5-Chloro-2-methylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZOGPABZLMDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303557 | |
| Record name | 5-CHLORO-2-METHYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40794-04-5 | |
| Record name | 4-Chloro-2-methoxy-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40794-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 159042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040794045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40794-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-CHLORO-2-METHYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-chloro-2-methoxy-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-methylanisole: A Comprehensive Technical Guide for Advanced Research
An In-depth Examination of the Chemical Properties, Synthesis, Reactivity, and Safe Handling of a Key Synthetic Building Block
Introduction
5-Chloro-2-methylanisole, also known as 4-chloro-2-methoxy-1-methylbenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a methoxy group on the benzene ring, imparts specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The strategic placement of its functional groups allows for selective transformations, making it a key component in the construction of pharmaceutical and agrochemical compounds.[1]
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[2] It is characterized by the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | |
| Molecular Weight | 156.61 g/mol | |
| CAS Number | 40794-04-5 | |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 145 °C at 760 mmHg | [3] |
| Density | Approximately 1.105 g/cm³ | [2] |
| Solubility | Poorly soluble in water; moderately soluble in common organic solvents such as ether and methanol. | [2] |
| Flash Point | 83.3 °C | [2] |
| Refractive Index | Approximately 1.514 | [3] |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This approach involves the methylation of the corresponding phenol, 4-chloro-2-methylphenol.
Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 4-chloro-2-methylphenol with a strong base, acts as a nucleophile and attacks the methylating agent.[4][6]
Sources
Introduction: A Versatile Halogenated Aromatic Building Block
An In-depth Technical Guide to 5-Chloro-2-methylanisole (CAS 40794-04-5)
This compound, also known by its IUPAC name 4-chloro-2-methoxy-1-methylbenzene, is a substituted aromatic ether that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a versatile platform for further functionalization. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its properties, synthesis, reactivity, analysis, and handling, providing the technical insights necessary for its effective application in research and development. The strategic placement of its functional groups makes it a valuable precursor in the production of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is the first step in its successful application. It is a clear, colorless to pale yellow liquid at room temperature.[1][3] The combination of a halogen, an alkyl, and an alkoxy group imparts moderate lipophilicity, rendering it soluble in common organic solvents but poorly soluble in water.[1]
Physical and Chemical Data
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40794-04-5 | [4] |
| Molecular Formula | C₈H₉ClO | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [1][3] |
| Boiling Point | approx. 170-172 °C; 204 °C at 760 mmHg | [1][3] |
| Density | 1.105 g/cm³ | [3] |
| Flash Point | 83.3 °C | [3] |
| Solubility | Poorly soluble in water; soluble in ether, methanol | [1] |
| InChIKey | RFZOGPABZLMDQW-UHFFFAOYSA-N | [6] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The following table summarizes the expected characteristic signals.
| Technique | Data Highlights |
| ¹H NMR | Signals expected for aromatic protons (typically in the δ 6.7-7.2 ppm range), a singlet for the methoxy group protons (δ ~3.8 ppm), and a singlet for the methyl group protons (δ ~2.2 ppm). The coupling patterns of the aromatic protons are key to confirming the 1,2,4-substitution pattern. |
| ¹³C NMR | Resonances for eight distinct carbon atoms: three substituted aromatic carbons (C-Cl, C-OCH₃, C-CH₃), three unsubstituted aromatic carbons (C-H), one methoxy carbon, and one methyl carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage), and a C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |
Note: Specific spectral data can be found at sources like ChemicalBook.[7]
Synthesis and Manufacturing
The synthesis of this compound is not commonly detailed as a final product but as an intermediate. A logical and industrially relevant pathway involves the methylation of the corresponding phenol, 5-chloro-2-methylphenol (CAS 5306-98-9). This precursor phenol can, in turn, be synthesized from more readily available starting materials such as 5-chloro-2-methylaniline via a diazotization-hydrolysis sequence (a Sandmeyer-type reaction).[8]
The overall manufacturing logic emphasizes a convergent approach where a functionalized aniline or phenol is the key intermediate.
Caption: High-level synthesis workflow for this compound.
Experimental Protocol: Methylation of 5-Chloro-2-methylphenol
This protocol describes a standard Williamson ether synthesis, a robust and widely used method for preparing ethers. The causality for this choice rests on its high efficiency and the relatively low cost of the reagents.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5-chloro-2-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or THF.
-
Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion.
-
Methylation: Stir the suspension vigorously and add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting phenol.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the electronic effects of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating, while the chloro (-Cl) group is ortho-, para-directing but deactivating. The interplay of these effects opens up specific positions on the aromatic ring to electrophilic substitution and provides a handle for metal-catalyzed cross-coupling reactions.
This compound serves as a key building block for more complex scaffolds. For instance, it is a precursor in the synthesis of certain phenanthrene derivatives and can be functionalized to introduce additional groups necessary for biological activity in pharmaceutical and agrochemical targets.[6][9]
Caption: Reactivity of this compound in electrophilic substitution.
While direct links to specific blockbuster drugs are proprietary, intermediates with this substitution pattern are valuable in constructing the core structures of molecules investigated in various therapeutic areas. Its utility lies in providing a rigid, pre-functionalized scaffold that can be elaborated into a final drug candidate, saving synthetic steps and improving overall yield.[6]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is paramount, especially when it is used in GMP environments for API synthesis. A combination of chromatographic and spectroscopic techniques forms the basis of a robust quality control system.
Caption: A typical analytical quality control workflow.
Protocol: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a laboratory or manufacturing setting. While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous.[1] Adherence to standard safety protocols is essential.
| Safety Aspect | Guideline and Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Causality: Prevents skin and eye contact, which can cause irritation.[1] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Causality: Avoids inhalation of vapors. |
| Storage | Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[1] Causality: Prevents degradation and pressure buildup. |
| Spill & Disposal | In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.[1] |
| Hazard Statements (Anticipated) | May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. |
References
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Development. [Link]
- MySkinRecipes. 4-Chloro-2-methoxy-1-methylbenzene. [Link]
- PubChem. This compound | C8H9ClO | CID 292858. [Link]
- PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. [Link]
- MDPI.
- ChemBK. 4-Chloro-1-methyl-benzene. [Link]
- Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
- PubChem. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748. [Link]
- Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
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A Comprehensive Technical Guide to the Physical Properties of 5-Chloro-2-methylanisole
Introduction
5-Chloro-2-methylanisole (CAS No. 40794-04-5) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules.[1] Its specific substitution pattern—a chlorine atom, a methyl group, and a methoxy group on a benzene ring—imparts a unique reactivity profile that is leveraged by researchers and process chemists in the pharmaceutical, agrochemical, and fragrance industries. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This guide provides an in-depth analysis of the core physical characteristics of this compound, supported by established experimental methodologies and expert insights.
Molecular Identity and Structure
A foundational aspect of understanding a compound's physical behavior is a clear identification of its molecular structure and fundamental chemical identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Chloro-2-methoxytoluene, 2-Methyl-5-chloroanisole, 4-Chloro-2-methoxy-1-methylbenzene | [2][3] |
| CAS Number | 40794-04-5 | [1] |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
The relationship between the compound's nomenclature and its structure is critical for unambiguous identification in a research and development setting.
Caption: General experimental workflow for the characterization of physical properties.
Density Measurement
Principle: Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, this is often determined using a digital density meter, which operates based on the principle of a U-tube oscillator.
Protocol (based on ASTM D4052):
-
Calibration: Calibrate the digital density meter using two reference standards of known density, typically dry air and deionized water.
-
Sample Preparation: Ensure the sample of this compound is free of air bubbles and at a stable, known temperature (e.g., 20°C).
-
Injection: Introduce the sample into the oscillating U-tube of the density meter.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.
-
Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.
Causality: The choice of a digital density meter is based on its high precision, small sample volume requirement, and rapid measurement time, which are critical in a research and drug development environment.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The micro-capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Protocol (Micro-Capillary Method):
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and heat gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.
Causality: This method is preferred for its efficiency with small sample sizes and its ability to provide an accurate boiling point by establishing a clear equilibrium between the liquid and its vapor.
Solubility Assessment
Principle: Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" governs this property, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, diethyl ether, hexane).
-
Sample Addition: To a small test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of this compound (e.g., 50 µL).
-
Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Observation: Visually inspect the mixture for homogeneity. If the liquid forms a single phase, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is considered poorly soluble or insoluble.
-
Categorization: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Causality: This systematic approach across a spectrum of solvent polarities provides a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for reactions, extractions, and chromatography.
Spectroscopic and Refractive Properties
While detailed spectral data for this compound is not widely available in public databases, its structural features allow for the prediction of its key spectroscopic characteristics.
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the methoxy group protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, C-O stretching of the anisole group, and a C-Cl stretching vibration.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 156, with a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The refractive index , a measure of how light propagates through the substance, is another important physical constant used for identification and purity assessment. It is typically measured using an Abbe refractometer.
Conclusion
The physical properties of this compound, from its density and boiling point to its solubility and refractive index, are defining characteristics that inform its practical application. The methodologies outlined in this guide represent standard, reliable practices for the determination of these properties, ensuring data integrity and reproducibility. For researchers, scientists, and drug development professionals, a firm grasp of these physical properties is an indispensable prerequisite for the successful and safe utilization of this versatile chemical intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding this compound: Properties and Supply Chain Insights.
- PubChem. (n.d.). This compound.
- ASTM International. (2022). ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
Sources
A Technical Guide to 5-Chloro-2-methylanisole (CAS: 40794-04-5): Properties, Synthesis, and Applications
Introduction
5-Chloro-2-methylanisole, also known by its IUPAC name 4-chloro-2-methoxy-1-methylbenzene, is a halogenated aromatic ether that serves as a crucial intermediate and building block in various chemical industries.[1][2] Its unique molecular architecture, featuring a chlorinated and methoxylated toluene core, provides a versatile platform for constructing more complex molecules. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, representative synthetic considerations, and key applications, with a focus on its utility for professionals in pharmaceutical and chemical research and development. The demand for high-purity this compound is largely driven by its pivotal role in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3][4]
Molecular Structure and Physicochemical Properties
A comprehensive understanding of the molecular characteristics of this compound is fundamental to its effective application in synthetic chemistry.
2.1 Chemical Identity
-
IUPAC Name: 4-chloro-2-methoxy-1-methylbenzene[2]
-
Common Synonyms: 2-Methyl-5-chloroanisole, 4-Chloro-2-methoxytoluene[1][5][6]
2.2 Molecular Structure The structure of this compound consists of a benzene ring substituted with three functional groups: a chlorine atom at position 5, a methyl group at position 2, and a methoxy group at position 1 (numbering based on the anisole parent structure). This arrangement of electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups dictates its reactivity in electrophilic and nucleophilic substitution reactions.
2.3 Physicochemical Data Summary The key physical and chemical properties of this compound are summarized in the table below. These parameters are critical for process design, purification, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 156.61 g/mol | [2][5][6][7] |
| Exact Mass | 156.034 g/mol | [2][6] |
| Appearance | Clear colorless to pale yellow liquid | [3][6] |
| Boiling Point | 204°C at 760 mmHg | [6] |
| Flash Point | 83.3°C | [6] |
| Density | 1.105 g/cm³ | [6] |
| Refractive Index | 1.514 | [5] |
| Solubility | Poorly soluble in water; moderately soluble in ether and methanol. | [3] |
Synthesis and Reactivity
As a commercially available building block, this compound is typically procured from specialized chemical suppliers.[1][4] However, understanding its synthetic origins provides valuable context for its reactivity and potential impurities. The synthesis often involves multi-step transformations on a substituted toluene or cresol precursor.
3.1 Key Reactivity The reactivity of this compound is governed by its functional groups. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the existing methoxy and methyl groups. The methoxy group can be cleaved under harsh acidic conditions, and the chloro-substituent can participate in metal-catalyzed cross-coupling reactions, making it a versatile node for molecular elaboration. Notably, it is used as a precursor in cyclization reactions to produce phenanthrene derivatives, highlighting its utility in constructing polycyclic aromatic systems.
Applications in Research and Development
The specific substitution pattern of this compound makes it a valuable intermediate in several high-value applications.
4.1 Pharmaceutical and Agrochemical Synthesis This compound is a key starting material for the synthesis of more complex molecules with potential biological activity.[1][3] In the pharmaceutical sector, it serves as a building block for creating novel drug candidates and for the efficient production of existing active pharmaceutical ingredients (APIs).[4] Its structure can be modified to introduce various functionalities, leading to compounds with potential applications in both pharmaceuticals and agrochemicals.[3]
4.2 Flavor and Fragrance Industry In the flavor and fragrance sector, this compound is used as a raw material for synthesizing specific aromatic compounds.[3] Its inherent structure can be derivatized to produce fragrances with distinct profiles, such as woody or spicy notes.[3]
4.3 Antimicrobial Applications The compound has also been noted for its antimicrobial properties, suggesting potential use as a biocide in certain formulations.
Experimental Workflow: A Representative Synthetic Transformation
While this compound is a starting material, a common subsequent step in a drug discovery workflow involves its transformation. A representative example is the Suzuki cross-coupling reaction, where the aryl chloride is coupled with a boronic acid to form a new carbon-carbon bond. This type of reaction is fundamental in medicinal chemistry for building molecular complexity.
Protocol: Suzuki Cross-Coupling of this compound
-
Objective: To demonstrate a standard, validated protocol for C-C bond formation using this compound as a substrate. The causality behind these steps lies in creating an inert atmosphere and ensuring the catalytic cycle proceeds efficiently.
-
Methodology:
-
Inert Atmosphere Preparation: The reaction vessel is charged with this compound (1.0 eq), Phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). This step is critical because the palladium catalyst is sensitive to oxygen, which can deactivate it and halt the reaction.
-
Solvent and Base Addition: A suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., K₂CO₃, 2.0 eq) are added. The base is essential for the transmetalation step of the catalytic cycle, while the biphasic solvent system helps to dissolve both the organic and inorganic reagents.
-
Degassing: The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This step further ensures the removal of dissolved oxygen to protect the catalyst.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100°C) and stirred vigorously. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine to remove residual inorganic salts.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biphenyl product. This final step isolates the target molecule from unreacted starting materials, catalyst residues, and byproducts.
-
Caption: Workflow for a Suzuki cross-coupling reaction.
Safety and Handling
This compound is classified as an irritant.[6] As a halogenated aromatic compound, it should be handled with care, assuming potential toxicity and environmental persistence.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves and safety glasses, should be worn at all times.[3]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and a range of applications, particularly in the pharmaceutical and fine chemical industries. Its utility as a building block for complex organic synthesis underscores its importance for researchers and drug development professionals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in driving innovation.
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Introduction: The Significance of Solubility for a Versatile Building Block
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methylanisole in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 40794-04-5) is a halogenated aromatic ether increasingly recognized for its role as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a chlorinated benzene ring functionalized with both a methoxy and a methyl group, makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and fine chemicals.[1][2] For the synthetic chemist or formulation scientist, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling critical decisions in reaction solvent selection, product purification, crystallization, and the formulation of final products.
This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond simple data points, we will explore the physicochemical principles that govern its solubility, present a framework for predicting its behavior in various organic solvent classes, and provide a detailed, field-proven methodology for its empirical determination.
Physicochemical Profile and Molecular Structure Analysis
To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below. These parameters provide the first clues to its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 40794-04-5 | [1][3] |
| Molecular Formula | C₈H₉ClO | [1][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Boiling Point | ~170-204 °C at 760 mmHg | [1][4] |
| Density | ~1.105 g/cm³ | [4] |
| XLogP3 | 3.4 | [3][5] |
| H-Bond Acceptors | 1 (the ether oxygen) | [4] |
| H-Bond Donors | 0 |[4] |
The molecular structure is the primary determinant of solubility. The XLogP3 value of 3.4 indicates a significant nonpolar character, suggesting poor solubility in water but favorable solubility in less polar organic solvents.[3][5] The molecule's polarity is a composite of its constituent parts.
Caption: Analysis of functional groups in this compound.
Theoretical Principles and Predicted Solubility
The age-old principle of "like dissolves like" is the most powerful tool for predicting solubility.[6] This means solvents with similar polarity and intermolecular force capabilities to the solute will be most effective.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar aromatic ring of this compound suggests strong van der Waals interactions. Therefore, high solubility is expected in aromatic solvents like toluene (due to potential π-π stacking) and moderate to high solubility in aliphatic hydrocarbons like hexane.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. The ether oxygen and the C-Cl bond in this compound can engage in dipole-dipole interactions with these solvents. Solvents like THF, which is an ether itself, are expected to be excellent solvents. Ketones (Acetone) and esters (Ethyl Acetate) should also be very effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While this compound can accept a hydrogen bond at its ether oxygen, it cannot donate one.[4] This limits its interaction compared to solutes that can both donate and accept. Still, moderate solubility is expected in simple alcohols, as confirmed by qualitative reports mentioning methanol.[1] As the alkyl chain of the alcohol increases (e.g., propanol, butanol), its polarity decreases, which may further improve solubility.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Hydrocarbons | Toluene, Hexane, Cyclohexane | High to Moderate | "Like dissolves like"; dominated by nonpolar van der Waals forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Similar ether functionality promotes strong dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions with the polar ketone group. |
| Esters | Ethyl Acetate, Butyl Acetate | High | Good balance of polar and nonpolar characteristics. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | H-bond acceptance by the ether oxygen is possible, but the overall nonpolar character dominates. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions are favorable. |
| Water | H₂O | Poor / Insoluble | The molecule is predominantly nonpolar and lipophilic (XLogP3 = 3.4).[3][5] |
Note: This table is predictive and serves as a starting point. Experimental verification is essential for precise quantitative data.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
Trustworthy solubility data is generated through rigorous, reproducible experimental methods. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound in a specific solvent at a given temperature.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent.[7][8] Maintaining a constant temperature with a water bath or incubator is critical for reproducibility.
-
Using Excess Solute: To ensure the solvent is truly saturated, an excess of the solute is added. This creates a solid-liquid equilibrium, which is the definition of a saturated solution.
-
Agitation and Equilibration Time: Simple mixing is insufficient. Prolonged agitation (e.g., 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium. The subsequent settling period allows the undissolved solid to separate completely, preventing contamination of the sample.
-
Analytical Quantification: Visual inspection is not quantitative. A validated analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to accurately measure the concentration of the dissolved solute in the supernatant. A calibration curve with known concentrations must be prepared beforehand to ensure accuracy.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of vials for each solvent to be tested.
-
Add a measured volume of the chosen organic solvent (e.g., 5.0 mL) to each vial.
-
Place the vials in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25 °C) and allow them to thermally equilibrate.
-
-
Addition of Solute:
-
Add an excess amount of this compound to each vial. "Excess" means adding enough so that a visible amount of undissolved liquid/solid remains after the equilibration period.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator within the temperature-controlled environment.
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker but keep them in the constant-temperature bath.
-
Allow the samples to stand undisturbed for at least 24 hours to allow the excess solute to settle completely.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).
-
Caption: Isothermal Shake-Flask method workflow for solubility determination.
Safety and Handling Considerations
As a halogenated aromatic compound, this compound requires careful handling.[1] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11][12]
Conclusion
This compound is a predominantly nonpolar, lipophilic molecule with poor aqueous solubility. Its chemical structure strongly suggests high solubility in a wide range of common organic solvents, including ethers, ketones, esters, and aromatic hydrocarbons, with moderate solubility in lower-chain alcohols. While theoretical predictions provide an excellent starting point for solvent screening, precise, quantitative data must be obtained through rigorous experimental methods like the isothermal shake-flask protocol detailed herein. Such data is indispensable for the efficient and successful application of this versatile building block in research and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply Chain Insights.
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- BYJU'S. (n.d.). Factors Affecting Solubility.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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synthesis of 5-Chloro-2-methylanisole from 5-chloro-2-methylaniline
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylanisole from 5-chloro-2-methylaniline
Introduction
This compound is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular structure, featuring a chlorinated and methylated aromatic ring with a methoxy group, provides a versatile scaffold for building more complex molecules. This guide provides a comprehensive, in-depth exploration of a reliable and well-established synthetic route starting from 5-chloro-2-methylaniline.
This document is structured to provide not just a procedural outline, but a deep understanding of the chemical principles, causality behind experimental choices, and the critical parameters that ensure a successful synthesis. The narrative is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The overall transformation is achieved via a three-step sequence involving diazotization, hydrolysis, and methylation.
Overall Synthetic Strategy
The conversion of the primary aromatic amine, 5-chloro-2-methylaniline, into the target ether, this compound, is efficiently accomplished through the formation of an intermediate diazonium salt. This strategy is segmented into three core transformations:
-
Diazotization: The amino group of 5-chloro-2-methylaniline is converted into a diazonium salt using nitrous acid, generated in situ.
-
Hydrolysis: The highly reactive diazonium salt is subsequently hydrolyzed to the corresponding phenol, 4-chloro-2-methylphenol, with the evolution of nitrogen gas.
-
Methylation: The final step involves the methylation of the intermediate phenol to yield the target this compound, typically via the Williamson ether synthesis.
Caption: Simplified mechanism of diazonium salt formation.
Experimental Protocol: Diazotization
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-methylaniline (1.0 eq). Add 3M hydrochloric acid (approx. 3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C. The addition should be slow enough to control any exotherm.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue-black). The resulting pale-yellow solution of 5-chloro-2-methylbenzenediazonium chloride is used directly in the next step without isolation.
Step 2: Hydrolysis to 4-Chloro-2-methylphenol
With the diazonium salt formed, the next stage involves replacing the diazonium group with a hydroxyl group. This is a straightforward hydrolysis reaction that leverages the fact that dinitrogen (N₂) is an excellent leaving group.
Chemical Principles & Rationale
The C-N bond in the diazonium salt is readily cleaved, and in an aqueous acidic solution, water acts as a nucleophile. Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas and forming an aryl cation, which is immediately trapped by water to yield the phenol. [2][3] This method is a direct and common way to synthesize phenols from anilines. [2]While Sandmeyer-type reactions using copper(I) oxide can also facilitate hydroxylation, simple thermal decomposition in aqueous acid is often sufficient and avoids the use of metal catalysts. [4]
Experimental Protocol: Hydrolysis
-
Decomposition: Gently warm the cold diazonium salt solution prepared in Step 1 to approximately 40-50 °C. A steady evolution of nitrogen gas should be observed. The reaction can be controlled by adjusting the heat.
-
Completion: Continue warming until the effervescence ceases, indicating the complete decomposition of the diazonium salt. The solution will typically darken, and the product may separate as an oil.
-
Isolation: Cool the reaction mixture to room temperature. The crude 4-chloro-2-methylphenol can be isolated by extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude phenol, which can be used in the next step or purified further by distillation or recrystallization.
Step 3: Methylation to this compound
The final transformation is the conversion of the phenolic hydroxyl group into a methoxy group. The Williamson ether synthesis is the classic and highly efficient method for this purpose. [5][6]
Chemical Principles & Rationale
The Williamson ether synthesis is an Sₙ2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide or other alkylating agent with a good leaving group. [7]
-
Phenoxide Formation: The phenol (4-chloro-2-methylphenol) is a weak acid. It is treated with a base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group and form the much more nucleophilic sodium phenoxide. [7][8]2. Nucleophilic Attack: The phenoxide ion then attacks the methylating agent. Common choices for methylation include dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). Dimethyl sulfate is often preferred in laboratory and industrial settings due to its high reactivity and lower cost, though it is highly toxic and requires careful handling. The phenoxide displaces the sulfate or iodide leaving group, forming the C-O ether bond. [5]
Experimental Protocol: Methylation
-
Phenoxide Formation: Dissolve the crude 4-chloro-2-methylphenol from Step 2 in an aqueous solution of sodium hydroxide (approx. 1.2 eq). Stir until a clear solution of the sodium phenoxide is formed.
-
Alkylation: Cool the solution and add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction Completion: After the addition, stir the mixture vigorously for 1-2 hours to ensure complete reaction. The formation of the product is often indicated by its separation as an oily layer.
-
Work-up and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Quantitative Data Summary & Characterization
The following table provides a representative summary of the quantitative aspects of the synthesis. Actual yields may vary based on experimental conditions and scale.
| Step | Starting Material | Reagents | Key Product | Theoretical Yield | Typical Exp. Yield (%) |
| 1. Diazotization | 5-Chloro-2-methylaniline | NaNO₂, HCl | 5-Chloro-2-methylbenzenediazonium chloride | Quantitative (in solution) | N/A (used in situ) |
| 2. Hydrolysis | Diazonium Salt Solution | H₂O, Heat | 4-Chloro-2-methylphenol | 100% (from aniline) | 75-85% |
| 3. Methylation | 4-Chloro-2-methylphenol | NaOH, (CH₃)₂SO₄ | This compound | 100% (from phenol) | 85-95% |
Final Product Characterization (this compound):
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₈H₉ClO * Molecular Weight: 156.61 g/mol * Boiling Point: Approx. 204 °C * Spectroscopic Analysis: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the methyl, methoxy, and aromatic protons in the correct ratios and the correct molecular ion peak.
Conclusion
The is a robust and illustrative example of fundamental organic transformations. The success of the overall process hinges on the careful control of reaction conditions, particularly the low-temperature requirement of the initial diazotization step to ensure the stability of the crucial diazonium salt intermediate. Subsequent hydrolysis and Williamson ether synthesis are high-yielding reactions that complete the conversion. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully and safely execute this valuable synthetic route.
References
- Wikipedia. Sandmeyer reaction. [Link]
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
- UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]
- OpenOChem Learn. Sandmeyer Reaction. [Link]
- OrgoSolver.
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- askIITians. (2025, March 4). How to convert benzene Diazonium chloride to phenol?. [Link]
- askIITians. (2025, March 11).
- Filo. (2025, October 2). Explain the preparation of anisole by Williamson's ether synthesis. [Link]
- Filo. (2025, April 12). Conversion of benzene diazonium salt to phenol involves. [Link]
- Let's learn tuition. (2023, January 10).
- Vedantu. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE. [Link]
- Chemguide. some reactions of diazonium ions. [Link]
- Vedantu. How to convert benzene Diazonium chloride to pheno class 12 chemistry CBSE. [Link]
- Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties and Supply Chain Insights. [Link]
- PubChem, National Center for Biotechnology Inform
- Organic Syntheses. ARYLATION OF OLEFINS WITH ARYL RADICALS FROM ARYL DIAZONIUM SALTS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. [Link]
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The Versatile Virtuoso: A Technical Guide to 5-Chloro-2-methylanisole in Modern Organic Synthesis
For Immediate Release
A Deep Dive into a Key Building Block for Pharmaceutical, Agrochemical, and Materials Science Innovation
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Chloro-2-methylanisole has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactive sites that empower chemists to forge new pathways in drug discovery, crop protection, and materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core chemical principles of this compound and provides a practical framework for its application in contemporary organic synthesis.
Foundational Properties and Synthesis: Understanding the Starting Point
This compound (CAS No: 40794-04-5) is a substituted aromatic ether characterized by the presence of a chloro, a methyl, and a methoxy group on the benzene ring.[1] This unique arrangement of substituents dictates its reactivity and provides multiple handles for synthetic manipulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | ~145 °C | [2] |
| Density | ~1.1 g/cm³ |
The primary route to this compound involves the methylation of the corresponding phenol, 4-chloro-2-methylphenol. This transformation is typically achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry.
Exemplary Protocol: Synthesis of this compound
Reaction: Methylation of 4-chloro-2-methylphenol
-
Reagents and Solvents:
-
4-chloro-2-methylphenol
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol, water)
-
-
Procedure: a. Dissolve 4-chloro-2-methylphenol in the chosen solvent. b. Add the base portion-wise at room temperature. c. Slowly add the methylating agent, maintaining the temperature. d. Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to obtain pure this compound.
Causality in Experimental Choices: The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The solvent should be inert to the reaction conditions and capable of dissolving both the starting material and the reagents. The reaction temperature is controlled to prevent undesired side reactions, such as dialkylation or reaction with the solvent.
A Canvas for Electrophilic Aromatic Substitution: Tailoring the Core
The electron-donating nature of the methoxy and methyl groups activates the aromatic ring of this compound towards electrophilic aromatic substitution. The directing effects of these groups, along with the deactivating but ortho-, para-directing chloro group, allow for regioselective functionalization of the aromatic core.
A. Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring, creating valuable ketone intermediates.[3][4][5] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[6]
DOT Diagram: Friedel-Crafts Acylation of this compound
Caption: Friedel-Crafts acylation workflow.
Regioselectivity: The incoming acyl group is directed to the positions ortho and para to the activating methoxy and methyl groups. Steric hindrance from the existing methyl group will likely favor substitution at the position para to the methoxy group.
B. Nitration and Halogenation: Introducing Versatile Functional Groups
Nitration and halogenation reactions introduce nitro and halo substituents, respectively, which can be further transformed into a wide array of other functional groups.
-
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which is a key component in many pharmaceuticals and agrochemicals.[7][8][9]
-
Bromination: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.[10][11] The position of bromination will be influenced by the directing effects of the existing substituents.
The Gateway to Complexity: Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent on this compound serves as an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[12]
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organoboron species and an organic halide.[13][14][15] This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.[13]
DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Considerations: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[13][15] Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16][17] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in medicinal chemistry.[17]
Protocol Outline: Buchwald-Hartwig Amination of this compound
-
Reactants: this compound, desired amine.
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
-
Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., toluene).
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon) and heated until the reaction is complete. Workup and purification yield the desired aryl amine.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[18][19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18][19]
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of a range of bioactive molecules.
-
Pharmaceuticals: The structural motif of this compound is found in precursors to tramadol analogues, a class of centrally acting analgesics.[21][22][23][24] Its ability to undergo various C-C and C-N bond-forming reactions makes it a valuable starting material for the construction of complex drug candidates. A patented process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide, a precursor to the antidiabetic drug glyburide, starts from 5-chlorosalicylic acid, which can be methylated to a derivative of this compound.[2]
-
Agrochemicals: The chlorinated and methylated aromatic structure is a common feature in many modern pesticides. For instance, the related compound 3-methyl-2-amino-5-chloro benzoic ether is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[20] This highlights the potential of this compound as a building block for novel crop protection agents.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. The SDS for the related compound, 5-chloro-2-methylaniline, indicates that it is harmful if swallowed or in contact with skin and can cause serious eye irritation.[25][26][27][28] Similar precautions should be taken with this compound until a specific SDS is consulted. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized aromatic building blocks in modern organic synthesis. Its unique combination of reactive sites allows for a diverse array of synthetic transformations, from classical electrophilic aromatic substitutions to powerful metal-catalyzed cross-coupling reactions. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of chemical innovation. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this valuable compound, opening doors to even more complex and impactful molecular creations.
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electrophilic aromatic substitution on 5-Chloro-2-methylanisole
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Chloro-2-methylanisole
Abstract
This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The functionalization of its aromatic ring via electrophilic aromatic substitution (EAS) is a critical step in many synthetic pathways. This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of EAS reactions on this compound. By dissecting the electronic and steric effects of the methoxy, methyl, and chloro substituents, we offer a predictive framework for reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the chemical reactivity of this versatile building block.
The Foundation: Understanding Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the direct functionalization of aromatic rings.[2] The reaction proceeds through a two-step addition-elimination mechanism.[3]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This initial attack is typically the rate-determining step, as it temporarily disrupts the ring's aromaticity.[4] The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[3]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile.[2][5] These effects are paramount to predicting the outcome of reactions involving this compound.
Deconstructing the Directors: Substituent Effects in this compound
The regiochemical outcome of any EAS reaction on this compound is determined by the interplay of the three substituents attached to the benzene ring. Each group exerts a unique combination of electronic (resonance and inductive) and steric effects.
The Methoxy Group (-OCH₃): The Primary Activator
The methoxy group is a powerful activating group and a strong ortho, para-director.[6]
-
Expertise & Causality: Although oxygen is highly electronegative (a -I inductive effect, withdrawing electron density through the sigma bond), its ability to donate a lone pair of electrons into the ring via resonance (a +M or +R effect) is far more significant.[7][8] This resonance donation substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles.[6][8] The arenium ion intermediate formed during ortho or para attack is especially stabilized because the oxygen atom can participate directly in the charge delocalization.[8][9]
The Methyl Group (-CH₃): The Supporting Activator
The methyl group is classified as a weakly activating group and is also an ortho, para-director.[10][11]
-
Expertise & Causality: The methyl group donates electron density primarily through an inductive effect (+I), pushing electrons into the ring and stabilizing the positively charged arenium ion intermediate.[4] A secondary contribution comes from hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π system of the ring. Both effects increase the ring's reactivity and favor substitution at the ortho and para positions.
The Chloro Group (-Cl): The Deactivating Director
Halogens like chlorine present a unique case; they are deactivating yet ortho, para-directing.[2][7][11]
-
Expertise & Causality: Chlorine's high electronegativity makes it strongly electron-withdrawing by induction (-I effect), pulling electron density away from the ring and making it less reactive than benzene itself.[11] This is why it is considered a deactivating group.[7][12] However, like oxygen, chlorine possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect).[8][11] While this resonance effect is weaker than that of the methoxy group due to less effective orbital overlap between chlorine's 3p and carbon's 2p orbitals, it is sufficient to stabilize the arenium ion intermediates for ortho and para attack more than the intermediate for meta attack.[11] Therefore, substitution, although slower, is directed to the ortho and para positions.
Predicting Regioselectivity: A Unified Analysis
In a polysubstituted ring, the directing effects of the individual groups combine. When there is a conflict, the most powerful activating group dictates the position of substitution.[11][13]
For this compound, the positions available for substitution are C3, C4, and C6.
-
The Dominant Influence: The methoxy group at C1 is the most powerful activating group and will therefore be the primary determinant of regioselectivity.[13] It strongly directs incoming electrophiles to its ortho position (C6) and its para position (C4).
-
Concerted Effects: The methyl group at C2 reinforces this preference, directing to its ortho position (C3) and its para position (C6). The chloro group at C5 directs to its ortho position (C6 and C4).
-
Steric Hindrance: Steric effects, or the physical blocking of a reaction site by bulky groups, must also be considered.[3][14] The methyl group at C2 significantly hinders electrophilic attack at the adjacent C3 position.
Consensus and Prediction:
-
Position C6: This position is strongly favored. It is ortho to the powerful methoxy activator, para to the methyl activator, and ortho to the chloro group. It is sterically accessible.
-
Position C4: This position is also favored, though likely to a lesser extent. It is para to the methoxy activator and ortho to the chloro group.
-
Position C3: This position is highly disfavored. It is sterically hindered by the adjacent methyl group and lacks the strong activating influence of the methoxy group.
Therefore, is predicted to yield 6-substituted-5-chloro-2-methylanisole as the major product , with 4-substituted-5-chloro-2-methylanisole as a potential minor product.
Caption: Predicted regioselectivity of EAS on this compound.
Key EAS Reactions: Protocols and Mechanistic Insights
The following sections provide illustrative protocols for common EAS reactions. These are generalized procedures and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3][15]
Protocol: Synthesis of 6-Nitro-5-chloro-2-methylanisole
-
Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (e.g., 25 mL) to this compound (e.g., 0.1 mol, 15.66 g). Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 8 mL) to concentrated sulfuric acid (e.g., 10 mL), keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. Use a thermometer to ensure the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. The solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is a valuable method for forming carbon-carbon bonds.[16]
Protocol: Synthesis of 1-(2-Methoxy-4-chloro-5-methylphenyl)ethan-1-one
-
Trustworthiness: This protocol's validity is ensured by monitoring the reaction via TLC and confirming the final product structure and purity through GC-MS, NMR, and IR spectroscopy.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and an addition funnel.
-
Reagent Charging: Charge the flask with a non-reactive solvent (e.g., dichloromethane or CS₂) and anhydrous aluminum chloride (e.g., 0.12 mol, 16.0 g). Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (e.g., 0.11 mol, 7.8 mL) dropwise via the addition funnel to the AlCl₃ suspension.
-
Substrate Addition: Following the formation of the acylium ion complex, add a solution of this compound (e.g., 0.1 mol, 15.66 g) in the same solvent dropwise, maintaining a low temperature.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as per TLC analysis.
-
Work-up: Cool the flask in an ice bath and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl.[16] This hydrolyzes the aluminum complex and moves the aluminum salts into the aqueous layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the solvent. Combine the organic extracts, wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Isolation & Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by vacuum distillation or recrystallization.
Caption: A generalized workflow for electrophilic aromatic substitution experiments.
Quantitative Data Summary
| Reaction Type | Electrophile (E⁺) | Predicted Major Product (Structure at C6) | Predicted Minor Product (Structure at C4) | Rationale for Selectivity |
| Nitration | NO₂⁺ | 6-Nitro-5-chloro-2-methylanisole | 4-Nitro-5-chloro-2-methylanisole | Dominated by the strong ortho, para-directing methoxy group. C6 is electronically favored by all three substituents. |
| Bromination | Br⁺ | 6-Bromo-5-chloro-2-methylanisole | 4-Bromo-5-chloro-2-methylanisole | Similar to nitration, the powerful activating groups control the position of substitution. |
| Acylation | CH₃CO⁺ | 1-(2-Methoxy-4-chloro-5-methylphenyl)ethan-1-one | 1-(4-Methoxy-2-chloro-5-methylphenyl)ethan-1-one | The acylium ion is a bulky electrophile, potentially increasing the preference for the less hindered C6 position over C4. |
Conclusion
The electrophilic aromatic substitution of this compound is a highly regioselective process governed by a clear hierarchy of substituent effects. The strongly activating, ortho, para-directing methoxy group serves as the primary director, overwhelmingly favoring substitution at the C6 and C4 positions. The weaker activating methyl group and the deactivating but ortho, para-directing chloro group act in concert with this primary influence. Steric hindrance from the C2-methyl group effectively prevents substitution at the C3 position. Consequently, synthetic chemists can confidently predict that EAS reactions on this substrate will predominantly yield the 6-substituted isomer. This predictive power is crucial for designing efficient synthetic routes and minimizing the formation of undesired byproducts in research and drug development.
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An In-depth Technical Guide to the Reactivity of the Methoxy Group in 5-Chloro-2-methylanisole
Executive Summary
5-Chloro-2-methylanisole is a substituted aromatic ether with significant utility as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its reactivity is governed by the complex interplay of its three substituents: the electron-donating methoxy group, the electron-withdrawing chloro group, and the weakly electron-donating methyl group. This guide provides a comprehensive analysis of the reactivity centered on the methoxy group, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the directing effects in electrophilic aromatic substitution, the challenges in nucleophilic aromatic substitution, and the primary reaction pathway of the methoxy group: ether cleavage. This document is designed to bridge theoretical principles with practical application, providing detailed mechanistic explanations and actionable experimental protocols.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 40794-04-5 | [3] |
| Molecular Formula | C₈H₉ClO | [4] |
| Molecular Weight | 156.61 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~204 °C | |
| Flash Point | 83.3 °C | |
| Synonyms | 4-Chloro-2-methoxytoluene | [1] |
Electronic and Steric Landscape of this compound
The reactivity of the aromatic ring and its substituents is dictated by a combination of electronic and steric effects. In this compound, the methoxy group (-OCH₃) is the most influential director for electrophilic aromatic substitution.
-
Methoxy Group (-OCH₃): This group is a strong activator of the aromatic ring. It exerts a powerful electron-donating resonance effect (+R) by delocalizing one of its oxygen lone pairs into the benzene ring, and a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The resonance effect dominates, significantly increasing the electron density at the ortho and para positions.[5][6][7]
-
Methyl Group (-CH₃): As an alkyl group, it is a weak activator, donating electron density primarily through an inductive effect (+I).[5][8]
-
Chloro Group (-Cl): Halogens are a special case. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they also possess a weak electron-donating resonance effect (+R) via their lone pairs, which directs incoming electrophiles to the ortho and para positions.[5][8]
The combination of these effects creates a nuanced reactivity map on the aromatic ring, which is crucial for predicting the outcomes of substitution reactions.
Caption: Logical workflow for predicting SEAr regioselectivity.
Example Protocol: Nitration
This protocol describes the regioselective nitration of this compound, targeting the C4 position.
Objective: To synthesize 5-Chloro-4-nitro-2-methylanisole.
Self-Validating System: The success of the reaction is validated by the isolation of a single major product, confirmed by analytical techniques (NMR, GC-MS) showing the expected regiochemistry. The predicted outcome is based on the well-established principles of electrophilic aromatic substitution. [6][9][10] Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) to glacial acetic acid (5-10 volumes). Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for slow, cold addition is to prevent over-nitration and control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure 5-Chloro-4-nitro-2-methylanisole.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. [11]This reaction is generally challenging and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). [11][12] In this compound, the potential leaving group is the chloro atom. However, the ring is not sufficiently activated for SNAr under standard conditions.
-
Electronic Disfavor: The powerful electron-donating methoxy group is meta to the chlorine. Electron-donating groups destabilize the Meisenheimer complex, thereby increasing the activation energy and making the reaction less favorable. [13][14]* Lack of Activation: There are no strong EWGs (like -NO₂ or -CN) ortho or para to the chlorine atom.
Ether Cleavage: The Primary Reactivity of the Methoxy Group
The most characteristic and synthetically useful reaction of the methoxy group in anisole derivatives is its cleavage by strong acids. [15][16]This O-demethylation reaction converts the methyl ether into a phenol, a crucial transformation in drug development and natural product synthesis. [17][18]
Mechanistic Causality
The cleavage of aryl alkyl ethers like this compound proceeds via a nucleophilic substitution mechanism at the methyl group. The aromatic C-O bond is too strong to be cleaved.
-
Protonation: A strong acid (e.g., HBr, HI) or a Lewis acid (e.g., BBr₃) protonates or coordinates to the ether oxygen, converting the methoxy group into a good leaving group (CH₃OH or a coordinated complex). [19][20]2. Nucleophilic Attack: A nucleophile (e.g., Br⁻, I⁻) attacks the electrophilic methyl carbon.
-
Mechanism Type: Because the attack occurs at a methyl group, which is unhindered and cannot form a stable carbocation, the reaction proceeds exclusively through an Sₙ2 mechanism . [16][19]
Caption: General mechanism for the acid-catalyzed cleavage of an aryl methyl ether.
Protocol: O-Demethylation with Boron Tribromide (BBr₃)
Boron tribromide is a highly effective reagent for cleaving ethers under mild conditions. Its efficacy stems from its strength as a Lewis acid, which readily coordinates to the ether oxygen. [21] Objective: To synthesize 5-Chloro-2-methylphenol from this compound.
Self-Validating System: BBr₃ is a highly selective reagent for ether cleavage. The protocol's success is validated by the clean conversion to the corresponding phenol, which can be easily monitored by TLC (disappearance of starting material and appearance of a more polar product) and confirmed by spectroscopy.
Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry, anhydrous solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel. The choice of a dry, aprotic solvent is critical as BBr₃ reacts violently with water and protic solvents.
-
Cooling: Cool the solution to 0 °C or lower (e.g., -78 °C with a dry ice/acetone bath). This is to control the initial highly exothermic reaction between the Lewis acid and the ether.
-
Reagent Addition: Slowly add a solution of boron tribromide (1.1 - 1.5 eq, typically 1.0 M in DCM) dropwise to the cooled solution. A color change and the formation of a precipitate are often observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol, followed by water. This step hydrolyzes the boron-oxygen intermediates and destroys excess BBr₃. Gas evolution (HBr) will occur.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Chloro-2-methylphenol can then be purified by column chromatography or recrystallization.
Conclusion
The reactivity of the methoxy group in this compound is multifaceted and highly dependent on the reaction type. As a potent activating group, it is the primary director in electrophilic aromatic substitution, guiding incoming electrophiles predominantly to the sterically accessible C4 position. Conversely, its electron-donating nature hinders nucleophilic aromatic substitution at the chloro-substituted C5 position. The most significant and synthetically valuable reaction pathway for the methoxy group itself is O-demethylation via ether cleavage. This transformation, readily achieved with reagents like HBr or BBr₃ through an Sₙ2 mechanism, provides a reliable route to the corresponding phenol, a critical intermediate for further functionalization. A thorough understanding of these competing electronic and steric influences is paramount for chemists aiming to leverage this compound as a strategic building block in complex molecular synthesis.
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An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-methylanisole
Introduction: The Role of 5-Chloro-2-methylanisole in Scientific Research
This compound, a substituted aromatic ether, is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a chlorinated and methylated anisole core, presents unique opportunities for molecular elaboration. However, the very features that make it a valuable building block also dictate its stability profile. A thorough understanding of its chemical stability and optimal storage conditions is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the reproducibility of their synthetic endeavors. This guide provides a comprehensive overview of the stability and storage considerations for this compound, drawing upon established principles of organic chemistry and field-proven best practices.
Chemical Stability Profile of this compound
The stability of this compound is influenced by a combination of factors inherent to its structure and the external environment. The molecule's reactivity is primarily centered around the aromatic ring, the ether linkage, and the chloro and methyl substituents.
Susceptibility to Oxidation
Aromatic ethers, including substituted anisoles, are susceptible to oxidation, particularly in the presence of strong oxidizing agents.[2] The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic attack. Oxidation can lead to the formation of hydroxylated derivatives, such as substituted hydroxyanisoles.[2] The presence of a chlorine atom, an electron-withdrawing group, can modulate the reactivity of the aromatic ring, but the potential for oxidation remains a key consideration.
Hydrolytic Stability
The ether linkage in this compound is generally stable under neutral and alkaline conditions at ambient temperatures. However, under acidic conditions and particularly at elevated temperatures, ethers can undergo hydrolysis to yield the corresponding phenol and alcohol.[3] In the case of this compound, acid-catalyzed hydrolysis would be expected to produce 5-chloro-2-methylphenol and methanol.[4] While this reaction typically requires forcing conditions, prolonged storage in an acidic environment or at high temperatures could lead to gradual degradation.
Photostability Considerations
Thermal Stability
This compound is a liquid at room temperature with a boiling point of approximately 204°C at atmospheric pressure.[5] While it is considered thermally stable under normal laboratory conditions, prolonged exposure to high temperatures can lead to decomposition. The thermal decomposition of chlorinated aromatic compounds can be complex, potentially involving dehalogenation, demethylation, and cleavage of the ether linkage.[6][7]
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is crucial to adhere to appropriate storage conditions that mitigate the risks of degradation. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Minimizes the rate of potential thermal degradation and hydrolytic reactions. |
| Atmosphere | Inert atmosphere (e.g., nitrogen, argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Store in an amber or opaque container in a dark place | Protects the compound from photodegradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents contamination and evaporation, and ensures no reaction with the container material.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids | Avoids chemical reactions that can lead to degradation.[9][10] |
Proposed Degradation Pathways
Based on the known reactivity of substituted anisoles and chloroaromatic compounds, the following degradation pathways for this compound are proposed:
-
Oxidative Degradation: In the presence of oxidizing agents, oxidation is likely to occur on the aromatic ring, leading to the formation of various hydroxylated and quinone-like structures.[2][11]
-
Hydrolytic Degradation: Under acidic conditions, particularly with heat, the ether linkage can be cleaved to yield 5-chloro-2-methylphenol and methanol.[3][4]
-
Photodegradation: Exposure to UV light may lead to the homolytic cleavage of the C-Cl bond, initiating a free-radical chain reaction and the formation of various dechlorinated and rearranged products.
Experimental Protocol for a Stability Study
A well-designed stability study is essential to experimentally determine the shelf-life and degradation profile of this compound. The following protocol outlines a comprehensive approach.
Materials and Equipment
-
This compound (high purity)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a controlled light source
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]
-
Mass Spectrometer (MS) for identification of degradation products[14]
-
pH meter
-
Volumetric glassware
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the neat compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
Development and Validation of a Stability-Indicating HPLC Method
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products observed in the forced degradation studies. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
-
Sample Preparation: Prepare multiple aliquots of this compound in the intended storage containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
-
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.
Visualization of the Stability Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive stability assessment of this compound.
Caption: A logical workflow for the stability assessment of this compound.
Conclusion
This compound is a valuable chemical intermediate whose integrity is crucial for successful research and development outcomes. While generally stable under recommended storage conditions, it is susceptible to degradation through oxidation, hydrolysis, and photodegradation. By understanding these potential degradation pathways and implementing the storage and handling procedures outlined in this guide, researchers can ensure the long-term stability and reliability of this important compound. A systematic stability testing program, as described, is essential for establishing a definitive shelf-life and for providing the robust data required in regulated environments.
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An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-methylanisole
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-Chloro-2-methylanisole (CAS No. 40794-04-5). As a versatile organic building block, its effective and safe use is paramount in research and development settings.[1] This guide moves beyond standard template information to provide a synthesized analysis of available safety data, highlighting areas of incomplete information and emphasizing the causality behind recommended safety protocols.
Core Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 4-chloro-2-methoxy-1-methylbenzene, is a halogenated aromatic ether.[2][3] Its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals underscores the need for a thorough understanding of its properties.[2]
A critical point of caution is the frequent confusion with the structurally similar but distinct compound, 5-Chloro-2-methylaniline (CAS No. 95-79-4). The aniline derivative possesses a significantly more hazardous profile, including suspected carcinogenicity.[4][5] Verification of the CAS number is the most crucial first step in any risk assessment.
The fundamental physicochemical properties of this compound are summarized below. These properties inform handling procedures; for instance, its boiling point and vapor pressure indicate a potential for vapor accumulation, while its flash point classifies it as a combustible liquid requiring precautions against ignition sources.
| Property | Value | Source(s) |
| CAS Number | 40794-04-5 | [2][6] |
| Molecular Formula | C₈H₉ClO | [2][7] |
| Molecular Weight | ~156.61 g/mol | [1][7] |
| Appearance | Colorless to pale yellow or clear colorless liquid | [2][3] |
| Boiling Point | ~170-172 °C or 204 °C at 760 mmHg | [2][3][8] |
| Flash Point | ~83.3 °C | [3] |
| Density | ~1.105 g/cm³ | [3] |
| Solubility | Poorly soluble in water; soluble in ether, methanol | [2] |
Hazard Identification and Classification
The hazard profile for this compound is not extensively detailed across all supplier safety data sheets, with some sources providing limited or no GHS classification. However, aggregated information from multiple suppliers suggests that the primary hazards are related to irritation. As a halogenated aromatic compound, a degree of caution regarding potential toxicity and environmental persistence is warranted, even in the absence of comprehensive data.[2]
The most consistently reported GHS classifications indicate that this compound is an irritant.
Precautionary Statements Summary:
-
Prevention: Avoid breathing vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves and eye/face protection.[9]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical advice.[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
Proactive Risk Mitigation and Safe Handling
A proactive approach to safety, grounded in understanding the "why" behind each protocol, is essential. The following workflows are designed as self-validating systems to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
Given its potential for vapor generation and respiratory irritation, all manipulations of this compound should be conducted within a certified chemical fume hood. This is not merely a suggestion but a critical control to prevent the accumulation of vapors in the breathing zone and to manage potential unknown inhalation hazards due to the incomplete toxicological profile. The fume hood's airflow provides a physical barrier, ensuring vapors are exhausted safely.
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE is a critical last line of defense. The following workflow ensures appropriate protection.
Expert Insight: The choice of nitrile gloves is a baseline for incidental splash protection. For prolonged contact or immersion, consult a glove compatibility chart or the manufacturer's recommendations. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should always be applied.
Handling and Storage Protocol
Improper storage is a frequent cause of laboratory incidents. The stability of this compound can be compromised by incompatible materials and improper environmental conditions.[4]
Step-by-Step Storage and Handling:
-
Procurement and Receipt: Upon receipt, inspect the container for damage. Ensure the label is clear and legible, verifying the name and CAS number (40794-04-5).
-
Designated Storage Area: Store the container in a cool, dry, and well-ventilated area.[10] This location should be separate from foodstuffs and incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] The rationale is to prevent accidental reactions that could generate heat or toxic fumes.
-
Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[10][11]
-
Dispensing: When transferring the liquid, use spark-proof tools and ensure proper grounding to prevent static discharge, which could be an ignition source given the material's flash point.[11]
-
Waste: Dispose of waste material and empty containers in accordance with institutional and local regulations. Do not mix with other waste streams unless compatibility is confirmed.
Emergency Response Protocols
Rapid and correct response during an emergency is critical. The following procedures are based on standard chemical safety guidelines.
First Aid Measures
The immediate actions taken after an exposure can significantly impact the outcome.
| Exposure Route | First Aid Procedure | Causality/Rationale | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | To remove the individual from the contaminated atmosphere and support respiration. | [10][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | To quickly remove the chemical from the skin surface to minimize irritation and potential absorption. | [10][12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and flush away the chemical to prevent serious eye damage. | [4][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. | [5][10] |
Fire-Fighting and Accidental Release
The following flowchart outlines the logical progression of actions in the event of a fire or spill.
Key Considerations for Firefighting:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
-
Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8][11]
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][14]
Toxicological and Ecological Data Gaps
A key finding from a comprehensive review of available safety data is the lack of thorough toxicological and ecological information for this compound.[8] Many SDS sources explicitly state "no data available" for endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity.[8]
This data gap does not imply safety. For halogenated aromatic compounds, one must consider the potential for bioaccumulation and long-term environmental effects.[2] Therefore, the absence of data reinforces the need for the stringent handling, containment, and disposal procedures outlined in this guide. All waste and contaminated materials must be treated as hazardous and disposed of according to regulations to prevent environmental release.[10]
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Foreword: From Environmental Nuisance to Therapeutic Potential
An In-depth Technical Guide to the Biological Activity of Chloroanisole Derivatives
Chloroanisoles, a class of chlorinated aromatic ethers, are perhaps most widely known for their potent, musty-earthy odor, notoriously causing "cork taint" in wine and off-flavors in water and food.[1] These compounds typically arise from the microbial O-methylation of chlorophenol precursors, which were historically used in wood preservatives and pesticides.[2][3] While their role as environmental contaminants is well-documented, a growing body of scientific literature reveals a more compelling narrative. The unique chemical scaffold of chloroanisole and its derivatives has become a subject of intense investigation in medicinal chemistry, demonstrating a surprising breadth of biological activities.[4][5] This guide moves beyond the flavor chemistry to provide a comprehensive, in-depth analysis of the therapeutic potential of these molecules, focusing on their antimicrobial and cytotoxic properties. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal relationships between chemical structure, biological function, and the experimental designs used to uncover them. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising, yet underexploited, class of compounds.
Section 1: Antimicrobial Activities of Chloroanisole Derivatives
The emergence of multidrug-resistant (MDR) pathogens represents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents. Chloroanisole derivatives have emerged as a noteworthy scaffold, exhibiting significant activity against a spectrum of fungal and bacterial pathogens.
Antifungal Activity: Targeting the Fungal Cell Membrane
Invasive fungal infections, particularly in immunocompromised populations, are associated with high morbidity and mortality. The search for new antifungal agents is driven by the rise of resistant strains and the limited arsenal of available drugs.[6]
Mechanistic Insights: The Ergosterol Connection Several studies suggest that the primary antifungal mechanism of certain chloroanisole derivatives involves the disruption of the fungal plasma membrane.[6][7] One key proposed mechanism is the binding of these compounds to ergosterol, the principal sterol in fungal cell membranes, which is absent in mammalian cells. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This targeted action is analogous to that of polyene antifungals like Amphotericin B. For example, the synthetic amide 2-chloro-N-phenylacetamide has demonstrated potent activity against Aspergillus flavus strains, with evidence pointing towards ergosterol binding as a likely mechanism of action.[6][7]
Quantitative Assessment of Antifungal Potency The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the compound that prevents visible microbial growth, while the MFC is the lowest concentration that results in fungal death.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | 32 - 512 | [6][7] |
| 1-Aryl-3-oxypyrazole (TMe) | Rhizoctonia solani | < 0.1 | Not Reported | [8] |
| 1-Aryl-3-oxypyrazole (TMa) | Rhizoctonia solani | ~ 0.20 (EC90) | Not Reported | [8] |
| Monochloro triazole derivative | Microsporum gypseum | Superior to Ketoconazole | Not Reported | [9] |
Table 1: Summary of reported antifungal activities for selected chloro-containing derivatives. Note: EC90 represents the effective concentration for 90% inhibition.
Experimental Protocol: Broth Microdilution Assay for MIC/MFC Determination The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[10][11][12] Its adoption by bodies like the Clinical and Laboratory Standards Institute (CLSI) underscores its reproducibility.[13] The protocol's logic is to expose a standardized fungal inoculum to a serial dilution of the test compound, allowing for precise determination of the concentration at which growth is inhibited.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a stock solution of the chloroanisole derivative in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).[12]
-
Inoculum Preparation : Culture the target fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline, adjusting the density to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[13] Further dilute this suspension in the broth medium to the final desired working concentration.
-
Inoculation : Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[13]
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]
-
MFC Determination : To determine the MFC, take an aliquot from each well that shows no visible growth and plate it onto an agar medium without the test compound. Incubate the plates until growth is visible in the control. The MFC is the lowest concentration from which no colonies grow on the subculture plate.
Workflow Visualization
Caption: Workflow for determining MIC and MFC using the broth microdilution assay.
Antibacterial Activity
Chloroanisole derivatives have also demonstrated promising activity against various bacterial strains, including both Gram-positive and Gram-negative organisms.[9][15][16] The inclusion of a chloro-substituent is a common strategy in medicinal chemistry to enhance the biological activity of molecules.[4][5]
Observed Antibacterial Effects Research into novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity against several anaerobic Gram-positive bacteria strains.[16] Similarly, certain azetidinone derivatives bearing a chloro-substituent exhibited good to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[17]
| Compound/Derivative Class | Bacterial Strain | Activity | Reference |
| N'-(3-Chloro-2-oxoazetidin-1-yl)benzamides | S. aureus, E. coli | Good Activity | [15] |
| 4-chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Promising Activity | [16] |
| 1,2,4-Triazole derivatives | S. aureus | Strong Activity | [9] |
| Chloro-1,4-dimethyl-9H-carbazoles | HIV | Moderate Activity | [18] |
Table 2: Summary of reported antibacterial and other antimicrobial activities for selected chloro-containing derivatives.
Experimental Protocol: Agar Disk Diffusion Assay The agar disk diffusion assay is a widely used, cost-effective, and qualitative screening method to assess the antimicrobial activity of test compounds.[13][19] The principle relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. The presence of a "zone of inhibition" around the disk indicates the compound's ability to halt bacterial growth.
Step-by-Step Methodology:
-
Inoculum Preparation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard from a fresh culture.[13]
-
Plate Inoculation : Uniformly streak the standardized bacterial suspension over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab to ensure confluent growth.
-
Disk Application : Aseptically place sterile paper disks onto the inoculated agar surface.
-
Compound Application : Pipette a known volume of the chloroanisole derivative solution (at a specific concentration) onto each disk. A solvent control disk should also be included.
-
Incubation : Incubate the plates at 37°C for 16-24 hours.
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Workflow Visualization
Caption: Workflow for the MTT assay to determine compound cytotoxicity (IC50).
Section 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's chemical structure and its biological activity is the cornerstone of rational drug design. For chloroanisole derivatives, subtle changes in the position, number, and nature of substituents can profoundly impact their potency and selectivity. [20] Key SAR Observations:
-
Position of Chlorine : The location of the chlorine atom on the aromatic ring can be crucial for activity. For example, in a series of chloro-1,4-dimethyl-9H-carbazoles tested for anti-HIV activity, compounds with chlorine at the 7-position were significantly more active than those with chlorine at the 8-position, indicating a critical spatial requirement for target interaction. [18]* Influence of Other Substituents : The presence of other functional groups in conjunction with the chlorine atom can modulate activity. The anti-HIV activity of 7-chloro-1,4-dimethyl-9H-carbazole was enhanced by the addition of an electron-withdrawing nitro group, suggesting that electronic properties play a key role. [18]* Lipophilicity : The addition of halogen atoms like chlorine generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can enhance its ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration, but it can also increase toxicity. [20]A balanced consideration between activity and toxicity is therefore essential in preclinical drug development. [20] Conceptual SAR Framework
Caption: Conceptual framework illustrating Structure-Activity Relationships (SAR) for chloroanisole derivatives.
Section 4: Conclusion and Future Directions
The evidence presented in this guide demonstrates that chloroanisole derivatives are more than just environmental curiosities; they represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant antifungal, antibacterial, and cytotoxic activities warrant further investigation and optimization.
Future research should be directed towards:
-
Elucidation of Mechanisms : While some mechanisms have been proposed, detailed studies are needed to precisely identify the molecular targets and pathways affected by these compounds for each type of activity.
-
Systematic SAR Studies : The synthesis and screening of comprehensive libraries of chloroanisole derivatives are required to build robust SAR models. This will enable the rational design of next-generation compounds with enhanced potency and improved safety profiles.
-
In Vivo Evaluation : Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicology in a living system.
-
Selectivity Profiling : For anticancer applications, it is critical to assess the selectivity of cytotoxic compounds for cancer cells over normal, healthy cells to minimize potential side effects.
The journey from a malodorous compound to a life-saving drug is long and complex. However, the foundational research on the biological activities of chloroanisole derivatives provides a compelling rationale for embarking on this path.
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A Technical Guide to the Synthesis of Substituted Phenanthrenes from 5-Chloro-2-methylanisole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a critical structural motif in numerous pharmaceuticals, natural products, and advanced materials.[1] Its rigid, planar framework is foundational to molecules ranging from alkaloids like morphine to modern organic electronics. This guide details a robust and modular synthetic pathway to construct substituted phenanthrenes, utilizing the readily available and cost-effective starting material, 5-Chloro-2-methylanisole.
This document provides senior application-level insights, focusing on the causal relationships behind experimental choices and presenting self-validating protocols. We will delineate a two-part synthetic strategy: (1) the construction of a strategically substituted stilbene intermediate via formylation and Wittig olefination, and (2) the subsequent intramolecular Mallory photocyclization to yield the final phenanthrene core. Particular emphasis is placed on how the precursor's substitution pattern—specifically the chloro and methoxy groups—inherently directs the regiochemical outcome of the final cyclization step, offering a compelling example of strategic synthesis.
The Strategic Importance of the Phenanthrene Core
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry and materials science.[2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[3] The unique photophysical properties of the extended π-system also make phenanthrenes valuable components in organic light-emitting diodes (OLEDs) and other functional materials.
Classical synthetic methods such as the Haworth and Bardhan-Sengupta syntheses, while foundational, often lack the flexibility required for producing highly functionalized or unsymmetrical phenanthrenes.[4] Modern palladium-catalyzed cross-coupling and annulation reactions have provided powerful alternatives.[5] However, the pathway presented here, culminating in the Mallory photocyclization, offers a highly convergent and often high-yielding route that leverages fundamental principles of photochemistry and reaction mechanisms.[6]
Synthetic Strategy: A Modular Approach from this compound
The selection of this compound as the starting material is a strategic choice designed to control the final substitution pattern of the phenanthrene product. The methoxy group serves as a key directing group in the initial formylation step, while the chloro substituent plays a crucial role in dictating the regioselectivity of the final ring-closing reaction.
The overall synthesis is divided into two primary stages:
-
Stilbene Intermediate Synthesis : The initial transformation of this compound into a stilbene derivative. This is achieved through a two-step sequence involving the creation of an aldehyde, which then undergoes a Wittig reaction.
-
Phenanthrene Core Formation : The intramolecular photocyclization of the stilbene intermediate to form the tricyclic aromatic system.
Overall Workflow Diagram
Caption: Overall synthetic workflow from precursor to final product.
Part I: Synthesis of the Stilbene Intermediate
The critical first phase of this synthesis involves constructing the diarylethene (stilbene) backbone, which will undergo the subsequent ring-closing reaction.
Step A: Formylation of this compound
3.1.1 Rationale and Mechanistic Considerations
To prepare for the Wittig reaction, the methyl group of the starting material must be oxidized to a carbonyl group. A direct and efficient method for this transformation is formylation using dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[1] The methoxy group of the anisole ring is a strong ortho-, para-director for electrophilic aromatic substitution. However, in this reaction, the Lewis acid coordinates to the methoxy oxygen, which directs the electrophilic formylating agent to the adjacent ortho position, making the reaction highly regioselective.
3.1.2 Detailed Experimental Protocol: Synthesis of 5-Chloro-2-methoxybenzaldehyde
-
System Preparation: A 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~3 M solution). The solution is cooled to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 eq.) is added dropwise to the stirred solution via the dropping funnel over 15 minutes. The mixture is stirred for an additional 10 minutes at 0 °C.
-
Formylating Agent Addition: Dichloromethyl methyl ether (DCME, 1.2 eq.) is added dropwise over 20 minutes, maintaining the temperature at 0 °C. The reaction mixture typically turns a deep color.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 30-45 minutes. Progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
Workup and Quenching: The reaction is carefully quenched by pouring the mixture onto crushed ice (~100 g) with vigorous stirring. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-Chloro-2-methoxybenzaldehyde.[1]
Step B: Wittig Olefination to Stilbene
3.2.1 Rationale and Mechanistic Considerations
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[7] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. In this protocol, benzyltriphenylphosphonium chloride is deprotonated to form the ylide, which then attacks the carbonyl carbon of the previously synthesized 5-Chloro-2-methoxybenzaldehyde. This leads to a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired stilbene and triphenylphosphine oxide.[7] The use of a non-stabilized ylide often results in a mixture of (E)- and (Z)-isomers, which can typically be used directly in the subsequent photocyclization step.[3]
Caption: Simplified mechanism of the Wittig reaction.
3.2.2 Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-2-methoxystyryl)benzene
-
System Preparation: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: The flask is charged with benzyltriphenylphosphonium chloride (1.0 eq.) and the synthesized 5-Chloro-2-methoxybenzaldehyde (1.0 eq.) in dichloromethane (DCM, ~1 M solution).[8]
-
Ylide Generation and Reaction: While stirring the mixture vigorously, a 50% aqueous solution of sodium hydroxide is added dropwise through the condenser.[7] The reaction is biphasic, and vigorous stirring is essential to facilitate phase transfer. The mixture will typically turn yellow and warm spontaneously.
-
Reflux: The reaction mixture is gently heated to reflux and maintained for 30-60 minutes. Progress is monitored by TLC.
-
Workup and Extraction: After cooling to room temperature, the mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[9]
-
Purification: The solvent is removed via rotary evaporation. The crude residue contains a mixture of (E)- and (Z)-stilbene isomers along with triphenylphosphine oxide. The stilbene product can be purified from the oxide by recrystallization from ethanol or by column chromatography on silica gel.[7][8] For the subsequent Mallory reaction, a mixture of isomers is often sufficient.
Part II: Mallory Photocyclization to 3-Chloro-6-methoxyphenanthrene
This final stage constructs the phenanthrene core through an intramolecular photochemical cyclization, a transformation known as the Mallory reaction.[6]
Rationale and Mechanistic Considerations of Photocyclization
Upon irradiation with UV light, the (E)-stilbene isomerizes to the (Z)-isomer. Only the (Z)-isomer has the required stereochemistry to undergo a 6π-electrocyclic ring closure to form an unstable dihydrophenanthrene intermediate.[3] In the presence of an oxidizing agent, such as iodine and atmospheric oxygen, this intermediate is rapidly oxidized to the stable, aromatic phenanthrene system.[10]
Caption: Key steps in the Mallory photocyclization reaction.
4.1.1 The Role of the Chloro Substituent in Regiocontrol
The substitution pattern of the stilbene precursor is critical for determining the structure of the final product. For the intermediate, 1-(4-chloro-2-methoxystyryl)benzene, the photocyclization can theoretically occur at two different positions on the unsubstituted phenyl ring, leading to two possible regioisomers. However, the presence of the chloro group often acts as a "blocking group," sterically and electronically disfavoring cyclization at the adjacent position.[3] This directs the ring closure to the other available ortho position, leading predominantly to the formation of 3-Chloro-6-methoxyphenanthrene. This inherent regiocontrol is a key advantage of this synthetic design.[11]
Detailed Experimental Protocol
-
System Preparation: A photoreactor is assembled using a quartz immersion well and a medium-pressure mercury lamp (e.g., 125-450 W), which typically emits at wavelengths including 254 nm and 365 nm.[12][13] The reactor is charged with a dilute solution of the stilbene intermediate (e.g., ~0.01 M) in an inert solvent like toluene or cyclohexane.
-
Reagent Addition: A catalytic amount of iodine (I₂, ~0.1 eq.) and a stoichiometric amount of an acid scavenger, such as propylene oxide (to neutralize the HI byproduct), are added to the solution.[12]
-
Irradiation: The solution is deoxygenated by bubbling nitrogen through it for 15-20 minutes. The lamp is then turned on, and cooling water is circulated through the immersion well to maintain a constant temperature (e.g., 8-15 °C). The reaction is irradiated with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS. Reaction times can vary from several hours to over 24 hours depending on the substrate and reactor efficiency.[12][14]
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[12]
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude phenanthrene product is then purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Chloro-6-methoxyphenanthrene.
Data Summary and Expected Outcomes
The described synthetic pathway is robust, with each step generally proceeding in moderate to excellent yields. The following table summarizes the expected outcomes based on literature precedents for analogous transformations.
| Step | Reaction Type | Key Reagents | Typical Yield | Reference(s) |
| A | Direct Formylation | This compound, TiCl₄, DCME | 60-80% | [1] |
| B | Wittig Reaction | 5-Chloro-2-methoxybenzaldehyde, Benzyltriphenylphosphonium chloride, NaOH | 60-92% | [7][15] |
| C | Mallory Photocyclization | Substituted Stilbene, I₂, Propylene Oxide, UV Light | 70-99% | [12][16] |
Conclusion
This guide outlines a strategic and efficient synthesis of a substituted phenanthrene from the simple precursor this compound. By leveraging a classical Wittig reaction to construct a stilbene intermediate followed by a powerful Mallory photocyclization, this pathway offers high convergence and, critically, built-in regiochemical control. The rationale provided for each experimental choice, from the selection of the starting material to the specific conditions for each reaction, underscores the importance of a mechanistically-driven approach to complex organic synthesis. The protocols described herein are robust and can be adapted for the synthesis of a wide variety of functionalized phenanthrene derivatives, making them highly valuable for professionals in pharmaceutical development and materials science.
References
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An In-depth Technical Guide to the Antimicrobial Properties of 5-Chloro-2-methylanisole
A Theoretical and Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloro-2-methylanisole (CAS 40794-04-5) is a halogenated aromatic compound recognized for its biocidal properties. Despite its classification as an antimicrobial agent, publicly available quantitative data detailing its spectrum of activity, potency, and mechanism of action remains scarce. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the antimicrobial potential of this compound. In the absence of specific efficacy data, this document provides a robust theoretical framework and detailed experimental protocols to enable the systematic evaluation of its antimicrobial properties. The guide will cover the known chemical and physical characteristics of the compound, discuss the putative mechanisms of antimicrobial action based on its structural class, and present a detailed methodology for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide is designed to be a self-validating system, empowering researchers to generate the critical data necessary to unlock the potential of this compound in antimicrobial research and development.
Introduction to this compound: A Compound of Interest
This compound, also known as 4-chloro-2-methoxytoluene, is a substituted aromatic ether.[1][2][3][4][5][6] Its chemical structure, featuring a chlorinated benzene ring with methoxy and methyl substitutions, places it in the class of halogenated aromatic compounds, a group known to exhibit a wide range of biological activities, including antimicrobial effects. While its primary documented applications are in organic synthesis, for instance as a precursor in the production of phenanthrenes, it is also explicitly identified as a biocide. This designation suggests inherent antimicrobial activity, yet the specific nature and extent of this activity are not well-documented in peer-reviewed literature.
This guide aims to bridge this knowledge gap by providing a comprehensive overview of the compound's known properties and, more importantly, a detailed roadmap for its antimicrobial evaluation. By following the protocols outlined herein, researchers can systematically characterize the antimicrobial profile of this compound, contributing valuable data to the scientific community and potentially uncovering new applications in antimicrobial therapies or as a preservative.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting antimicrobial assays. These properties influence its solubility, stability, and interaction with microbial cells.
| Property | Value | Source |
| CAS Number | 40794-04-5 | [1][2][3][4] |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 204 °C | |
| Flash Point | 83.3 °C | |
| Density | 1.105 g/cm³ | [6] |
| Solubility | Moderately soluble in common organic solvents (e.g., ether, methanol); poorly soluble in water. | [1] |
| Storage | Store at 10°C - 25°C in a sealed container away from heat and direct sunlight. |
The poor water solubility of this compound is a critical consideration for antimicrobial testing, necessitating the use of solvents and careful preparation of stock solutions to ensure accurate and reproducible results.
Putative Antimicrobial Mechanism of Action: A Theoretical Perspective
The precise mechanism by which this compound exerts its antimicrobial effects has not been elucidated. However, based on the known mechanisms of other halogenated aromatic compounds and biocides, we can postulate several potential modes of action. Understanding these theoretical pathways is crucial for designing experiments to investigate its specific mechanism.
Halogenated compounds often exhibit broad-spectrum antimicrobial activity through non-specific mechanisms that target multiple cellular structures and functions. This multi-targeted approach is advantageous as it can reduce the likelihood of microbial resistance development.
Potential Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the aromatic ring and the presence of a halogen atom can facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death.
-
Enzyme Inhibition: The electrophilic nature of the chlorinated aromatic ring can lead to covalent modification of nucleophilic residues (e.g., sulfhydryl groups in cysteine, amino groups in lysine) in microbial enzymes. This can inactivate critical enzymes involved in metabolism, cellular respiration, and other essential processes.
-
Oxidative Stress: Some halogenated compounds can induce the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative damage to proteins, lipids, and nucleic acids, contributing to cellular dysfunction and death.
-
Disruption of Electron Transport: The compound may interfere with the electron transport chain in the microbial cell membrane, disrupting cellular respiration and ATP synthesis.
The following diagram illustrates the potential multi-targeted antimicrobial action of a halogenated aromatic compound like this compound.
Caption: Putative multi-targeted antimicrobial mechanisms of this compound.
Experimental Protocol: Determination of Antimicrobial Activity
To ascertain the antimicrobial efficacy of this compound, a systematic approach using standardized methodologies is essential. The following section provides a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of relevant microorganisms.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Incubator
Preparation of Stock Solutions and Inoculum
Causality Behind Choices:
-
DMSO as a Solvent: Due to the poor water solubility of this compound, a solvent is necessary. DMSO is a common choice as it is effective at dissolving a wide range of compounds and is generally tolerated by microorganisms at low concentrations (typically ≤ 1% v/v). A solvent toxicity control is crucial to ensure that the observed antimicrobial effects are due to the compound and not the solvent.
-
Standardized Inoculum: The density of the microbial inoculum is a critical variable in susceptibility testing. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures reproducibility and allows for comparison of results across different experiments and laboratories.
Step-by-Step Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution. This will be your primary stock solution.
-
Prepare the microbial inoculum. From a fresh overnight culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum. For bacteria, dilute the 0.5 McFarland suspension 1:150 in the appropriate broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. For fungi, a different dilution may be required depending on the specific organism.
Broth Microdilution Assay for MIC Determination
Self-Validating System: This protocol includes several controls to ensure the validity of the results: a positive control (microorganism with no compound) to confirm microbial growth, a negative control (broth only) to check for contamination, and a solvent control (microorganism with the highest concentration of DMSO used) to rule out solvent toxicity.
Step-by-Step Protocol:
-
Prepare serial dilutions of the compound. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculate the wells. Add the diluted microbial inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.
-
Include controls.
-
Positive Control: A well containing only broth and the microbial inoculum.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubate the plate. Incubate at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Step-by-Step Protocol:
-
Subculture from clear wells. From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates. Incubate at 35-37°C for 18-24 hours.
-
Determine the MBC. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table of Expected Results (Hypothetical):
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Candida albicans ATCC 90028 |
The interpretation of the MBC/MIC ratio is crucial:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal.
-
MBC/MIC > 4: The compound is generally considered bacteriostatic.
Conclusion and Future Directions
While this compound is known to possess biocidal properties, a comprehensive, data-driven understanding of its antimicrobial potential is currently lacking in the public domain. This technical guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to systematically evaluate its antimicrobial activity. By determining the MIC and MBC against a broad spectrum of microorganisms and investigating its mechanism of action, the scientific community can begin to build a robust profile for this compound.
Future research should focus on:
-
Broad-spectrum screening: Testing against a wider range of clinical isolates, including multidrug-resistant strains.
-
Mechanism of action studies: Employing techniques such as membrane potential assays, enzyme inhibition assays, and ROS detection to elucidate its mode of action.
-
Toxicity and safety evaluation: Assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies: If promising in vitro activity is observed, progressing to animal models of infection.
By following the methodologies outlined in this guide, the scientific community can collaboratively unveil the true antimicrobial potential of this compound, potentially leading to the development of new and effective antimicrobial agents.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-2-methylanisole
Introduction: The Utility of 5-Chloro-2-methylanisole
This compound (CAS No. 40794-04-5) is a halogenated aromatic ether that serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern—a chlorine atom para to the methyl group and meta to the methoxy group—provides a versatile scaffold for further functionalization. This compound is a colorless to pale yellow liquid with a boiling point of approximately 170-172 °C[1]. It is a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials, where precise molecular architecture is paramount for biological activity and material properties[1][2]. This guide provides a comprehensive, three-step synthesis protocol designed for chemical researchers and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a reliable and reproducible outcome.
Strategic Approach to Synthesis
Several synthetic routes to this compound are conceivable, including the direct chlorination of 2-methylanisole. However, direct electrophilic aromatic substitution on 2-methylanisole poses significant challenges in controlling regioselectivity. The activating, ortho-, para-directing nature of both the methyl and methoxy groups could lead to a mixture of chlorinated isomers, complicating purification and reducing the yield of the desired product.
To circumvent this, we present a robust and highly selective three-step pathway commencing from 4-chloro-2-nitrotoluene. This strategy offers superior control over the final substitution pattern by installing the required functionalities in a sequential and directed manner.
Caption: Laboratory workflow for the three-step synthesis of this compound.
Key Safety Precautions:
-
General: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
4-Chloro-2-nitrotoluene: Toxic and an irritant. Avoid inhalation and skin contact.
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials. Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.
-
Sulfuric Acid: Highly corrosive. Add acid to water slowly, never the other way around.
-
Dimethyl Sulfate: EXTREME HAZARD. Highly toxic, a suspected human carcinogen, and readily absorbed through the skin. All manipulations must be conducted in a certified chemical fume hood with appropriate heavy-duty gloves (e.g., butyl rubber or laminate). Any contaminated materials must be decontaminated with a concentrated ammonia solution.
Conclusion
The described three-step synthesis provides a reliable and highly selective method for producing this compound from readily available starting materials. By carefully controlling the reaction sequence, this protocol effectively overcomes the regioselectivity challenges associated with direct chlorination. The detailed procedures and explanations of the underlying chemical principles offer researchers a robust platform for the successful synthesis of this important chemical intermediate.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Pharmaceutical Development.
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- Bayer AG. (1981). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. European Patent No. EP0023647A1.
- Wang, J. (2011). Synthesis method of 5-chloro-2-methyl aniline. Chinese Patent No. CN102234235A.
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- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
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methylation of 5-chloro-2-methylphenol to 5-Chloro-2-methylanisole
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylanisole via Methylation of 5-Chloro-2-methylphenol
This comprehensive guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. It provides a detailed exploration of the methylation of 5-chloro-2-methylphenol to produce this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This document delves into the underlying chemical principles, offers detailed step-by-step protocols, and emphasizes critical safety and handling procedures.
Theoretical Background: The Williamson Ether Synthesis
The conversion of 5-chloro-2-methylphenol to this compound is a classic example of the Williamson ether synthesis. First reported in 1850, this reaction remains one of the most reliable and versatile methods for preparing symmetrical and asymmetrical ethers in both laboratory and industrial settings.[1][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Mechanism of Action
The synthesis involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 5-chloro-2-methylphenol is weakly acidic. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion (sodium 5-chloro-2-methylphenoxide).[4][5]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide).[7] This attack occurs in a single, concerted step, displacing a leaving group (e.g., sulfate or iodide) and forming the ether linkage. This is the characteristic SN2 step.[3][5]
Because the reaction follows an SN2 pathway, it is most efficient with sterically unhindered alkylating agents. Methyl halides and methyl sulfates are ideal for this purpose.[3][5]
Diagram of the Reaction Mechanism
Caption: Figure 1: SN2 Mechanism for the Methylation of 5-Chloro-2-methylphenol.
Selection of Reagents and Reaction Conditions
The success of the synthesis hinges on the appropriate selection of the base, methylating agent, and solvent system.
-
Base : Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used due to their low cost and effectiveness in deprotonating phenols.
-
Methylating Agent :
-
Dimethyl Sulfate (DMS, (CH₃)₂SO₄) : Highly reactive and cost-effective, making it a frequent choice for industrial-scale synthesis.[8] However, DMS is extremely toxic and a suspected carcinogen, requiring stringent safety protocols.[9][10][11]
-
Methyl Iodide (CH₃I) : Also a very effective methylating agent.[12] While still toxic, it is generally considered less hazardous than DMS. Its higher cost can be a consideration.
-
-
Solvent System :
-
Traditional Solvents : Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile can be used to dissolve the reactants.[4][7] These conditions often require rigorous exclusion of water.
-
Phase-Transfer Catalysis (PTC) : This is an elegant and efficient alternative that avoids the need for anhydrous or expensive polar aprotic solvents.[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed) to the organic phase to react with the methylating agent.[15][16] This method is often considered "greener," proceeds under mild conditions, and simplifies the work-up procedure.[15][16]
-
Experimental Protocols
Two detailed protocols are presented below. The first utilizes the highly reactive dimethyl sulfate in a classic approach, while the second employs a modern phase-transfer catalysis method.
Protocol 1: Methylation using Dimethyl Sulfate
This protocol is adapted from standard procedures for phenol methylation.[8][17]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (molar eq.) | Quantity |
| 5-Chloro-2-methylphenol | 142.58[18] | 1.0 | 14.26 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.1 | 4.4 g (0.11 mol) |
| Dimethyl Sulfate (DMS) | 126.13 | 1.1 | 13.87 g (0.11 mol) |
| Deionized Water | 18.02 | - | 100 mL |
| Diethyl Ether (or DCM) | 74.12 | - | ~150 mL for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Phenoxide Formation : In the 250 mL three-neck flask, dissolve 4.4 g of NaOH in 50 mL of deionized water. Add 14.26 g of 5-chloro-2-methylphenol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Reaction Setup : Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Cool the flask in an ice bath to approximately 5-10 °C.
-
Addition of Methylating Agent : Carefully measure 13.87 g of dimethyl sulfate and place it in the dropping funnel. Add the DMS dropwise to the cooled, stirring phenoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40-50 °C and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture to room temperature. Carefully add 50 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing : Wash the combined organic layer sequentially with 50 mL of 1M NaOH solution (to remove any unreacted phenol) and then with 50 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude this compound can be purified by vacuum distillation to yield a clear liquid. The boiling point is approximately 145°C.[2][19]
Protocol 2: Methylation using Phase-Transfer Catalysis (PTC)
This protocol is advantageous for its milder conditions and simpler setup.[13][14]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (molar eq.) | Quantity |
| 5-Chloro-2-methylphenol | 142.58[18] | 1.0 | 14.26 g (0.1 mol) |
| Potassium Hydroxide (KOH) | 56.11 | 1.5 | 8.42 g (0.15 mol) |
| Methyl Iodide (CH₃I) | 141.94 | 1.2 | 17.03 g (0.12 mol) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 1.61 g (0.005 mol) |
| Toluene | 92.14 | - | 100 mL |
| Deionized Water | 18.02 | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 14.26 g of 5-chloro-2-methylphenol, 100 mL of toluene, 1.61 g of TBAB, and a solution of 8.42 g of KOH in 50 mL of water.
-
Addition of Methylating Agent : Add 17.03 g of methyl iodide to the two-phase mixture.
-
Reaction : Heat the mixture to 60-70 °C with vigorous stirring to ensure efficient mixing of the aqueous and organic phases. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and allow the layers to separate.
-
Extraction and Washing : Remove the lower aqueous layer. Wash the organic (toluene) layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.
-
Purification : Purify the resulting crude product by vacuum distillation.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Product and Reaction Data Summary
| Parameter | 5-Chloro-2-methylphenol (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₇ClO[18] | C₈H₉ClO[2] |
| Molecular Weight | 142.58 g/mol [18] | 156.61 g/mol [2] |
| Appearance | Solid | Clear colorless liquid[19] |
| Boiling Point | - | ~145 °C[2][19] |
| Typical Reaction Time | - | 2-6 hours[4] |
| Typical Yield | - | 50-95%[4] |
Critical Safety and Handling Precautions
Extreme caution must be exercised when handling the reagents for this synthesis, particularly dimethyl sulfate.
-
General Precautions : All operations should be conducted inside a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for DMS; use appropriate multi-layer gloves), and safety goggles or a face shield.[9][20][21]
-
Dimethyl Sulfate (DMS) :
-
Toxicity : DMS is highly toxic, corrosive, and a suspected human carcinogen.[9][10][11] It can be fatal if inhaled, swallowed, or absorbed through the skin.[10][21] Effects of exposure may be delayed for several hours.[11][21]
-
Handling : Always handle DMS in a fume hood. Avoid all contact.[20][21] Use a syringe or cannula for transfers. Have a quenching solution (e.g., dilute ammonia or sodium carbonate) readily available to neutralize spills.
-
First Aid : In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] For eye contact, flush with water for at least 15 minutes.[11] In all cases of exposure, seek immediate medical attention .[11][21]
-
-
Methyl Iodide (CH₃I) : A toxic and volatile substance. Handle in a fume hood and avoid inhalation or skin contact.
-
Bases (NaOH, KOH) : Corrosive and can cause severe chemical burns.[22] Avoid contact with skin and eyes.
Waste Disposal : All waste containing methylating agents must be quenched with a suitable neutralizing agent before being disposed of according to institutional and local regulations.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
- Kaur, N., & Kishore, D. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(78), 74737-74753.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Kim, D. W., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Chemstock. (n.d.). DIMETHYL SULPHATE Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). The Williamson Ether Synthesis.
- Kennesaw State University. (n.d.). Experiment 12 – The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Organic Syntheses. (n.d.). methyl iodide.
- PubChem. (n.d.). 5-Chloro-2-methylphenol.
- Global Substance Registration System. (n.d.). 5-CHLORO-2-METHYLPHENOL.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Understanding this compound: Properties and Supply Chain Insights.
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- Google Patents. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.
- Chemistry Stack Exchange. (2016, January 19). 5-Chloro-2-Methylphenol vs 2-Chloro-5-Methylbenzene?.
- ACS Publications. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process.
- Asian Journal of Research in Chemistry. (n.d.). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones.
- National Institutes of Health. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
- MDPI. (n.d.). Two Carbonylations of Methyl Iodide and Trimethylamine to Acetic acid and N,N-Dimethylacetamide by Rhodium(I) Complex.
- ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....
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Application Notes and Protocols for the Regioselective Chlorination of 2-Methylanisole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental procedure for the regioselective chlorination of 2-methylanisole. Chlorinated derivatives of 2-methylanisole are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocol herein details a robust and reproducible method for the synthesis of 4-chloro-2-methylanisole, leveraging the directing effects of the methoxy and methyl substituents on the aromatic ring. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions and analytical methods for product characterization.
Introduction
The introduction of chlorine atoms into aromatic scaffolds is a fundamental transformation in organic synthesis, profoundly influencing the physicochemical and biological properties of molecules. In the context of drug development, chlorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. 2-Methylanisole presents an interesting substrate for electrophilic aromatic substitution due to the presence of two activating, ortho-, para-directing groups: a methoxy group and a methyl group. The interplay of their electronic and steric effects governs the regioselectivity of the chlorination reaction. This application note focuses on a practical and efficient laboratory-scale procedure for the selective chlorination of 2-methylanisole, with an emphasis on maximizing the yield of the desired 4-chloro isomer.
Mechanistic Rationale: The Basis for Regioselectivity
The chlorination of 2-methylanisole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The reaction proceeds through a three-step mechanism:
-
Generation of the Electrophile: A chlorinating agent, in the presence of a Lewis or Brønsted acid catalyst, generates a highly electrophilic chlorine species (or a polarized complex) that can be attacked by the electron-rich aromatic ring.[2][3]
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the 2-methylanisole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.[4]
The regiochemical outcome of the reaction is dictated by the directing effects of the methoxy (-OCH3) and methyl (-CH3) groups. Both are activating groups and direct incoming electrophiles to the ortho and para positions. In 2-methylanisole, the positions ortho to the methoxy group are C3 and C1 (occupied by the methyl group), and the para position is C5. The positions ortho to the methyl group are C1 (occupied by the methoxy group) and C3, and the para position is C6.
Considering the combined directing effects, the most activated positions for electrophilic attack are C4 (para to the methoxy group) and C6 (para to the methyl group). Steric hindrance from the adjacent methyl group can disfavor attack at the C3 position (ortho to both groups). The methoxy group is a stronger activating group than the methyl group, and therefore, the position para to the methoxy group (C4) is generally the most favored site for substitution, leading to 4-chloro-2-methylanisole as the major product.[5]
Experimental Protocol: Iron(III)-Catalyzed Chlorination with N-Chlorosuccinimide
This protocol is adapted from a reported iron(III)-catalyzed chlorination of activated arenes.[6] N-Chlorosuccinimide (NCS) is a convenient and easy-to-handle source of electrophilic chlorine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylanisole | Reagent Grade, ≥98% | Sigma-Aldrich | --- |
| N-Chlorosuccinimide (NCS) | Reagent Grade, ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Iron(III) Chloride (FeCl3), anhydrous | Reagent Grade, ≥98% | Sigma-Aldrich | Hygroscopic, handle in a glovebox or dry atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | --- |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaHCO3 | --- | --- | For workup. |
| Brine (Saturated aq. NaCl) | --- | --- | For workup. |
| Anhydrous MgSO4 or Na2SO4 | --- | --- | For drying. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylanisole (1.00 mmol, 122.17 mg).
-
Reagent Addition: Add anhydrous dichloromethane (5 mL) to dissolve the 2-methylanisole. To this solution, add N-chlorosuccinimide (1.05 mmol, 140.0 mg) and anhydrous iron(III) chloride (0.05 mmol, 8.1 mg).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or by taking small aliquots for GC-MS analysis.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity). The fractions can be monitored by TLC.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-chloro-2-methylanisole as a yellow oil.[6] A yield of approximately 85% can be expected.[6]
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methylanisole is a flammable liquid.[7] Keep away from ignition sources.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Iron(III) chloride is corrosive and hygroscopic. Handle with care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Data Analysis and Characterization
The primary product, 4-chloro-2-methylanisole, and any isomeric byproducts can be characterized by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the isomeric ratio of the chlorinated products and to confirm their molecular weight.[8][9] The mass spectrum of the chlorinated product will show a characteristic M/M+2 isotopic pattern for chlorine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the product by the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Experimental Workflow Diagram
Sources
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Definitive Characterization of 5-Chloro-2-methylanisole: A Multi-technique Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylanisole (CAS No. 40794-04-5) is a key substituted anisole intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its precise structural confirmation and purity assessment are paramount for ensuring the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the analytical characterization of this compound, detailing robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to provide orthogonal data, ensuring an unambiguous and thorough characterization of the molecule's identity, purity, and key structural features.
Introduction: The Analytical Imperative
In the landscape of chemical and pharmaceutical development, the rigorous characterization of starting materials and intermediates is a non-negotiable cornerstone of quality control and regulatory compliance.[2] Substituted aromatic compounds like this compound often have multiple positional isomers, which can possess different reactivity and toxicological profiles.[3] Therefore, employing a suite of analytical techniques is essential to confirm the correct isomeric structure and to detect and quantify any process-related impurities.[2][4]
This guide moves beyond simple data reporting, explaining the causality behind the selection of specific instruments, parameters, and sample preparation techniques. The protocols provided are designed as self-validating systems, offering a reliable starting point for method development and validation in a research or quality control setting.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive mass-based identification.[5] Given its boiling point of approximately 145°C, this compound is ideally suited for GC analysis.[1][6] The mass spectrometer provides a molecular fingerprint, allowing for confirmation of the molecular weight and elucidation of the fragmentation pattern, which aids in structural confirmation.[7]
Rationale for Method Design
The choice of a nonpolar capillary column (e.g., DB-5ms or equivalent) is based on the general principle of "like dissolves like"; the moderately nonpolar nature of this compound will ensure good interaction with the stationary phase, leading to excellent peak shape and resolution from potential impurities.[8] A temperature gradient program is employed to ensure that both more volatile and less volatile impurities are effectively separated and eluted within a reasonable timeframe.[9] Electron Ionization (EI) is selected as the ionization source due to its robustness and the creation of extensive, reproducible fragment libraries for compound identification.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample. Dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Vortex thoroughly. Transfer the solution into a 2 mL glass autosampler vial with a PTFE-lined cap.
-
Instrumentation : Utilize a Gas Chromatograph equipped with a mass selective detector.
-
GC Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1.0 µL.
-
Split Ratio : 50:1 (adjust as needed based on sample concentration).
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 25°C/min to 280°C, hold for 2 minutes.
-
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Scan Range : 35 - 350 amu.
-
-
Data Analysis :
-
Determine the retention time of the main peak.
-
Calculate the purity by area percent from the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from the main peak and identify the molecular ion (M⁺) and key fragment ions.
-
Expected GC-MS Data
The following table summarizes the expected results from the GC-MS analysis.
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C₈H₉ClO | --- |
| Molecular Weight | 156.61 g/mol | [10] |
| Expected Retention Time | 10 - 15 minutes | Based on the boiling point and typical GC programs for similar compounds.[8] |
| Molecular Ion (M⁺) | m/z 156 / 158 | The M+2 peak at m/z 158 will have ~1/3 the intensity of the M+ peak due to the ³⁷Cl isotope.[7] |
| Key Fragment Ions (m/z) | 141/143 ([M-CH₃]⁺) | Loss of the methyl group is a common fragmentation pathway for anisoles.[7] |
| 125 ([M-OCH₃]⁺) | Loss of the methoxy radical. | |
| 111 ([M-CH₃-Cl]⁺) | Subsequent loss of chlorine from the [M-CH₃]⁺ fragment. | |
| 91 ([C₇H₇]⁺) | Tropylium ion, characteristic of toluene-like structures. |
Note: Fragmentation patterns are predictive and should be confirmed with an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[2][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the substitution pattern on the aromatic ring, which is critical for distinguishing between isomers.
Rationale for Method Design
Chloroform-d (CDCl₃) is chosen as the solvent because it is an excellent solvent for a wide range of organic compounds, including this compound, and its residual proton signal at 7.26 ppm provides a convenient internal reference.[12] Tetramethylsilane (TMS) is added as the primary internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.[13][14]
NMR Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Detailed FTIR Protocol
-
Background Spectrum : Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (Neat Liquid) : Place one drop of this compound onto the center of a clean, dry NaCl or KBr salt plate. Place a second plate on top and gently press to form a thin, uniform liquid film.
-
Acquisition : Place the salt plate assembly into the sample holder in the spectrometer.
-
Scan : Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the key absorption bands and assign them to their corresponding molecular vibrations.
Expected FTIR Data
The following table lists the characteristic absorption bands expected in the FTIR spectrum of this compound. [15][16]
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from -CH₃ and -OCH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| ~ 1250 | C-O Stretch | Asymmetric aryl-alkyl ether stretch |
| ~ 1050 | C-O Stretch | Symmetric aryl-alkyl ether stretch |
| 850 - 750 | C-H Bend | Aromatic C-H out-of-plane bending (pattern indicates substitution) |
| 800 - 600 | C-Cl Stretch | Carbon-chlorine bond |
Conclusion
The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive and definitive analytical characterization of this compound. GC-MS confirms the molecular weight and assesses purity, NMR provides an unambiguous structural elucidation of the substitution pattern, and FTIR verifies the presence of all key functional groups. By following the detailed protocols and utilizing the expected data presented in this guide, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and quality of this important chemical intermediate.
References
Sources
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Definitive Isomer-Specific Analysis of 5-Chloro-2-methylanisole by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
The accurate identification and quantification of isomeric impurities are critical in pharmaceutical development and chemical synthesis. Isomers often exhibit different toxicological and pharmacological profiles, necessitating robust analytical methods for their differentiation. This application note presents a detailed, self-validating protocol for the separation and identification of 5-Chloro-2-methylanisole and its potential positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation and column selection to the interpretation of mass spectral data, providing a comprehensive guide for researchers. The methodology leverages the chromatographic separation power of a mid-polarity capillary column and the definitive structural elucidation capabilities of electron ionization mass spectrometry.
Introduction and Scientific Principle
This compound is a substituted aromatic compound that may be encountered as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Its positional isomers, such as 3-Chloro-2-methylanisole or 4-Chloro-2-methylanisole, can potentially co-occur. Due to the subtle differences in their physicochemical properties, separating and identifying these isomers presents a significant analytical challenge.
Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like chloro-methylanisole isomers.[1] The separation in a GC column is primarily based on the compounds' boiling points and their specific interactions with the stationary phase.[2] Isomers with different substitution patterns will have slightly different polarities and boiling points, enabling their chromatographic resolution.
Following separation, Mass Spectrometry (MS) provides powerful identification capabilities. The high-energy electron ionization (EI) source fragments the analyte molecules into characteristic, reproducible patterns.[3] The resulting mass spectrum serves as a chemical fingerprint. Crucially, for chlorine-containing compounds, the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) results in a distinctive M+2 isotopic peak for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.[4] This combined GC-MS approach provides the high selectivity and sensitivity required for unambiguous isomer identification.
Materials and Reagents
-
Analytical Standards: this compound, and other relevant isomers (e.g., 3-Chloro-2-methylanisole, 4-Chloro-2-methylanisole, etc.) of >98% purity.
-
Internal Standard (IS): D8-Toluene or 4-Bromofluorobenzene.[5]
-
Solvents: High-purity, GC-grade Dichloromethane (DCM) and Hexane.[6]
-
Reagents: Anhydrous Sodium Sulfate.
-
Consumables: 2 mL amber glass GC vials with PTFE-lined septa, volumetric flasks, and micropipettes.
Instrumentation and Analytical Conditions
This method was developed on a standard capillary GC-MS system. The following conditions are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Condition | Justification |
| GC System | Agilent 7890B or equivalent | A widely used, reliable gas chromatograph. |
| MS Detector | Agilent 5977A or equivalent | Provides excellent sensitivity and spectral integrity.[5] |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This mid-polarity column provides excellent selectivity for aromatic positional isomers based on differences in dipole moments and boiling points.[7] |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.[8] |
| Injection | 1 µL, Splitless Mode | Splitless injection is crucial for achieving the low detection limits required for trace impurity analysis.[9] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 2 min) | The initial temperature allows for sharp peak focusing at the head of the column. The ramp rate is optimized to provide separation of isomers while maintaining a reasonable run time.[8] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C (EI) | Standard temperature for robust ionization and fragmentation.[8] |
| Ionization Energy | 70 eV | The standard energy for electron ionization, which produces reproducible fragmentation patterns that are comparable to library spectra. |
| Mass Range | 40 - 400 amu | Covers the molecular weight of the analytes and their expected fragments. |
| Acquisition Mode | Full Scan | Allows for the collection of complete mass spectra for definitive identification and comparison with spectral libraries like NIST. |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each neat analytical standard (this compound and its isomers) and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with Dichloromethane.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions to create a mixed working standard solution containing all isomers of interest at 10 µg/mL and the internal standard at a consistent concentration (e.g., 5 µg/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the working standard solution. Ensure each calibration standard contains the internal standard at the same fixed concentration.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for samples where the analytes are in an aqueous matrix. For solid samples, an initial dissolution step is required.
-
Sample Measurement: Place 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Spiking: Add a precise volume of the internal standard stock solution to the sample.
-
Extraction: Add 2 mL of Dichloromethane to the tube. Cap securely and vortex for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.[6]
-
Phase Separation: Centrifuge the sample for 5 minutes at 3000 rpm to break any emulsions and create a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) using a glass pipette to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried extract into a 2 mL GC vial for analysis.
GC-MS Analysis Workflow
The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.
Caption: GC-MS analytical workflow from sample preparation to final report generation.
Results and Discussion
Chromatographic Separation
The isomers of chloro-methylanisole are expected to elute in an order related to their boiling points and polarity. The 5% Phenyl-methylpolysiloxane stationary phase allows for separation based on subtle differences in the planarity and dipole moment of the isomers. A representative chromatogram would show baseline separation of the key isomers, allowing for accurate peak integration.
Mass Spectral Interpretation
The key to definitive identification lies in the mass spectrum. For this compound (Molecular Weight: 156.61 g/mol ), the following spectral features are expected:
-
Molecular Ion (M⁺): A prominent peak cluster at m/z 156 and 158. The M+2 peak at m/z 158 will have an intensity approximately one-third that of the m/z 156 peak, which is the characteristic signature of a single chlorine atom.[4]
-
Key Fragments: Fragmentation of substituted anisoles often proceeds through specific pathways. The major expected fragments for this compound are illustrated below and summarized in the table. The loss of a methyl radical (•CH₃) from the ether is a common initial fragmentation step.[10] Subsequent loss of carbon monoxide (CO) is also characteristic of phenolic structures.
Caption: Predicted electron ionization fragmentation pathway for this compound.
While all isomers will show the M⁺ cluster at m/z 156/158, the relative intensities of their fragment ions will differ due to the influence of the substituent positions on bond stabilities and rearrangement probabilities. This allows for the differentiation of isomers even if they are not fully separated chromatographically.
Table 1: Expected GC-MS Data for Chloro-2-methylanisole Isomers
| Compound | Expected Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (relative intensity) |
| 4-Chloro-2-methylanisole | Early eluting | 156 / 158 | 141/143, 125/127, 113/115 |
| This compound | Mid eluting | 156 / 158 | 141/143, 113/115, 77 |
| 6-Chloro-2-methylanisole | Late eluting | 156 / 158 | 141/143, 125/127, 91 |
| Internal Standard (D8-Toluene) | ~11.89 | 100 | 99, 70 |
Note: Retention times are estimates and will vary by system. The key is the relative elution order. Fragment intensities are the primary identifiers.
Troubleshooting
-
Poor Peak Shape/Tailing: May indicate active sites in the injector liner or column. Deactivate the liner or trim the first few cm of the column.
-
No Isomer Separation: The oven temperature ramp may be too fast. Reduce the ramp rate (e.g., to 10 °C/min) to improve resolution.
-
Low Sensitivity: Check for leaks in the system. Ensure the splitless valve is functioning correctly. Perform ion source cleaning if contamination is suspected.
-
Inconsistent Retention Times: Check for leaks or fluctuations in the carrier gas flow rate. Ensure the GC oven is properly calibrated.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable protocol for the separation, identification, and quantification of this compound and its critical positional isomers. By understanding the principles of chromatographic separation and mass spectral fragmentation, researchers can confidently apply and adapt this method to ensure the purity and safety of pharmaceutical materials and chemical products. The combination of chromatographic retention time and unique, verifiable mass spectral fingerprints provides the high degree of certainty required in regulated industries.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Musteata, F. M. (2006). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1124(1-2), 1-16.
- Agilent Technologies. (2014). Analysis of Volatile Organic Compounds in Environmental Waters Using the Agilent 7697A Headspace and 7890B/5977A GC/MS. Application Note.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline.
- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Armstrong, D. W., et al. (2015). Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds. ResearchGate.
- Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- University of Alberta. (2021). Radicals and Mass Spectrometry (MS).
- Chemistry LibreTexts. (2022). 6.2: Fragmentation.
- Tajabadi, F., et al. (2024). Identification and resolution of trace and co-eluted components of Lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences.
- Kim, J., et al. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Science International.
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Definitive Structural Elucidation of 5-Chloro-2-methylanisole using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 5-Chloro-2-methylanisole (CAS No. 40794-04-5), a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the spectral data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to perform and interpret NMR spectra for quality control and structural verification of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound, also known as 4-chloro-2-methoxy-1-methylbenzene, is an aromatic compound featuring a benzene ring substituted with chloro, methyl, and methoxy groups.[2][3][4] Its molecular formula is C₈H₉ClO.[2][3] The precise arrangement of these substituents on the aromatic ring is critical to its reactivity and its utility as a building block in multi-step syntheses. Any ambiguity in its structure, such as isomeric impurities, can lead to the formation of incorrect products, impacting reaction yields and the purity of the final active pharmaceutical ingredient (API).
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide unparalleled insight into the molecular framework. ¹H NMR offers information on the number and electronic environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.[5][6] Together, they form a powerful tool for absolute structure confirmation.
Predicted Spectral Features of this compound
A preliminary analysis of the molecule's structure allows for the prediction of its key NMR spectral features. Due to the lack of molecular symmetry, all protons and carbons are expected to be chemically non-equivalent.
-
¹H NMR: We anticipate five distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, one singlet for the three methoxy (-OCH₃) protons, and one singlet for the three methyl (-CH₃) protons.
-
¹³C NMR: We expect eight distinct signals: six for the aromatic carbons and one each for the methoxy and methyl group carbons.[6][7]
(Image Source: PubChem CID 292858)[3]
Experimental Protocols: A Self-Validating Workflow
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution spectra, free from common artifacts.
Materials and Equipment
| Reagents & Chemicals | Equipment & Consumables |
| This compound (>97% purity) | 5 mm NMR tubes (clean and unscratched)[8] |
| Deuterated Chloroform (CDCl₃, 99.8% D)[9] | Volumetric flasks and precision pipettes |
| Tetramethylsilane (TMS, NMR grade)[9][10] | Pasteur pipettes and bulbs |
| Glass wool or syringe filters (for removing particulates)[11] | |
| Vortex mixer |
Protocol for NMR Sample Preparation
The causality behind this protocol is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution by distorting the local magnetic field.[8][11]
-
Weighing the Analyte:
-
Solvent Addition:
-
Internal Standard:
-
Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm, allowing for accurate chemical shift calibration.[13]
-
-
Homogenization:
-
Gently vortex the vial until the sample is completely dissolved. Complete dissolution is critical; solid particles will lead to broadened peaks and poor spectral quality.[11]
-
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.[11]
-
Filter the prepared solution directly into a clean 5 mm NMR tube. This step removes any dust or undissolved microparticles.
-
Ensure the final sample height in the tube is between 4.0 and 5.0 cm. This specific volume is crucial for optimal performance within the spectrometer's receiver coils and simplifies the magnetic field shimming process.[8][12]
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
-
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow from Analyte to Spectrum.
Protocol for NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument used.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard field strength for high-resolution analysis. |
| Number of Scans (NS) | 8-16 | 256-1024 | More scans are needed for ¹³C due to its low sensitivity. |
| Spectral Width (SW) | 16 ppm | 240 ppm | Covers the expected chemical shift range for all protons/carbons. |
| Acquisition Time (AT) | ~2-3 s | ~1-2 s | Time for which the signal is detected; influences resolution. |
| Relaxation Delay (D1) | 2-5 s | 2 s | A delay between pulses to allow nuclei to return to equilibrium. |
| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse | Decoupling in ¹³C NMR simplifies the spectrum to singlets.[5] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
Spectral Analysis and Interpretation
The acquired spectra must be processed (Fourier transformation, phase correction, baseline correction) and referenced to the TMS peak at 0.0 ppm.
¹H NMR Spectrum of this compound
The proton spectrum provides a direct count of the different types of hydrogens and their immediate neighbors. The electron-donating methoxy and methyl groups, and the electron-withdrawing chloro group, all influence the chemical shifts of the aromatic protons.[14]
Table 1: ¹H NMR Data and Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | d, J ≈ 8.5 Hz | 1H | H-3 | Ortho to the electron-donating -CH₃ group, deshielded by proximity to the -Cl group. |
| ~ 6.80 | d, J ≈ 2.5 Hz | 1H | H-6 | Ortho to the strongly electron-donating -OCH₃ group, significantly shielded. The small coupling is to H-4. |
| ~ 6.70 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-4 | Coupled to both H-3 (large coupling) and H-6 (small coupling). |
| 3.84 | s | 3H | -OCH₃ | Typical chemical shift for methoxy protons. Appears as a singlet as there are no adjacent protons.[15] |
| 2.21 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. Appears as a singlet.[15] |
(Note: Predicted chemical shifts and coupling constants (J) are based on established substituent effects in aromatic systems. Actual values may vary slightly.)
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C spectrum shows eight distinct singlets, confirming the eight chemically unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached substituents.
Table 2: ¹³C NMR Data and Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156.0 | C-2 | Carbon bearing the strongly electron-donating -OCH₃ group; highly deshielded. |
| ~ 132.5 | C-5 | Carbon directly attached to the electronegative chlorine atom; significantly deshielded.[6][7] |
| ~ 131.0 | C-3 | Aromatic CH carbon. |
| ~ 125.5 | C-1 | Quaternary carbon attached to the methyl group. |
| ~ 125.0 | C-4 | Aromatic CH carbon. |
| ~ 111.0 | C-6 | Aromatic CH carbon ortho to the -OCH₃ group; strongly shielded. |
| ~ 55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~ 16.0 | -CH₃ | Typical chemical shift for a methyl group carbon on an aromatic ring. |
(Note: Predicted chemical shifts are based on additivity rules and data from similar substituted anisoles.)[16]
Diagram of Logical Data Interpretation
Caption: Logical flow for structure confirmation.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and non-destructive method for the structural verification of this compound. The number of signals, their chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the eight distinct signals in the ¹³C spectrum, are all in complete agreement with the assigned structure. The protocols and interpretive framework detailed in this note establish a robust system for ensuring the identity and purity of this important chemical intermediate, which is a critical requirement in research, process development, and quality assurance within the pharmaceutical and chemical industries.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292858, this compound.
- Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1973). ¹³C spectra of some substituted anisoles. Canadian Journal of Chemistry, 51(6), 897-905.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Bova, A. (n.d.). How to Prepare Samples for NMR. ResearchGate.
- Bruker. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). How To Prepare Samples For NMR.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply Chain Insights.
- University of Wisconsin. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline.
- University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- Jasperse, K. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead.
- LibreTexts Chemistry. (2021). 2.5: Carbon-13 NMR Spectroscopy.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Eurisotop. (n.d.). NMR Reference Standards.
- ChemConnections. (n.d.). ¹³C NMR Spectroscopy.
- Chemistry Stack Exchange. (2020). ¹H NMR of 4-Methylanisole.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR].
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Application Notes and Protocols: Formation of 2-Methoxy-4-methylphenylmagnesium Chloride from 5-Chloro-2-methylanisole
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of the Grignard reagent, 2-methoxy-4-methylphenylmagnesium chloride, from 5-chloro-2-methylanisole. Addressing the inherent challenges of Grignard reagent formation from aryl chlorides, this document outlines critical experimental parameters, magnesium activation techniques, and strategies to mitigate side reactions. The content is tailored for researchers, scientists, and drug development professionals, offering both a robust experimental workflow and a deep dive into the underlying chemical principles to ensure successful and reproducible synthesis.
Introduction
Grignard reagents are cornerstones of organic synthesis, prized for their utility in forming new carbon-carbon bonds. These organomagnesium halides, with the general formula R-Mg-X, function as potent nucleophiles and strong bases. The formation of a Grignard reagent involves an oxidative insertion of magnesium metal into a carbon-halogen bond, a reaction that effectively reverses the polarity of the carbon atom, transforming it from an electrophilic to a nucleophilic center. This "umpolung" is the key to their synthetic power.
The synthesis of Grignard reagents from aryl chlorides, such as this compound, presents a greater challenge compared to their bromide or iodide counterparts due to the stronger carbon-chlorine bond. This necessitates careful consideration of reaction conditions, particularly the activation of the magnesium surface and the choice of solvent. The presence of a methoxy group on the aromatic ring introduces an additional layer of complexity, potentially influencing the reaction through electronic effects or chelation with the magnesium center. This guide will provide a detailed protocol and explore the mechanistic nuances of this specific transformation.
Mechanistic Considerations
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism, though complex and still a subject of study, is believed to involve radical intermediates. The process begins with the transfer of an electron from the magnesium surface to the aryl halide, forming a radical anion. This rapidly dissociates to form an aryl radical and a halide anion. The aryl radical then reacts with the magnesium surface to generate the organomagnesium halide.
Several factors are critical for a successful Grignard reagent formation:
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) typically coats magnesium turnings, inhibiting the reaction. This layer must be disrupted to expose the reactive metal surface.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will rapidly quench the reagent. Therefore, all glassware and solvents must be scrupulously dried.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They not only dissolve the reagents but also stabilize the formed Grignard reagent by coordinating to the magnesium atom. For less reactive aryl chlorides, higher boiling point ethers like THF are often preferred.
Experimental Protocol: Synthesis of 2-Methoxy-4-methylphenylmagnesium Chloride
This protocol details the preparation of 2-methoxy-4-methylphenylmagnesium chloride from this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity, anhydrous |
| Magnesium Turnings | High purity |
| Anhydrous Tetrahydrofuran (THF) | Freshly distilled from sodium/benzophenone |
| Iodine | Crystal |
| 1,2-Dibromoethane (optional) | Anhydrous |
| Three-neck round-bottom flask | Sized appropriately for the reaction scale |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Inert gas supply (Argon or Nitrogen) | |
| Heating mantle | |
| Schlenk line or equivalent | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of inert gas (argon or nitrogen).
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the three-neck flask.
-
Add a single crystal of iodine. The flask can be gently warmed with a heat gun to sublime the iodine, which helps to etch the oxide layer from the magnesium surface. The disappearance of the purple iodine color is an indication of activation.
-
Alternative Activation: A few drops of 1,2-dibromoethane can be added. The observation of ethylene bubbling indicates that the magnesium surface is activated.
-
-
Reaction Setup:
-
Once the magnesium is activated, add a portion of the anhydrous THF to the flask to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
-
Initiation of Grignard Formation:
-
Add a small amount (approximately 10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension.
-
The reaction may need to be initiated by gentle heating. An exothermic reaction, indicated by a temperature rise and/or gentle refluxing of the THF, signals the start of the Grignard reagent formation.
-
If the reaction does not initiate, further gentle warming or the addition of another small crystal of iodine may be necessary.
-
-
Addition of Aryl Chloride:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the concentration of the aryl chloride in the reaction mixture, thereby reducing the likelihood of side reactions such as Wurtz coupling.
-
-
Completion of Reaction:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The solution will typically appear grayish and cloudy.
-
-
Quantification (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
Experimental Workflow Diagram
Caption: Workflow for Grignard Reagent Formation.
Side Reactions and Troubleshooting
The primary side reaction of concern during Grignard reagent formation is Wurtz coupling , where the already formed Grignard reagent reacts with the unreacted aryl chloride to form a biaryl byproduct.
R-MgX + R-X → R-R + MgX₂
To minimize this side reaction:
-
Slow Addition: Add the aryl chloride solution slowly to maintain a low concentration in the reaction flask.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl chloride and bring it into contact with the magnesium surface.
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Maintaining a steady, gentle reflux without excessive heating can help to control the rate and minimize side reactions.
Troubleshooting:
-
Failure to Initiate: This is the most common issue and is almost always due to an inactive magnesium surface or the presence of moisture. Re-check the dryness of all components and consider more aggressive activation methods, such as crushing the magnesium turnings in situ with a dry glass rod.
-
Low Yield: This can be caused by Wurtz coupling or incomplete reaction. Ensure a sufficient excess of magnesium and an adequate reflux time. The presence of the methoxy group in this compound could potentially lead to complex side reactions, although this is less common with aryl ethers compared to other functional groups.
Reaction Mechanism and Side Reaction Diagram
Caption: Grignard Formation and Wurtz Side Reaction.
Conclusion
The formation of 2-methoxy-4-methylphenylmagnesium chloride from this compound is a feasible but technically demanding procedure that requires strict adherence to anhydrous conditions and careful control of the reaction parameters. Proper activation of the magnesium surface is paramount to success. By following the detailed protocol and understanding the potential pitfalls, such as the Wurtz coupling side reaction, researchers can reliably prepare this valuable Grignard reagent for use in a wide array of synthetic applications, from academic research to the development of novel pharmaceuticals.
References
- Wikipedia. Grignard reagent. [Link]
- Bogdan, A. R. (2012). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- BenchChem. (2025). Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions.
- University of Calgary. Ch23: Aryl Grignards. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
- ECHEMI. (2021).
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]
- Quora. (2022). What is the best solvent for making a Grignard Reagent? [Link]
- BenchChem. (2025).
- ResearchGate. (2025).
- SpringerLink. (2023).
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... [Link]
- Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
- Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
- Filo. (2025).
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions with 5-Chloro-2-methylanisole
Introduction: Navigating SNAr Reactions on an Electron-Rich Aromatic System
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis, enabling the formation of crucial carbon-heteroatom bonds for the development of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile.[1] The canonical SNAr mechanism proceeds through a two-step addition-elimination pathway, reliant on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4] These EWGs are critical as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][4][5]
This guide focuses on a particularly challenging substrate: 5-Chloro-2-methylanisole . Its structure (C₈H₉ClO) features a chlorine leaving group, but the aromatic ring is substituted with a methoxy (-OCH₃) and a methyl (-CH₃) group.[6][7] Both of these are classical electron-donating groups (EDGs), which increase the electron density of the aromatic ring. This electronic profile runs contrary to the requirements of a classical SNAr reaction, making the substrate inherently deactivated towards nucleophilic attack and destabilizing the key Meisenheimer intermediate.
Therefore, successful SNAr reactions with this compound necessitate a departure from standard conditions. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic considerations and field-proven protocols required to effectively functionalize this electron-rich haloarene. We will explore strategies that leverage potent base/solvent systems and strong nucleophiles under tailored conditions to overcome the inherent electronic barrier.
PART I: Mechanistic Considerations for an Unactivated Substrate
The success of any chemical transformation hinges on a solid understanding of the underlying reaction mechanism. For this compound, the deactivating nature of the EDGs forces us to consider pathways beyond the textbook SNAr model.
The Classical SNAr (Addition-Elimination) Pathway: An Uphill Battle
The standard SNAr mechanism involves the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).[3] The leaving group is then expelled in a second, faster step to restore aromaticity. In the case of this compound, the electron-donating methyl and methoxy groups inductively and mesomerically push electron density into the ring, destabilizing this negatively charged intermediate and making its formation energetically unfavorable.
Caption: Classical SNAr pathway showing the destabilized Meisenheimer complex.
Alternative Strategy: Base-Promoted SNAr in Polar Aprotic Solvents
To circumvent the high energy barrier, highly effective reaction media can be employed. The combination of a strong base like potassium hydroxide (KOH) with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) has proven effective for SNAr reactions on unactivated haloarenes.[8][9] This system is believed to enhance the nucleophilicity of the attacking species and potentially alter the reaction pathway, making the substitution feasible even without canonical EWG activation.
PART II: Experimental Protocols and Guidelines
A. General Laboratory & Safety Considerations
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of nucleophiles and degradation of reagents. Use oven-dried glassware and standard Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous, high-purity polar aprotic solvents (e.g., DMF, DMSO). These solvents are crucial for solvating the counter-ion of the nucleophile, thereby increasing its reactivity.[10]
-
Reagent Handling: this compound and many amine/thiol nucleophiles can be irritants. Strong bases like KOH are corrosive. Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Monitoring: Reaction progress should be monitored diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to identify the formation of any side products.
B. Protocol 1: Amination using a KOH/DMSO System
This protocol is adapted from methodologies developed for challenging SNAr arylations and is highly effective for forming C-N bonds.[8][9]
1. Principle: The potent KOH/DMSO system facilitates the deprotonation of the amine nucleophile and creates a highly reactive medium that promotes substitution on the electron-rich aromatic ring.
2. Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Potassium Hydroxide (KOH), powdered (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Drying tube or inert gas line
-
Standard glassware for organic synthesis
3. Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add powdered potassium hydroxide (2.0-3.0 eq).
-
Place the flask under a positive pressure of inert gas (N₂ or Ar).
-
Add anhydrous DMSO to the flask via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Begin vigorous stirring and add the amine nucleophile (1.2-1.5 eq) to the suspension.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC/LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.
4. Troubleshooting & Insights:
-
Sluggish Reaction: If the reaction is slow, consider increasing the temperature or using a stronger base like potassium tert-butoxide (KOtBu). However, be mindful that stronger bases at higher temperatures can promote side reactions, such as the benzyne mechanism.
-
Low Yield: Ensure the amine is not a limiting reagent and that the KOH is finely powdered and anhydrous for maximum efficacy. The purity of the DMSO is critical.
C. Protocol 2: Thiolation for C-S Bond Formation
Thiols are generally more nucleophilic than their corresponding alcohols or amines and can be effective in SNAr reactions where other nucleophiles fail.[11]
1. Principle: A base is used to deprotonate the thiol to form a highly nucleophilic thiolate anion, which then displaces the chloride on the aromatic ring.
2. Materials:
-
This compound (1.0 eq)
-
Thiol (Aliphatic or Aromatic) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
3. Step-by-Step Methodology:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the flask to 0 °C.
-
Carefully quench the reaction by the slow addition of water.
-
Dilute with water and extract with ethyl acetate or ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
PART III: Data Summary and Workflow Visualization
Table 1: Comparative Overview of Reaction Parameters
| Parameter | Protocol 1: Amination | Protocol 2: Thiolation |
| Nucleophile | Primary/Secondary Amine | Aliphatic/Aromatic Thiol |
| Base | KOH (powdered) | NaH or K₂CO₃ |
| Solvent | Anhydrous DMSO | Anhydrous DMF |
| Stoichiometry | Nu: 1.2-1.5 eq, Base: 2-3 eq | Nu: 1.1 eq, Base: 1.2-2 eq |
| Temperature | 80 - 120 °C | 60 - 100 °C |
| Typical Time | 12 - 24 hours | 4 - 12 hours |
| Key Insight | Potent system for difficult C-N coupling | Highly nucleophilic species for C-S coupling |
General Experimental Workflow
Caption: General workflow for SNAr reactions on this compound.
Conclusion
While this compound presents a significant challenge for classical nucleophilic aromatic substitution due to its electron-rich nature, successful transformations are achievable through the strategic application of modern synthetic methods. By leveraging potent base-solvent systems like KOH/DMSO and capitalizing on the high nucleophilicity of reagents like thiolates, researchers can effectively forge new C-N and C-S bonds. The protocols detailed in this guide provide a robust framework for scientists engaged in drug discovery and fine chemical synthesis, enabling the use of this versatile building block in complex molecular architectures. Careful control of reaction conditions and diligent monitoring remain paramount to achieving high yields and minimizing side reactions.
References
- Title: Photoredox mediated SNAr of 4‐chloroanisole with pyridine.
- Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]
- Title: Optimization of organophotochemical SNAr reaction Source: ResearchG
- Title: Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
- Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks – Organic Chemistry II URL:[Link]
- Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]
- Title: Catalysed SNAr reactions Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (PubMed Central) URL:[Link]
- Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: National Institutes of Health (NIH) URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: ResearchG
- Title: SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes Source: Royal Society of Chemistry URL:[Link]
- Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Royal Society of Chemistry URL:[Link]
- Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL:[Link]
- Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: ResearchG
- Title: 16.6 Nucleophilic Aromatic Substitution Source: OpenStax URL:[Link]
- Title: Nucleophilic Aromatic Substitution Source: YouTube URL:[Link]
- Title: Understanding this compound: Properties and Supply Chain Insights Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Source: ChemRxiv URL:[Link]
- Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchG
- Title: General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles Source: ResearchG
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- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
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- 7. 40794-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Intramolecular Cyclization of 5-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The intramolecular cyclization of substituted aryl ethers, such as 5-Chloro-2-methylanisole, represents a pivotal transformation in synthetic organic chemistry, providing access to the dibenzofuran core. This structural motif is embedded in numerous biologically active natural products and pharmaceutical agents, making the development of robust and efficient cyclization protocols a significant endeavor for drug discovery and development programs. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of this transformation, with a focus on palladium-catalyzed intramolecular C-H arylation, a modern and effective strategy.
Mechanistic Insights: The Palladium-Catalyzed Intramolecular C-H Arylation Pathway
The palladium-catalyzed intramolecular C-H arylation of an aryl chloride like this compound to form a dibenzofuran derivative is a powerful strategy that avoids the pre-functionalization often required in classical coupling reactions. The catalytic cycle, illustrated below, is a testament to the versatility of palladium in orchestrating complex bond formations.
The reaction is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a Pd(II)-aryl intermediate. Subsequently, an intramolecular C-H activation/arylation occurs, where a C-H bond on the adjacent aromatic ring is cleaved, leading to the formation of a palladacycle. This step is often the rate-determining step and is facilitated by a base. The final step is reductive elimination from the palladacycle, which forms the desired C-C bond of the dibenzofuran ring and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.
Figure 1: A generalized catalytic cycle for the palladium-catalyzed intramolecular C-H arylation of an aryl chloride.
Comparative Analysis of Potential Cyclization Strategies
Several synthetic strategies can be envisioned for the intramolecular cyclization of this compound. The choice of method will depend on factors such as substrate compatibility, desired scale, and available resources. Below is a comparative table of plausible approaches.
| Reaction Type | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Pd/C, various Pd complexes with phosphine ligands | Base (e.g., K₂CO₃, Cs₂CO₃), high-boiling solvent (e.g., DMF, DMAc), 100-150 °C | High functional group tolerance, good yields, catalytic in palladium. | Requires careful optimization of ligand and base, potential for side reactions. |
| Ullmann Condensation | Copper powder, Cu(I) salts (e.g., CuI) | High temperatures (>200 °C), polar aprotic solvents (e.g., DMF, NMP) | Cost-effective catalyst. | Often requires stoichiometric copper, harsh reaction conditions, limited substrate scope. |
| Pschorr Cyclization | Diazotization of a corresponding amine precursor, followed by copper-catalyzed radical cyclization | NaNO₂, acid; Cu(0) or Cu(I) salts | Useful for specific precursors. | Requires multi-step synthesis of the diazonium salt precursor, yields can be moderate.[1] |
| Photochemical Cyclization | UV irradiation | Typically in a suitable solvent (e.g., acetonitrile, benzene) | Can proceed under mild, metal-free conditions. | Often results in low yields and mixtures of products, requires specialized equipment. |
Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation
This protocol is a robust starting point for the intramolecular cyclization of this compound, based on established procedures for similar transformations of aryl chlorides.[2]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | --- | Store under inert atmosphere. |
| Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃) | >97% | --- | Air-sensitive ligand, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | --- | Finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | Anhydrous, <50 ppm H₂O | --- | Use a freshly opened bottle or dried over molecular sieves. |
| Toluene | Anhydrous | --- | For workup and chromatography. |
| Ethyl Acetate | ACS Grade | --- | For workup and chromatography. |
| Hexanes | ACS Grade | --- | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | --- | --- | For drying organic extracts. |
| Schlenk flask or sealed reaction vial | --- | --- | Must be oven-dried before use. |
| Magnetic stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High purity | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add palladium(II) acetate (5 mol%) and the phosphine ligand (10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (potassium carbonate, 2.0 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent (DMF or DMAc, to make a 0.1 M solution with respect to the substrate) via a syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 120-140 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired dibenzofuran derivative.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Air-Sensitive Reagents: Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
High Temperatures: Use caution when working with heated oil baths.
-
Pressure: If using a sealed vial, ensure it is designed to withstand the pressure generated at the reaction temperature.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for the palladium-catalyzed intramolecular C-H arylation.
Figure 2: Workflow for the palladium-catalyzed intramolecular cyclization.
Concluding Remarks for the Practicing Scientist
The intramolecular cyclization of this compound to form a dibenzofuran core is a synthetically valuable transformation. The palladium-catalyzed C-H arylation protocol detailed here provides a modern and efficient approach. However, as with any C-H functionalization reaction, careful optimization of the reaction parameters—particularly the choice of ligand, base, and solvent—is crucial for achieving high yields and selectivity. Researchers are encouraged to screen a variety of conditions to identify the optimal system for their specific application. The successful implementation of this methodology will undoubtedly facilitate the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
- While no direct citation for the cyclization of this compound is available, the principles are well-established in the literature on palladium-catalyzed C-H activ
- Leake, P. H. (1956). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Chemical Reviews, 56(1), 27–48.
- Du, Z., Zhou, J., Si, C., & Ma, W. (2011). Palladium-Catalyzed Intramolecular Cyclization of Diaryl Ether o-Diazonium Salts for the Synthesis of Dibenzofurans. Synlett, 2011(20), 3023-3025.
- Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling of diarylamines. The Journal of Organic Chemistry, 73(13), 5022-5028.
- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590-6597.
- Ackermann, L. (2010). Palladium-catalyzed intramolecular alkane C–H arylation from aryl chlorides. Journal of the American Chemical Society, 132(33), 11676-11677.
Sources
Application Note: The Strategic Use of 5-Chloro-2-methylanisole in the Synthesis of Pyraclostrobin
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: 5-Chloro-2-methylanisole as a Versatile Building Block in Agrochemical Synthesis
This compound is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its substituted benzene ring, featuring a chlorine atom, a methyl group, and a methoxy group, provides multiple reactive sites for functionalization, making it a valuable starting material in the production of pharmaceuticals, fragrances, and notably, agrochemicals.[1][2] In the agrochemical sector, this compound is a key precursor for the synthesis of potent fungicides, with its structural framework forming the backbone of the final active ingredient. This application note provides a detailed protocol for the synthesis of the broad-spectrum fungicide, Pyraclostrobin, from this compound, highlighting the chemical transformations and experimental considerations critical for a successful synthesis.
The Synthetic Pathway to Pyraclostrobin: A Strategic Overview
The synthesis of Pyraclostrobin from this compound involves a multi-step process that strategically modifies the initial scaffold to introduce the necessary functional groups for fungicidal activity. The overall pathway can be conceptualized as the preparation of two key fragments that are ultimately coupled to form the final product. This compound is a precursor to the substituted phenyl portion of the molecule, while a separate synthesis provides the pyrazole-containing fragment.
The following diagram illustrates the key transformations in the synthesis of Pyraclostrobin, starting from the generation of a key aniline intermediate.
Caption: Overview of the synthetic strategy towards Pyraclostrobin, highlighting the generation of the key intermediate, 5-Chloro-2-methylaniline.
Detailed Protocols for the Synthesis of Pyraclostrobin Intermediates
Protocol 1: Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene
While this compound can be a starting point, a common and well-documented industrial route to a key aniline intermediate proceeds from 4-Chloro-2-nitrotoluene. This aniline is a critical building block for the subsequent formation of the pyraclostrobin molecule. The reduction of the nitro group is a pivotal step.
Reaction Scheme:
4-Chloro-2-nitrotoluene → 5-Chloro-2-methylaniline
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-2-nitrotoluene | 89-59-8 | 171.58 g/mol | 171.5 g (1.0 mol) |
| Polysulfide (e.g., Sodium Polysulfide) | 1344-08-7 | Variable | As per specific protocol |
| Ammonium Salt (e.g., Ammonium Chloride) | 12125-02-9 | 53.49 g/mol | Catalytic amount |
| Water | 7732-18-5 | 18.02 g/mol | Sufficient for dissolution |
Experimental Procedure: [3]
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve the polysulfide in water.
-
Add a catalytic amount of an ammonium salt and heat the mixture to a temperature between 30-105 °C with stirring.
-
Slowly add 4-Chloro-2-nitrotoluene dropwise to the heated polysulfide solution. Maintain the temperature throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).
-
Once the reaction is complete, allow the mixture to cool and separate the organic phase.
-
Wash the organic phase with water until it is neutral.
-
Distill the organic phase under reduced pressure (0.1 MPa) and collect the fraction boiling at 127-137 °C to obtain 5-Chloro-2-methylaniline.[3]
Expected Yield and Purity:
This method is reported to produce 5-Chloro-2-methylaniline with a purity of over 99% and a yield of up to 98%.[3]
Causality and Experimental Insights:
The use of a polysulfide solution for the reduction of the nitro group is a cost-effective and high-yielding method. The ammonium salt acts as a catalyst to facilitate the reduction process. The temperature control is crucial to ensure the selective reduction of the nitro group without promoting side reactions. The final distillation under reduced pressure is essential for obtaining a high-purity product.
Protocol 2: Synthesis of Pyraclostrobin from N-methoxy-N-2-methyl bromide methyl phenyl carbamate and 1-(4-chlorphenyl)-pyrazol alcohol
This part of the synthesis involves the coupling of two advanced intermediates. While the synthesis of these intermediates is complex, patent literature provides a clear procedure for their condensation to form Pyraclostrobin.[4][5]
Reaction Scheme:
N-methoxy-N-2-methyl bromide methyl phenyl carbamate + 1-(4-chlorphenyl)-pyrazol alcohol → Pyraclostrobin
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Molar Ratio |
| N-methoxy-N-2-methyl bromide methyl phenyl carbamate | - | - | 1 |
| 1-(4-chlorphenyl)-pyrazol alcohol | 76205-19-1 | 194.62 g/mol | 1.2 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 g/mol | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |
| Acetone | 67-64-1 | 58.08 g/mol | Solvent |
| Anhydrous Methanol | 67-56-1 | 32.04 g/mol | Recrystallization |
Experimental Procedure: [4][5]
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 1-(4-chlorphenyl)-pyrazol alcohol, potassium carbonate, and acetone.
-
Dissolve N-methoxy-N-2-methyl bromide methyl phenyl carbamate in DMF to prepare a solution.
-
Heat the acetone mixture to reflux with stirring.
-
Slowly add the DMF solution of N-methoxy-N-2-methyl bromide methyl phenyl carbamate dropwise to the refluxing mixture.
-
After the addition is complete, continue the reflux for 5-7 hours.[5]
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add anhydrous methanol to the residue and stir until the solid dissolves.
-
Cool the methanol solution to induce crystallization.
-
Filter the crystalline product and dry to obtain Pyraclostrobin.
Expected Yield and Purity:
This procedure can yield Pyraclostrobin with a purity of 87-89% and a yield of 80-83%.[4][5]
Causality and Experimental Insights:
Potassium carbonate acts as a base to deprotonate the hydroxyl group of the pyrazol alcohol, facilitating its nucleophilic attack on the brominated carbamate. The use of a polar aprotic solvent system (DMF/acetone) is suitable for this type of substitution reaction. The reflux conditions provide the necessary energy to overcome the activation barrier of the reaction. Recrystallization from methanol is an effective method for purifying the final product.
Visualization of the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of Pyraclostrobin, emphasizing the convergence of the two main intermediates.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 4. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
- 5. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 5-Chloro-2-methylaniline in Azoic Pigment Synthesis: A Technical Guide
For Immediate Release
CUYAHOGA FALLS, OH – January 8, 2026 – In the intricate world of synthetic colorants, the molecular architecture of precursor compounds is paramount to achieving desired hues, stability, and performance. This technical guide delves into the application of 5-Chloro-2-methylaniline, a key aromatic amine, in the manufacturing of high-performance azoic dyes. While the structurally related 5-Chloro-2-methylanisole serves as a versatile chemical intermediate in various organic syntheses, it is the amine functionality of 5-Chloro-2-methylaniline that positions it as a critical diazo component in the production of a specific class of vibrant and robust pigments.
This document will elucidate the synthetic pathway from 5-Chloro-2-methylaniline to a prominent red pigment, providing detailed protocols for researchers, scientists, and professionals in the dye and pigment manufacturing industries. The focus will be on the synthesis of Colour Index (C.I.) Pigment Red 7, a widely used colorant in printing inks, coatings, and plastics.
From Anisole to Aniline: A Note on Precursor Selection
While this compound is a valuable building block in organic chemistry, its direct application in the synthesis of the target azoic pigments is not the industrially preferred route. The critical step in azo dye formation is the diazotization of a primary aromatic amine. Therefore, 5-Chloro-2-methylaniline is the direct and essential precursor. The conversion of this compound to 5-Chloro-2-methylaniline, while chemically feasible through demethylation and subsequent amination, is a multi-step process that adds complexity and cost to the manufacturing workflow. The more direct and economical approach involves the synthesis of 5-Chloro-2-methylaniline from precursors like 4-chloro-2-nitrotoluene through reduction.[1]
The Cornerstone of Azoic Dyes: The Diazo Component
5-Chloro-2-methylaniline, also known in the industry as Fast Red KB Base or Azoic Diazo Component 32, serves as the diazo component in the synthesis of many azoic dyes.[2] The presence of the chloro and methyl groups on the benzene ring influences the final color and properties of the dye, such as lightfastness and chemical resistance.
The synthesis of azoic dyes is a two-stage process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a naphthol derivative, to form the final azo dye.
Synthesis of C.I. Pigment Red 7: A Case Study
C.I. Pigment Red 7 is a brilliant red pigment with the chemical name N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide.[3][4] Its synthesis involves the diazotization of 5-Chloro-2-methylaniline and subsequent coupling with N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, a Naphthol AS derivative.[5]
I. Synthesis of the Coupling Component: N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR)
The coupling component, a Naphthol AS derivative, is synthesized via the amidation of 3-hydroxy-2-naphthoic acid with 5-Chloro-2-methylaniline.
Reaction Scheme:
Figure 1: Synthesis of Naphthol AS-TR.
Protocol for the Synthesis of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide:
-
Acid Chloride Formation: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, suspend 3-hydroxy-2-naphthoic acid in an inert solvent such as chlorobenzene. Add a small amount of a catalyst like N,N-dimethylformamide. Slowly add thionyl chloride to the suspension at a controlled temperature (e.g., 40°C). Stir the mixture until the reaction to form the acid chloride is complete, which can be monitored by the cessation of gas evolution. Excess thionyl chloride is then removed by distillation under reduced pressure.[6]
-
Amidation: In a separate vessel, dissolve 5-aminobenzimidazolone (as a proxy for 5-Chloro-2-methylaniline in a similar documented procedure) and sodium carbonate in water. Cool the solution.[6]
-
Condensation: Slowly add the prepared 3-hydroxy-2-naphthoyl chloride solution to the amine solution with vigorous stirring, maintaining the temperature and pH. The Naphthol AS-TR precipitates out of the solution.
-
Isolation and Purification: The precipitated product is filtered, washed with water until neutral, and then with a solvent like methanol to remove unreacted starting materials. The purified product is then dried.[6]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 1 |
| Thionyl Chloride | 118.97 | ~1.1 |
| 5-Chloro-2-methylaniline | 141.60 | 1 |
| Naphthol AS-TR | 311.76 | ~85% Yield (Typical) |
II. Synthesis of C.I. Pigment Red 7
This stage involves the diazotization of 5-Chloro-2-methylaniline and the subsequent coupling with the synthesized Naphthol AS-TR.
Overall Reaction Workflow:
Figure 2: Workflow for the synthesis of C.I. Pigment Red 7.
Protocol for the Synthesis of C.I. Pigment Red 7:
-
Diazotization of 5-Chloro-2-methylaniline:
-
Suspend 5-Chloro-2-methylaniline (4-Chloro-2-methylbenzenamine) in water and add concentrated hydrochloric acid.[5]
-
Cool the resulting slurry to 0-5°C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for a period (e.g., 30 minutes) after the addition is complete to ensure full diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper. Any excess can be quenched with a small amount of sulfamic acid.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve the synthesized N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in an aqueous sodium hydroxide solution. This deprotonates the hydroxyl group, activating the naphthol ring for electrophilic attack.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 10°C and control the pH to remain alkaline (typically pH 9-10) during the addition.
-
A vibrant red precipitate of C.I. Pigment Red 7 will form immediately.
-
Continue stirring for a period to ensure the completion of the coupling reaction.
-
-
Isolation and Purification of the Pigment:
-
The precipitated pigment is collected by filtration.
-
The filter cake is washed thoroughly with water to remove any unreacted starting materials and inorganic salts.
-
The purified pigment is then dried in an oven at a controlled temperature.
-
Quantitative Data for C.I. Pigment Red 7 Synthesis:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 5-Chloro-2-methylaniline | 141.60 | 1 |
| Sodium Nitrite | 69.00 | ~1.05 |
| Hydrochloric Acid (conc.) | 36.46 | Excess |
| Naphthol AS-TR | 311.76 | 1 |
| C.I. Pigment Red 7 | 464.34 | ~90-95% Yield (Typical) |
Conclusion
The synthesis of high-performance azoic pigments like C.I. Pigment Red 7 is a well-established industrial process that relies on the precise execution of diazotization and azo coupling reactions. 5-Chloro-2-methylaniline is a critical diazo component that imparts desirable properties to the final pigment. The protocols outlined in this guide provide a foundational framework for the laboratory-scale synthesis of this important class of colorants. Adherence to strict temperature and pH control is crucial for achieving high yields and purity. Further research and development in this area may focus on greener synthesis routes and the development of novel azoic pigments with enhanced performance characteristics.
References
- World Dye Variety. (2012, November 29). Pigment Red 7.
- PubChem. (n.d.). Pigment Red 7. National Center for Biotechnology Information.
- World Dye Variety. (2012, November 29). Pigment Red 7.
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (n.d.). Rev. Chim. (Bucharest).
- Making Cosmetics. (2023, March 8). Red No. 7 D&C Lake.
- Korea Science. (n.d.). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1.
- Lee, H. S., Lee, H. K., & Yoo, E. S. (2015). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. Journal of the Korean Society of Dyers and Finishers, 27(4), 229–244.
- PubChem. (n.d.). Pigment Red 7. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-. National Center for Biotechnology Information.
- SDC Enterprises. (n.d.). Liquid Brands of Azoic Coupling Components and Azoic Diazo Components.
- ResearchGate. (n.d.). Modification study involving a Naphthol as red pigment.
- Tianjin Leading Import & Export Co., Ltd. (n.d.). Naphthol Dyes.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
- Ramirez-Marquez, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molbank, 2023(2), M1639.
Sources
- 1. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106634040A - Preparation method of red pigment - Google Patents [patents.google.com]
- 4. Pigment Red 7 | C25H19Cl2N3O2 | CID 80959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pigment Red 7 [dyestuffintermediates.com]
- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
laboratory scale synthesis of 5-chloro-2,3-dihydrobenzofuran
An Application Note and Protocol for the Laboratory-Scale Synthesis of 5-Chloro-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the laboratory-scale synthesis of 5-chloro-2,3-dihydrobenzofuran, a key heterocyclic building block in medicinal chemistry.[1] The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds and natural products. This guide presents a reliable two-step synthetic route commencing from commercially available 4-chlorophenol. The protocol emphasizes scientific causality, experimental robustness, and stringent safety measures, particularly when handling corrosive reagents like Polyphosphoric Acid (PPA).
Introduction
5-Chloro-2,3-dihydrobenzofuran (also known as 5-chlorocoumaran) is a valuable intermediate in the synthesis of complex organic molecules, most notably pharmaceuticals. Its structure serves as a core component for agents targeting the central nervous system and is a precursor for more complex molecules like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for the gastroprokinetic agent Prucalopride.[2][3] The strategic placement of the chloro-substituent on the aromatic ring provides a handle for further functionalization, making it a versatile synthon for drug discovery and development programs.
This guide details a classic and scalable laboratory preparation involving an initial Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. This approach is selected for its reliability, use of readily available starting materials, and the illustrative nature of the chemical transformations involved.
Synthetic Strategy and Rationale
The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various methods, including transition metal-catalyzed reactions and intramolecular cyclizations.[4][5] For this application, we focus on a robust two-step sequence that is well-suited for standard laboratory equipment:
-
Step 1: Williamson Ether Synthesis. 4-chlorophenol is reacted with 2-chloroethanol in the presence of a base to form the intermediate, 2-(4-chlorophenoxy)ethanol. This is a classic SN2 reaction where the phenoxide, generated in situ, acts as a nucleophile.
-
Step 2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization. The synthesized ether intermediate undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type alkylation) to form the five-membered dihydrofuran ring. Polyphosphoric acid serves as both the acidic catalyst and a powerful dehydrating agent to drive the reaction to completion.[6]
This strategy is advantageous due to its straightforward execution and the avoidance of expensive or highly specialized reagents.
Overall Synthetic Workflow
Caption: Overall two-step synthesis of 5-chloro-2,3-dihydrobenzofuran.
Detailed Experimental Protocols
PART 1: Synthesis of 2-(4-Chlorophenoxy)ethanol
Materials and Reagents:
-
4-Chlorophenol
-
Sodium Hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (12.85 g, 100 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the phenol is completely dissolved. Carefully add sodium hydroxide pellets (4.40 g, 110 mmol) portion-wise. An exotherm will be observed. Stir until the NaOH is fully dissolved.
-
To the resulting sodium 4-chlorophenoxide solution, add 2-chloroethanol (8.86 g, 110 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 2-(4-chlorophenoxy)ethanol as a colorless oil.
PART 2: Synthesis of 5-Chloro-2,3-dihydrobenzofuran
Materials and Reagents:
-
2-(4-Chlorophenoxy)ethanol (from Part 1)
-
Ice
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
CRITICAL SAFETY STEP: This procedure must be conducted in a well-ventilated chemical fume hood. PPA is highly corrosive and hygroscopic.
-
Place polyphosphoric acid (approx. 100 g) into a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Heat the PPA to ~80-90°C with stirring.
-
Add 2-(4-chlorophenoxy)ethanol (8.63 g, 50 mmol) dropwise to the hot, stirring PPA over 30 minutes. The addition is endothermic initially, followed by a potential exotherm. Maintain the internal temperature between 90-100°C.
-
After the addition is complete, continue heating and stirring the viscous mixture at 100°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
QUENCHING (CRITICAL): Allow the reaction mixture to cool slightly (to ~60-70°C). In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~500 g).
-
Very slowly and carefully, pour the warm, viscous reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and may cause spattering.
-
Once the PPA is fully quenched and dissolved, transfer the aqueous mixture to a large separatory funnel.
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated NaHCO₃ solution (2 x 100 mL, careful of gas evolution), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to afford 5-chloro-2,3-dihydrobenzofuran as a clear oil.
Scientific Integrity and Validation
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong, inexpensive base sufficient to fully deprotonate the weakly acidic 4-chlorophenol (pKa ~9.4), creating the nucleophilic phenoxide required for the Williamson ether synthesis.
-
Cyclization Catalyst: Polyphosphoric acid is an ideal reagent for this intramolecular Friedel-Crafts alkylation. It functions as a protic acid source to protonate the terminal hydroxyl group of the ether, converting it into a good leaving group (water). The resulting carbocationic species is then attacked by the electron-rich aromatic ring. PPA's high viscosity and dehydrating nature help to drive the equilibrium towards the cyclized product.
Proposed Cyclization Mechanism
Caption: Proposed mechanism for the acid-catalyzed cyclization step.
Protocol Self-Validation:
The integrity of this protocol is ensured by checkpoints and final product characterization.
-
In-Process Monitoring: TLC analysis at each stage confirms the consumption of starting materials and the formation of the desired product, allowing for adjustments in reaction time.
-
Product Confirmation: The identity and purity of the final product, 5-chloro-2,3-dihydrobenzofuran, must be confirmed by spectroscopic methods. Expected data includes:
-
¹H NMR: Distinct signals for the aromatic protons and the two aliphatic methylene groups (-O-CH₂- and -Ar-CH₂-).
-
¹³C NMR: Peaks corresponding to the eight unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak with ~1/3 the intensity, confirming the presence of a single chlorine atom.[13]
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 4-Chlorophenol | NaOH, 2-Chloroethanol | Reflux (~78°C) | 6 - 8 | 75 - 85% |
| 2 | 2-(4-Chlorophenoxy)ethanol | Polyphosphoric Acid (PPA) | 90 - 100°C | 2 - 3 | 70 - 80% |
Safety and Handling
All procedures should be performed following a thorough risk assessment.
-
General: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves at all times.
-
4-Chlorophenol: Toxic and corrosive. Avoid inhalation of dust and contact with skin.
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with care.
-
Polyphosphoric Acid (PPA): HIGHLY CORROSIVE. Causes severe burns. It is also highly hygroscopic and reacts exothermically with water.[9][11]
-
Always handle PPA in a chemical fume hood.[12]
-
When quenching, always add the acid mixture slowly to ice/water, never the other way around. Use a blast shield if possible.
-
Spills should be neutralized cautiously with a base like sodium bicarbonate and absorbed with an inert material (e.g., sand or vermiculite).[11]
-
-
Solvents: Diethyl ether and toluene are flammable. Keep away from ignition sources.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Kaur, N. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC.
- Kaur, N., & Sharma, S. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
- Sdfine. (n.d.). POLYPHOSPHORIC ACID.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid.
- American Chemical Society. (2024). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications.
- Arkat USA, Inc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC.
- Taylor & Francis Online. (2022). Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate.
- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
- PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran.
- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Google Patents. (n.d.). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
- MySkinRecipes. (n.d.). 5-Chloro-2,3-dihydrobenzofuran.
- Sunway Pharm Ltd. (n.d.). 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid.
- PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
- National Institutes of Health. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
- PubChem. (n.d.). 2-[2-(2-Chloro-4-fluorophenoxy)ethoxy]ethanol.
- National Institutes of Health. (n.d.). 2-(4-Chlorophenoxy)ethanol. PubChem.
- SciELO South Africa. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature.
- National Institutes of Health. (n.d.). 2-(2-Chlorophenoxy)ethanol. PubChem.
- National Institutes of Health. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. PubChem.
- National Institutes of Health. (n.d.). 2-(Chloroethoxy)ethanol. PubChem.
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- 1. 5-Chloro-2,3-dihydrobenzofuran [myskinrecipes.com]
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- 3. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
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- 6. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Electrophilic Substitution on Substituted Anisoles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Anisole Scaffolds
Anisole (methoxybenzene) and its substituted derivatives are privileged scaffolds in organic synthesis, serving as foundational building blocks for pharmaceuticals, agrochemicals, and materials. The methoxy group (-OCH3) profoundly influences the reactivity of the aromatic ring, making these compounds ideal substrates for electrophilic aromatic substitution (EAS). Unlike benzene, the anisole ring is highly activated, allowing for reactions to proceed under milder conditions and with predictable regioselectivity.[1][2] This guide provides a detailed exploration of the theoretical underpinnings and practical execution of key electrophilic substitution reactions on substituted anisoles, designed for researchers aiming to leverage these versatile reactions in their synthetic programs.
Pillar 1: Theoretical Framework - Causality in Reactivity and Regioselectivity
A robust experimental design is built upon a solid understanding of the reaction mechanism. The behavior of substituted anisoles in EAS reactions is governed by the interplay of electronic and steric effects.
The General Mechanism of Electrophilic Aromatic Substitution
EAS reactions are characterized by a two-step mechanism. The initial step, which is typically the rate-determining step, involves the attack of the π-electron system of the aromatic ring on an electrophile (E+), disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] In the second, faster step, a base removes a proton from the sp3-hybridized carbon, restoring the stable aromatic system and yielding the substituted product.[4]
Caption: General workflow of the two-step EAS mechanism.
Directing Effects of the Methoxy Group
The methoxy group is a powerful activating, ortho, para-directing substituent.[1][5] This is due to the competition between two opposing electronic effects:
-
Resonance Donation (+R Effect): The oxygen atom's non-bonding electron pairs can be delocalized into the aromatic ring. This donation of electron density is most effective at the ortho and para positions, which not only increases the ring's overall nucleophilicity but also provides significant stabilization to the arenium ion intermediates formed during ortho or para attack.[6][7] This resonance stabilization is the dominant factor, making anisole significantly more reactive than benzene.[2]
-
Inductive Withdrawal (-I Effect): Due to its high electronegativity, the oxygen atom withdraws electron density from the ring through the sigma bond.[6] This effect deactivates the ring but is outweighed by the stronger resonance donation.
Caption: Resonance stabilization in ortho/para vs. meta attack on anisole.
Influence of a Second Substituent
When a second substituent is present on the anisole ring, the regiochemical outcome of the EAS reaction is determined by the combined directing effects of both groups.
-
Reinforcing Effects: If an ortho, para-director (e.g., -CH3) is at the meta position to the methoxy group, their directing effects reinforce each other, leading to a highly selective reaction.
-
Conflicting Effects: When directing effects conflict (e.g., a meta-director like -NO2 is para to the methoxy group), the most powerfully activating group generally controls the position of substitution.[8] In the case of nitroanisole, the methoxy group's directing influence will dominate. Steric hindrance can also play a crucial role, often favoring substitution at the less hindered position (e.g., para over ortho).[8]
Pillar 2: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for critical steps. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Nitration of Anisole
Nitration introduces a nitro group (-NO2) onto the aromatic ring using a nitrating mixture, which generates the nitronium ion (NO2+) electrophile.[9] Due to the high reactivity of anisole, this reaction is highly exothermic and requires careful temperature control to prevent dinitration and side reactions.[10]
Materials:
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (e.g., 5.41 g, 50 mmol) and 20 mL of DCM. Cool the flask in an ice-water bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. Causality: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred anisole solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, cold addition prevents runaway reactions and minimizes the formation of undesired byproducts.
-
Quenching: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Slowly pour the reaction mixture over 100 g of crushed ice in a beaker. Causality: Quenching with ice stops the reaction and helps precipitate the organic product while diluting the strong acids.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL). Causality: The bicarbonate wash neutralizes any residual acid catalyst.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and para-nitroanisole. The para isomer is typically the major product and can be separated from the ortho isomer by recrystallization or column chromatography.[9]
Protocol 2: Friedel-Crafts Acylation of Anisole
This reaction introduces an acyl group (R-C=O) onto the ring, forming a ketone. It requires a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), to generate the acylium ion electrophile from an acyl halide or anhydride.[3][11] The reaction must be conducted under strictly anhydrous conditions as the Lewis acid catalyst reacts violently with water.
Materials:
-
Anisole
-
Propionyl Chloride
-
Anhydrous Ferric Chloride (FeCl3) or Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a stir bar, a reflux condenser, and a drying tube (filled with CaCl2). Add anhydrous FeCl3 (e.g., 6.5 g, 40 mmol) and 30 mL of anhydrous DCM to the flask.
-
Reagent Addition: In a dropping funnel, prepare a solution of anisole (4.3 mL, 40 mmol) and propionyl chloride (3.5 mL, 40 mmol) in 15 mL of anhydrous DCM.
-
Reaction: Add the anisole/propionyl chloride solution dropwise to the stirred FeCl3 suspension over 15-20 minutes. The reaction is exothermic and may gently reflux.[12] After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Causality: The Lewis acid coordinates to the acyl chloride, generating the reactive acylium ion.
-
Quenching: Cool the flask in an ice bath and slowly add 50 mL of ice-cold water dropwise to quench the reaction and decompose the catalyst complex. Safety Note: This step is highly exothermic and may release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH (30 mL) to remove any unreacted acid chloride and phenolic byproducts, followed by water (30 mL) and brine (30 mL).[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting product, primarily 4-methoxypropiophenone, can be purified by recrystallization or distillation.
Caption: Experimental workflow for Friedel-Crafts acylation of anisole.
Protocol 3: Bromination of 4-Methylanisole
Due to the combined activating effects of the methoxy and methyl groups, 4-methylanisole is highly reactive towards halogenation. The use of a strong Lewis acid catalyst is often unnecessary and can lead to over-bromination.[6] Acetic acid is a common solvent that can moderate the reactivity.
Materials:
-
4-Methylanisole
-
Bromine (Br2)
-
Glacial Acetic Acid
-
10% Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether or DCM
Procedure:
-
Setup: Dissolve 4-methylanisole (e.g., 6.1 g, 50 mmol) in 50 mL of glacial acetic acid in a 250 mL flask with a stir bar.
-
Reagent Addition: In a dropping funnel, place a solution of bromine (2.6 mL, 50 mmol) in 10 mL of glacial acetic acid. Safety Note: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Reaction: Add the bromine solution dropwise to the stirred 4-methylanisole solution at room temperature. The red-brown color of bromine should disappear upon addition. Continue adding until a faint persistent orange color remains.
-
Quenching: Stir for 15 minutes after addition is complete, then pour the mixture into 200 mL of water.
-
Work-up: Add 10% sodium thiosulfate solution dropwise until the orange color is completely discharged. Causality: Thiosulfate reduces excess elemental bromine (Br2) to bromide (Br-), which is colorless and unreactive.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, 2-bromo-4-methylanisole. Purify by vacuum distillation or column chromatography.
Pillar 3: Data Interpretation and Predictive Modeling
The regiochemical outcome of these reactions is predictable based on the electronic properties of the substituents. The following table summarizes the expected major products for the nitration of various substituted anisoles.
| Substrate | Substituent (at C4) | Substituent Type | Directing Influence | Predicted Major Nitration Product(s) |
| Anisole | -H | (Reference) | OCH3 is o,p-directing | 4-Nitroanisole and 2-Nitroanisole |
| 4-Methylanisole | -CH3 | Activating, o,p-director | Effects reinforce | 2-Nitro-4-methylanisole |
| 4-Chloroanisole | -Cl | Deactivating, o,p-director | OCH3 directs o; Cl directs o,p | 2-Nitro-4-chloroanisole |
| 4-Nitroanisole | -NO2 | Deactivating, m-director | OCH3 directs o; NO2 directs m | 2,4-Dinitroanisole |
References
- Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination.
- 13 Friedel-Crafts Acyl
- Anisole undergoes electrophilic substitution reaction. Brainly.in.
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acyl
- Friedel-Crafts Acyl
- Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Quora.
- Nitration of Substituted Aromatic Rings and R
- Friedel-Crafts Acyl
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora.
- Aromatic electrophilic substitution of ethers| Nirt
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Effect of Multiple Substituents on EAS | Electrophilic Arom
Sources
- 1. brainly.in [brainly.in]
- 2. quora.com [quora.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. studylib.net [studylib.net]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methylanisole
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical knowledge needed to overcome common challenges and improve your reaction yields.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its synthesis, however, presents a significant challenge rooted in the principles of electrophilic aromatic substitution. The most direct route, the chlorination of 2-methylanisole, is often plagued by poor regioselectivity, leading to a mixture of isomers and consequently, a low yield of the desired product.[2]
This guide will explore the two primary synthetic pathways and provide detailed troubleshooting for the most common issues encountered in each.
-
Route A: Direct Electrophilic Chlorination of 2-methylanisole.
-
Route B: Williamson Ether Synthesis from 5-Chloro-2-methylphenol.
Frequently Asked Questions (FAQs)
Q1: Why is the direct chlorination of 2-methylanisole so difficult to control?
A: The difficulty arises from the competing directing effects of the two activating groups on the benzene ring: the methoxy group (-OCH₃) and the methyl group (-CH₃). Both are ortho, para-directors. The methoxy group is a strongly activating group, while the methyl group is weakly activating. This results in electrophilic attack at multiple positions, leading to a mixture of isomers including 4-chloro, 6-chloro, and the desired 5-chloro product.[2] Controlling the reaction conditions is therefore critical to favor one isomer over the others.
Q2: Which synthetic route generally gives a higher purity product?
A: Route B, the methylation of 5-Chloro-2-methylphenol, typically provides a cleaner product with higher purity. This is because the chlorine atom is already in the desired position on the phenol precursor, eliminating the issue of isomeric byproducts that plagues the direct chlorination route. The primary challenge in this route is ensuring the complete methylation of the phenol.
Q3: What is the best analytical method to determine the isomeric ratio of my product?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry and academic standard for analyzing and quantifying haloanisole isomers.[3][4] The high separation power of gas chromatography can resolve the different isomers, and mass spectrometry provides definitive identification and allows for accurate quantification, especially when using an internal standard.[5][6]
Q4: My reaction has stalled. How can I check if my starting material has been consumed?
A: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By spotting your starting material, your reaction mixture, and a co-spot on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product(s).
Troubleshooting Guide: Direct Chlorination of 2-Methylanisole (Route A)
This section addresses the primary challenge of direct chlorination: low yield of the 5-chloro isomer due to the formation of a product mixture.
Problem: Low Regioselectivity and a Mixture of Isomers
You've performed the chlorination of 2-methylanisole and your GC-MS analysis shows multiple chlorinated products, with only a small percentage being the desired this compound.
Understanding the Cause: A Battle of Directing Groups
The methoxy group (-OCH₃) at position 1 is a powerful ortho, para-director, strongly activating positions 2, 4, and 6. The methyl group (-CH₃) at position 2 is a weaker ortho, para-director, activating positions 3, 4, 5, and 6. The interplay of these electronic and steric effects determines the final product distribution.
| Position | Activation by -OCH₃ | Activation by -CH₃ | Steric Hindrance | Expected Product |
| 3 | Weak | Ortho | Moderate (from -CH₃) | 3-Chloro-2-methylanisole |
| 4 | Para (Strong) | Meta | Low | 4-Chloro-2-methylanisole (Major byproduct) |
| 5 | Meta | Para (Weak) | Low | This compound (Desired) |
| 6 | Ortho (Strong) | Ortho | High (from both groups) | 6-Chloro-2-methylanisole (Minor byproduct) |
This analysis explains why the 4-chloro isomer is often a major byproduct, as it is electronically favored by the powerful methoxy director.
Visualizing Isomer Formation
Solutions & Troubleshooting Workflow
Use the following decision tree to optimize your reaction for higher regioselectivity towards the 5-chloro isomer.
// Nodes Start [label="START:\nLow yield of 5-Chloro isomer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Q_Temp [label="Is the reaction temperature low?\n(e.g., 0 to -20 °C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Temp [label="ACTION:\nLower the temperature.\nLow temps increase selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Agent [label="Are you using a mild\nchlorinating agent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Agent [label="ACTION:\nSwitch to a bulkier/milder agent.\nTry Sulfuryl Chloride (SO₂Cl₂)\nor N-Chlorosuccinimide (NCS).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Solvent [label="Is the solvent non-polar?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Solvent [label="ACTION:\nUse a non-polar solvent like\ndichloromethane or carbon tetrachloride.\nPolar solvents can alter selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Catalyst [label="Have you optimized the\nLewis acid catalyst?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Catalyst [label="ACTION:\nScreen mild Lewis acids (e.g., FeCl₃, AlCl₃).\nCatalyst choice can influence isomer ratios.[7]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="SUCCESS:\nImproved 5-Chloro Isomer Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];
// Connections Start -> Q_Temp; Q_Temp -> A_Temp [label="No"]; A_Temp -> Q_Agent; Q_Temp -> Q_Agent [label="Yes"]; Q_Agent -> A_Agent [label="No"]; A_Agent -> Q_Solvent; Q_Agent -> Q_Solvent [label="Yes"]; Q_Solvent -> A_Solvent [label="No"]; A_Solvent -> Q_Catalyst; Q_Solvent -> Q_Catalyst [label="Yes"]; Q_Catalyst -> A_Catalyst [label="No"]; A_Catalyst -> End; Q_Catalyst -> End [label="Yes"]; } dot Caption: Troubleshooting workflow for improving regioselectivity in direct chlorination.
Experimental Protocols
Protocol 1: Methylation of 5-Chloro-2-methylphenol (Route B)
This protocol details the Williamson ether synthesis, a reliable method for obtaining high-purity this compound.
Materials:
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-Chloro-2-methylphenol (1.0 eq).
-
Solvent & Base: Add anhydrous acetone (or DMF) to dissolve the phenol. Add anhydrous potassium carbonate (1.5 eq). Note: K₂CO₃ is a mild base. For faster reaction, sodium hydride (1.1 eq) can be used, but requires extreme caution due to its reactivity with moisture.
-
Methylating Agent: Slowly add methyl iodide (1.2 eq) to the stirring suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting phenol spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid base (K₂CO₃) and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the ether layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted phenol) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification & Analysis:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary. The boiling point of this compound is approximately 204°C.
-
Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.
-
References
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Supply Chain Insights.
- Smith, K., Ewart, G., & El-Hiti, G. A. (2020). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 25(22), 5348.
- May, J. (2023). Uncorking Haloanisoles in Wine. Beverages, 9(1), 23.
- Global Substance Registration System. (n.d.). 5-CHLORO-2-METHYLPHENOL.
- SpringerLink. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Analytical and Bioanalytical Chemistry, 412(14), 3345-3357.
- Agilent Technologies. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ppt Levels.
- PubChem. (n.d.). 5-Chloro-2-methylphenol.
- ETS Laboratories. (n.d.). Screening for TCA and other Haloanisoles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Uncorking Haloanisoles in Wine [mdpi.com]
- 4. ETS Labs [etslabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Chlorination of 2-Methylanisole
Welcome to the technical support center for the regioselective chlorination of 2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you to navigate the complexities of this electrophilic aromatic substitution and achieve your desired isomer distribution with high fidelity.
Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the chlorination of 2-methylanisole, providing causal explanations and actionable solutions.
Issue 1: Poor Regioselectivity - Low Yield of the Desired 4-Chloro-2-methylanisole Isomer
Question: My reaction is producing a mixture of isomers, with a significant amount of 6-chloro-2-methylanisole and other byproducts. How can I improve the selectivity for the para-chloro product?
Answer: Achieving high para-selectivity in the chlorination of 2-methylanisole is a common objective and challenge. The methoxy (-OCH₃) group is a strong ortho, para-director, and the methyl (-CH₃) group is a weaker ortho, para-director.[1][2] The interplay between these two groups, along with steric hindrance from the methyl group, dictates the final isomer distribution.[3]
Root Causes & Solutions:
-
Steric Hindrance: The methyl group at the 2-position sterically hinders the approach of the electrophile to the ortho-positions (3 and 6). While the methoxy group strongly activates the ortho-position (position 6), the steric bulk of the incoming electrophile and the adjacent methyl group can favor substitution at the less hindered para-position (position 4).
-
Choice of Chlorinating Agent: The bulkiness of the chlorinating agent can significantly influence regioselectivity.
-
Catalyst Selection: The nature of the Lewis acid catalyst plays a crucial role in activating the chlorinating agent and influencing the steric environment of the electrophilic species.[6][7]
-
Recommendation: Milder Lewis acids can sometimes lead to better selectivity. Experiment with catalysts like FeCl₃, AlCl₃, or zeolites. The surface and pores of zeolites can act as a Lewis acid and the confined space can favor the formation of the para isomer.[3]
-
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity as they provide enough energy to overcome the activation barrier for the formation of the less favored isomers.
-
Recommendation: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance the kinetic preference for the para-substituted product.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.
-
Recommendation: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used. For certain substrates, ionic liquids have been shown to improve para-selectivity in the chlorination of aniline derivatives, a principle that could be cautiously extrapolated and tested for 2-methylanisole.[5]
-
Issue 2: Formation of Dichlorinated and Other Over-chlorination Byproducts
Question: I am observing significant amounts of dichlorinated products in my reaction mixture, which is complicating purification and lowering the yield of my desired monochlorinated product. What is causing this and how can I prevent it?
Answer: The formation of over-chlorinated byproducts is a common issue in electrophilic aromatic substitutions, especially with highly activated rings like 2-methylanisole. The initial monochlorination product is still activated towards further electrophilic attack.
Root Causes & Solutions:
-
Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is the most direct cause of over-chlorination.
-
Recommendation: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent relative to 2-methylanisole. A slow, dropwise addition of the chlorinating agent can also help to maintain a low instantaneous concentration, minimizing the chance of a second chlorination event.
-
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to the formation of di- and poly-chlorinated products.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Reaction Temperature: As with poor regioselectivity, higher temperatures can promote over-chlorination.
-
Recommendation: Maintain a low reaction temperature throughout the addition of the chlorinating agent and the subsequent reaction time.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common issues in the chlorination of 2-methylanisole.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the chlorination of 2-methylanisole?
A1: The chlorination of 2-methylanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The key steps are:
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) interacts with the chlorinating agent (e.g., Cl₂) to generate a highly electrophilic chlorine species, often represented as Cl⁺ or a polarized complex.[6][7]
-
Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of 2-methylanisole attacks the electrophilic chlorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as [AlCl₄]⁻, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the chlorinated product.[6]
Q2: Why is the para-isomer generally favored over the ortho-isomer in the chlorination of 2-methylanisole?
A2: The methoxy group is a powerful ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group is also an ortho, para-director, but it is less activating. While both ortho and para positions are electronically activated, the steric hindrance caused by the methyl group at the 2-position makes the approach of the electrophile to the adjacent ortho-positions (positions 3 and 6) more difficult.[3] Consequently, the less sterically hindered para-position (position 4) is often the major product.
Q3: Can I perform this reaction without a catalyst?
A3: Direct chlorination of 2-methylanisole with Cl₂ without a catalyst is possible but generally much slower and less efficient. A Lewis acid catalyst is typically required to sufficiently polarize the Cl-Cl bond, making it electrophilic enough to be attacked by the aromatic ring.[7] Forcing the reaction without a catalyst might require harsh conditions (e.g., high temperature or UV light), which could lead to a loss of regioselectivity and the formation of radical side products.
Q4: Are there any "greener" or more sustainable approaches to the chlorination of 2-methylanisole?
A4: Yes, research is ongoing to develop more environmentally friendly chlorination methods. Some approaches include:
-
Using milder and recyclable catalysts: Zeolites are solid acid catalysts that can be recovered and reused.[3]
-
Alternative chlorinating agents: N-chlorosuccinimide (NCS) is a solid and is often considered safer to handle than chlorine gas.[4][5]
-
Alternative solvents: The use of ionic liquids as solvents has been explored for similar reactions and may offer advantages in terms of recyclability and improved selectivity.[5]
-
Biocatalysis: Flavin-dependent halogenase enzymes can perform highly regioselective chlorinations under mild conditions, though their application to specific synthetic substrates like 2-methylanisole is an area of active research.[9]
-
Photoredox and Electrocatalysis: Recent advancements have shown that visible-light photoredox catalysis and electrocatalysis can be used for chlorination reactions, often under milder conditions and with different selectivity profiles.[10]
Section 3: Experimental Protocols & Data
Protocol 1: High Para-Selectivity Chlorination of 2-Methylanisole using Sulfuryl Chloride
This protocol is optimized for the synthesis of 4-chloro-2-methylanisole.
Materials:
-
2-Methylanisole (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylanisole and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry flask, prepare a solution of sulfuryl chloride in anhydrous dichloromethane.
-
To the cooled solution of 2-methylanisole, add anhydrous aluminum chloride.
-
Slowly add the sulfuryl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a chilled saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 4-chloro-2-methylanisole.
Data Summary: Isomer Distribution under Various Conditions
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | para:ortho Ratio (approx.) |
| Cl₂ | FeCl₃ | CCl₄ | 25 | 2:1 |
| SO₂Cl₂ | AlCl₃ | CH₂Cl₂ | 0 | >9:1 |
| NCS | Zeolite H-BEA | Dichloroethane | 80 | 4:1 |
Note: These ratios are illustrative and can vary based on specific reaction parameters.
Reaction Mechanism and Regioselectivity Diagram
Caption: Energy profile influencing regioselectivity in the chlorination of 2-methylanisole.
References
- bartleby. (2022, October 21). Show the complete mechanism for anisole chlorination at the para position, using arrows, formal charges, and electron pairs.
- ResearchGate. (n.d.). Computed PES for anisole– Cl 2 reactions, catalyzed by HCl, in simulated....
- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- BYJU'S. Electrophilic Substitution Reaction Mechanism.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- PubMed Central. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan.
- Science.gov. factors affecting chlorination: Topics by Science.gov.
- PubChem. 4-Chloro-2-methylanisole.
- PubMed Central. (2024, February 23). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
- YouTube. (2022, February 4). predicting regioselectivity in EAS reactions.
- SIELC Technologies. (2018, February 16). 4-Chloro-2-methylanisole.
- PubMed. (2006). Chlorination of aromatic compounds in micellar media: regioselectivity.
- PubChem. 3-Chloro-2-methylanisole.
- PubChem. 2-Methylanisole.
- CDC Stacks. (2025, January 8). Factors Affecting Chlorinated Product Formation from Sodium Hypochlorite Bleach and Limonene Reactions in the Gas Phase.
- Chemical Science (RSC Publishing). (2017, November 13). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.
- YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions.
Sources
- 1. Answered: Show the complete mechanism for anisole chlorination at the para position, using arrows, formal charges, and electron pairs | bartleby [bartleby.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Separation of 5-Chloro-2-methylanisole from its Isomers
Welcome to the Technical Support Center for Isomer Separations. This guide is designed for researchers, chemists, and process development professionals tackling the challenge of isolating 5-Chloro-2-methylanisole from its positional isomers. The structural similarity of these compounds makes their separation non-trivial, requiring a careful selection of techniques and precise execution.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common issues encountered during laboratory and scale-up operations. We will explore the causality behind experimental choices, from method selection to advanced troubleshooting.
Section 1: Isomer Identification & Key Physical Properties
Understanding the physical properties of your target compound and its isomeric impurities is the foundational step for developing any separation protocol. The differences in boiling and melting points are the primary levers for purification by distillation and crystallization, respectively.
| Compound Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) |
| This compound | 40794-04-5 | ~204 | Liquid at RT | |
| 4-Chloro-2-methylanisole | 3260-85-3 | ~104 (at 20 mmHg) | 36 - 39[1][2] | |
| 3-Chloro-2-methylanisole | 3260-88-6 | 212 - 217[3][4][5] | -3[5][6] | |
| 4-Chloro-3-methylanisole | 13334-71-9 | 213 - 214[7] | N/A | |
| 2-Chloro-4-methylanisole | 22002-44-4 | N/A | N/A |
Note: Boiling points are reported at atmospheric pressure unless otherwise specified. Data is aggregated from multiple sources and may vary slightly.
Section 2: Method Selection Guide (FAQs)
Choosing the correct separation strategy from the outset can save significant time and resources. This section addresses the most fundamental questions in process development.
Q1: What is the critical first step when designing a separation process for these isomers?
A1: The first and most critical step is analytical characterization . Before attempting any bulk separation, you must have a reliable analytical method to determine the composition of your mixture. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the gold standard for analyzing volatile isomers like chloroanisoles[8][9]. A validated GC method will be your objective guide for assessing the success of any purification technique by quantifying the purity of your fractions.
Q2: My primary goal is high purity (>99.5%). Which separation technique should I prioritize?
A2: For achieving high purity, a multi-step approach is often necessary. However, Fractional Crystallization is an exceptionally powerful technique for purifying isomers, provided one isomer can be selectively solidified from the melt or a solution[10]. Since 4-Chloro-2-methylanisole is a solid with a distinct melting point (36-39°C) while the target this compound and other isomers like 3-Chloro-2-methylanisole are liquids at room temperature, melt crystallization is a highly promising starting point if the 4-chloro isomer is a major impurity.
Q3: When is Fractional Distillation the most appropriate method?
A3: Fractional distillation separates components based on differences in boiling points[11][12]. It is most appropriate when:
-
All components of the mixture are thermally stable at their boiling points.
-
There is a significant difference in the boiling points of the isomers.
-
You are dealing with a completely liquid mixture.
Based on the data in Table 1, the boiling points of this compound (~204°C) and 3-Chloro-2-methylanisole (~213-217°C) have a delta of approximately 9-13°C. This difference is large enough to make separation by fractional distillation feasible, although it will require a column with high theoretical plates.
Q4: Can I use preparative HPLC for this separation?
A4: While analytical HPLC is excellent for quantification, preparative HPLC is generally reserved for high-value compounds or when other methods fail. It is often more expensive and solvent-intensive than distillation or crystallization. However, for positional isomers, HPLC columns with specific selectivities (e.g., Phenyl or PFP columns) can provide excellent resolution and may be a viable option for producing small quantities of ultra-pure material for research.
Workflow for Separation Method Selection
The following diagram outlines a logical workflow for choosing the best separation strategy.
Caption: Decision workflow for selecting the optimal separation technique.
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the separation process.
Guide 1: Fractional Distillation
Q: I'm not achieving good separation between isomers. My distillate has nearly the same composition as the pot. What's wrong?
A: This indicates low column efficiency. The separation of close-boiling isomers requires a distillation column with a high number of theoretical plates.
-
Solution 1: Increase Reflux Ratio. A higher reflux ratio increases the number of vaporization-condensation cycles within the column, improving separation efficiency. Start with a ratio of at least 5:1 (reflux:takeoff) and increase as needed.
-
Solution 2: Check Column Packing. Ensure you are using an efficient packing material (e.g., structured packing or high-efficiency random packing like Raschig rings). The packed length of the column is also critical; a longer column provides more theoretical plates.
-
Solution 3: Reduce Distillation Rate. Distilling too quickly prevents the establishment of a proper vapor-liquid equilibrium on each theoretical plate. Slow down the heating rate to allow the column to equilibrate properly.
-
Solution 4: Insulate the Column. Heat loss from the column wall degrades the temperature gradient, reducing efficiency. Insulate the column thoroughly from the pot to the distillation head with glass wool or high-temperature foam.
Q: The pressure in my column is fluctuating, and the liquid level is rising unexpectedly. What is happening?
A: You are likely experiencing "flooding." Flooding occurs when the upward vapor flow is too high, preventing the downward flow of the condensed liquid (reflux).
-
Solution 1: Reduce Heat Input Immediately. This is the primary cause. Lower the temperature of the heating mantle to decrease the boil-up rate.
-
Solution 2: Check for Obstructions. Ensure the column packing is not too dense and that there are no blockages in the condenser or takeoff adapter that could impede flow.
-
Solution 3: Operate Under Vacuum. For high-boiling compounds like chloroanisoles, performing the distillation under vacuum lowers the boiling points, reducing the required heat input and the risk of thermal degradation. This is the recommended approach.
Guide 2: Fractional Crystallization
Q: I've cooled the mixture, but no crystals are forming. The solution is just a viscous oil.
A: This is a nucleation problem. Crystal formation requires both supersaturation and a nucleation event.
-
Solution 1: Seeding. This is the most effective method. Add a few tiny crystals of the pure solid isomer (e.g., pure 4-Chloro-2-methylanisole) to the supersaturated solution. This provides a template for crystal growth.
-
Solution 2: Scratching. Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections created can serve as nucleation sites.
-
Solution 3: Use an Anti-Solvent (for solution crystallization). If you are crystallizing from a solvent, slowly add a miscible "anti-solvent" in which your target compound is insoluble. This will rapidly increase supersaturation and induce crystallization.
Q: My final crystal product is not pure. The GC analysis shows significant amounts of other isomers.
A: This is likely due to co-crystallization or inefficient removal of the mother liquor.
-
Solution 1: Slow the Cooling Rate. Rapid cooling traps impurities within the crystal lattice. A slow, controlled cooling process allows for more selective crystallization of the desired isomer.
-
Solution 2: Perform a "Sweating" Step (for melt crystallization). After the initial crystallization, slowly raise the temperature to just below the melting point of the pure compound. This will cause the more impure, lower-melting regions to "sweat" out, enriching the solid phase.
-
Solution 3: Wash the Crystals. After draining the mother liquor, wash the crystal cake with a small amount of cold, fresh solvent. This removes residual impure liquid from the crystal surfaces. Be mindful that this step will slightly reduce your yield.
-
Solution 4: Recrystallize. For the highest purity, a second crystallization of the isolated solid is often necessary.
Section 4: Experimental Protocols
These protocols provide a starting point for laboratory-scale experiments. Safety Note: Always handle chlorinated aromatic compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Analytical GC-MS Method for Isomer Quantification
This method is for determining the relative percentages of isomers in a mixture.
-
System: Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. These phases offer good selectivity for aromatic positional isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a ~100 ppm solution of the isomer mixture in dichloromethane. Use a split injection with a ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 m/z.
-
-
Analysis: Identify isomers by their unique retention times (confirmed with pure standards) and mass spectra. Quantify by integrating the peak areas.
Protocol 2: Bench-Scale Fractional Vacuum Distillation
This protocol is for separating liquid isomers like this compound from 3-chloro-2-methylanisole.
-
Apparatus: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a vacuum-jacketed and packed distillation column (min. 30 cm packed length), a distillation head with a reflux condenser and controller, a collection flask, and a vacuum pump with a cold trap.
-
Charge: Add 100 g of the isomer mixture to the round-bottom flask along with a magnetic stir bar.
-
Vacuum: Slowly apply vacuum to the system, aiming for a stable pressure of ~10-20 mmHg.
-
Heating: Begin heating the pot gently using a heating mantle.
-
Equilibration: As the mixture begins to boil and reflux, allow the column to equilibrate for at least 30 minutes with total reflux (reflux ratio set to 100%). You should observe a steady temperature at the distillation head.
-
Fraction Collection:
-
Begin collecting the first fraction (the "forerun") at a reflux ratio of 10:1. This fraction will be enriched in the lower-boiling isomer.
-
Monitor the head temperature. A stable plateau indicates a pure fraction is distilling.
-
Collect several small fractions and analyze each by GC to determine its composition.
-
A sharp rise in temperature indicates the start of the next component distilling. Change the receiving flask to collect the intermediate "mixed" fraction.
-
Collect the main fraction of the higher-boiling isomer once the temperature stabilizes again at a higher plateau.
-
-
Shutdown: Once the distillation is complete, remove the heat source, allow the system to cool, and then slowly vent the vacuum.
Troubleshooting Distillation Performance
Caption: A logical troubleshooting tree for poor distillation performance.
References
- ChemBK. (2024). 4-Chloro-2-methylanisole.
- Local Pharma Guide. (n.d.). CAS NO. 13334-71-9 | 4-CHLORO-3-METHYLANISOLE.
- Chem-Impex. (n.d.). 4-Methylanisole.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Wychem. (n.d.). 2-Chloro-4-methylanisole.
- Loba Chemie. (n.d.). 4-METHYLANISOLE.
- PubChem. (n.d.). 4-Chloro-2-methylanisole.
- PubChem. (n.d.). 3-Chloro-2-methylanisole.
- PubChem. (n.d.). 2-Chloro-4-methoxytoluene.
- Sulzer. (n.d.). Fractional Crystallization.
- Tobiszewski, M., & Namieśnik, J. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Lizarraga, E., Irigoyen, A., Belsue, V., & González-Peñas, E. (2004). Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
- Chemistry LibreTexts. (2021). Separation or Resolution of Enantiomers.
- Allen Institute. (n.d.). The number of possible isomers [N] and number of fractions [P] are.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?
- FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool.
- Leah4sci. (2024). Fractional Distillation & Raoult's Law.
- Manifested Publishers. (2024). Fractional Crystallization.
- Wikipedia. (n.d.). Fractional crystallization (chemistry).
- Inorganic Chemistry Frontiers. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers.
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chloro-2-methylanisole | 3260-85-3 [chemicalbook.com]
- 3. 3260-88-6 CAS MSDS (3-chloro-2-methoxyanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Chloro-2-methylanisole 90 3260-88-6 [sigmaaldrich.com]
- 5. 3-Chloro-2-methylanisole, 97% | Fisher Scientific [fishersci.ca]
- 6. 3-Chloro-2-methylanisole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3260-85-3 CAS MSDS (4-Chloro-2-methylanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-CHLORO-3-METHYLANISOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-2-methylanisole
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure clarity and practical application in your laboratory work.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is primarily approached via two distinct and well-established chemical transformations: Williamson Ether Synthesis and Electrophilic Aromatic Substitution (Chlorination) . Each pathway presents a unique set of challenges and potential byproducts. This guide will dissect both methods, offering troubleshooting strategies to optimize your reaction outcomes.
Section 2: Troubleshooting Guide & FAQs
Route 1: Williamson Ether Synthesis of this compound
This synthetic route involves the O-methylation of 5-chloro-2-methylphenol. It is a robust and widely used method for ether synthesis.[1]
Core Reaction:
-
Starting Material: 5-Chloro-2-methylphenol (also known as 5-chloro-o-cresol)
-
Reagents: A methylating agent (e.g., dimethyl sulfate, methyl iodide) and a base (e.g., sodium hydroxide, potassium carbonate).
-
Mechanism: An S(_N)2 reaction where the phenoxide ion, formed by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the methylating agent.[2]
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is low, and I have a significant amount of unreacted 5-chloro-2-methylphenol. What could be the cause?
A1: This is a common issue often stemming from incomplete deprotonation of the starting material or issues with the methylating agent.
-
Insufficient Base: The phenolic proton of 5-chloro-2-methylphenol is acidic, but a sufficiently strong base is required for complete conversion to the nucleophilic phenoxide. Ensure you are using at least one molar equivalent of a strong base like sodium hydroxide or potassium hydroxide.
-
Moisture Contamination: The presence of water in your reaction solvent or on your glassware can consume the base and hinder the formation of the phenoxide. Always use anhydrous solvents and properly dried glassware.
-
Inactive Methylating Agent: Methylating agents like dimethyl sulfate and methyl iodide can degrade over time. Use a fresh or properly stored bottle of the reagent.
Troubleshooting Steps:
-
Dry your glassware thoroughly in an oven before use.
-
Use anhydrous solvents.
-
Confirm the concentration and purity of your base.
-
Use a fresh bottle of the methylating agent.
Q2: I am observing byproducts with a similar mass to my starting material, but they are not the desired product. What are these?
A2: While the S(_N)2 reaction is generally favored, under certain conditions, a competing E2 elimination reaction can occur, especially if your methylating agent is sterically hindered (though less common with simple methylating agents).[3] The more likely scenario is the presence of impurities in your starting material or side reactions from contaminants.
-
Elimination Byproducts: The alkoxide can act as a base and promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene and an alcohol.[3] This is more prevalent with secondary or tertiary alkyl halides but can occur to a minor extent with primary halides under forcing conditions (e.g., high temperatures).
-
C-Alkylation: Aryloxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of methylated phenol byproducts.
Troubleshooting Steps:
-
Maintain a moderate reaction temperature. High temperatures can favor elimination.
-
Choose your methylating agent carefully. For simple methylation, dimethyl sulfate or methyl iodide are preferred as they are primary and less prone to elimination.[4]
-
Optimize your solvent. Aprotic polar solvents like DMF or DMSO can enhance the rate of the S(_N)2 reaction.
| Potential Byproduct | Formation Pathway | Mitigation Strategy |
| Unreacted 5-chloro-2-methylphenol | Incomplete deprotonation or inactive methylating agent | Use sufficient strong base, anhydrous conditions, and fresh reagents. |
| Elimination Products (e.g., methanol from dimethyl sulfate) | E2 elimination | Maintain moderate reaction temperatures. |
| C-Alkylated Phenols | Competing C-alkylation | Generally a minor byproduct with simple methylating agents. |
Route 2: Electrophilic Aromatic Substitution (Chlorination) of 2-Methylanisole
This route involves the direct chlorination of 2-methylanisole using a chlorinating agent and a Lewis acid catalyst. The primary challenge in this synthesis is controlling the regioselectivity of the chlorination.
Core Reaction:
-
Starting Material: 2-Methylanisole
-
Reagents: A chlorinating agent (e.g., chlorine gas (Cl(_2)), sulfuryl chloride (SO(_2)Cl(_2))) and a Lewis acid catalyst (e.g., aluminum chloride (AlCl(_3)), iron(III) chloride (FeCl(_3))).
-
Mechanism: Electrophilic aromatic substitution, where the chlorinating agent is activated by the Lewis acid to form a highly electrophilic species that is then attacked by the electron-rich aromatic ring of 2-methylanisole.
Diagram 2: Regioselectivity in 2-Methylanisole Chlorination
Caption: Potential products from the chlorination of 2-methylanisole.
Frequently Asked Questions (FAQs):
Q3: My product is a mixture of isomers. How can I improve the selectivity for this compound?
A3: The formation of isomeric byproducts is the principal challenge in this synthesis. The methoxy (-OCH(_3)) and methyl (-CH(_3)) groups are both ortho, para-directing. In 2-methylanisole, this leads to potential chlorination at the 3, 4, 5, and 6 positions.
-
Directing Group Effects: The methoxy group is a stronger activating and ortho, para-directing group than the methyl group. This would suggest that chlorination would be directed to the positions ortho and para to the methoxy group (positions 3 and 5).
-
Steric Hindrance: The position ortho to both the methyl and methoxy groups (position 3) is sterically hindered. This disfavors substitution at this position. The position para to the methoxy group (position 5) is less sterically hindered and is electronically activated, making it the most likely position for chlorination.
-
Isomeric Byproducts: The primary isomeric byproduct is likely to be 3-Chloro-2-methylanisole, resulting from chlorination at the less favored but still possible ortho position to the methoxy group.[5]
Troubleshooting Steps:
-
Control the Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
Choice of Catalyst: The nature of the Lewis acid can influence regioselectivity. Experiment with different catalysts (e.g., FeCl(_3), zeolites) to find the optimal conditions for your desired isomer.[6]
-
Slow Addition of Chlorinating Agent: Adding the chlorinating agent slowly can help to control the reaction and minimize the formation of polychlorinated byproducts.
Q4: I am observing higher molecular weight byproducts in my mass spectrometry analysis. What are these?
A4: These are likely polychlorinated species, resulting from the over-chlorination of your desired product or starting material.
-
Polychlorination: Once the first chlorine atom is added to the ring, the ring is slightly deactivated, but still susceptible to further chlorination, especially if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting Steps:
-
Stoichiometric Control: Use a slight excess of the 2-methylanisole relative to the chlorinating agent to ensure the complete consumption of the chlorinating agent and minimize polychlorination.
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed and before significant amounts of polychlorinated byproducts are formed.
Q5: I have detected byproducts where the chlorine appears to be on the methyl group. How is this possible?
A5: This is due to side-chain chlorination, which occurs under different reaction conditions than the desired electrophilic aromatic substitution.
-
Radical Chlorination: Side-chain chlorination proceeds via a free-radical mechanism, which is typically initiated by UV light or high temperatures.[7] If your reaction is exposed to strong light or excessive heat, you may see the formation of byproducts like 2-(chloromethyl)anisole.
Troubleshooting Steps:
-
Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Maintain Careful Temperature Control: Avoid overheating the reaction mixture.
| Potential Byproduct | Formation Pathway | Mitigation Strategy |
| 3-Chloro-2-methylanisole | Electrophilic aromatic substitution at the sterically hindered position. | Optimize temperature and catalyst; consider bulky chlorinating agents to enhance steric hindrance effects. |
| Polychlorinated 2-methylanisoles | Over-chlorination of the aromatic ring. | Use a slight excess of 2-methylanisole; monitor reaction progress carefully. |
| Side-chain chlorinated products | Free-radical chlorination | Protect the reaction from light; maintain controlled temperature. |
Section 3: Final Recommendations
For the synthesis of this compound, the Williamson Ether Synthesis route, starting from 5-chloro-2-methylphenol, generally offers better control and fewer isomeric byproducts compared to the direct chlorination of 2-methylanisole. However, the availability of the starting materials may dictate the chosen route.
Regardless of the synthetic path, careful control of reaction conditions, use of high-purity reagents, and diligent monitoring of the reaction progress are paramount to achieving a high yield of the desired product with minimal byproducts.
References
- Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- PubChem. 3-Chloro-2-methylanisole. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Taylor & Francis. Williamson Ether Synthesis – Knowledge and References. [Link]
- ResearchGate. Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Journal of the Chemical Society B: Physical Organic. Non-conventional paths in electrophilic aromatic reactions. Part VI.
- Google Patents.
- PubChem. 5-Chloro-2-methylphenol. [Link]
- PubChem. 2-Methylanisole. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5840998A - Side chain chlorination of aromatic and heterocyclic ethers - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Chloro-2-methylanisole
Welcome to the technical support center for the purification of crude 5-Chloro-2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.
Understanding the Starting Material: Crude this compound
The purity of your final product is intrinsically linked to the quality of your crude material and the impurities it contains. The common synthetic routes to this compound are:
-
Williamson Ether Synthesis: The methylation of 4-chloro-2-methylphenol.
-
Electrophilic Aromatic Substitution: The chlorination of 2-methylanisole.
Each route can introduce specific impurities that require tailored purification strategies.
Potential Impurities:
| Synthesis Route | Potential Impurities | Rationale |
| Williamson Ether Synthesis | Unreacted 4-chloro-2-methylphenol, residual methylating agent (e.g., dimethyl sulfate, methyl iodide) and its hydrolysis byproducts, salts. | Incomplete reaction or improper work-up. |
| Electrophilic Chlorination | Isomeric monochloro-2-methylanisoles (e.g., 3-chloro-, 4-chloro-, 6-chloro- isomers), dichlorinated 2-methylanisoles, unreacted 2-methylanisole. | The methoxy and methyl groups are ortho-, para-directing, leading to a mixture of isomers. Over-chlorination can lead to dichlorinated products. |
This guide will address purification challenges arising from these common impurities.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional vacuum distillation is a primary technique for purifying this compound, especially on a larger scale.
Physical Properties for Distillation:
| Property | Value | Source |
| Boiling Point (atm) | ~170-172 °C / 204 °C | ,[1] |
| Molecular Weight | 156.61 g/mol | [2] |
Note: The discrepancy in reported boiling points may be due to variations in purity.
Q1: My distillation is very slow, and I'm not getting a good separation of fractions. What's wrong?
A1: This is a common issue that can stem from several factors:
-
Inadequate Vacuum: this compound has a relatively high boiling point. A deep vacuum is necessary to lower the boiling point and prevent potential decomposition.
-
Solution: Ensure your vacuum pump is in good working order and that all connections are airtight. Use a manometer to monitor the pressure accurately. For a laboratory scale, a pressure of <10 mmHg is recommended.
-
-
Poor Insulation: Heat loss from the distillation column will reduce the efficiency of fractionation.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil.
-
-
Inefficient Fractionating Column: The choice of column is critical for separating closely boiling isomers.
-
Solution: Use a column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge). The length of the column should be appropriate for the difficulty of the separation.
-
Q2: The product in the receiving flask is discolored, even though the crude material was only slightly colored. Why is this happening?
A2: Discoloration upon heating can indicate thermal decomposition.
-
Cause: The distillation temperature is too high.
-
Solution: Increase the vacuum to further lower the boiling point. A lower distillation temperature will minimize thermal stress on the compound.
-
-
Cause: Presence of acidic or basic impurities that catalyze decomposition.
-
Solution: Perform a neutral aqueous wash (liquid-liquid extraction) of the crude material before distillation to remove any acidic or basic residues.
-
Q3: I'm seeing significant "bumping" or uneven boiling in the distillation flask.
A3: Bumping occurs when the liquid superheats and then boils violently.
-
Solution:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Ensure the heating mantle is properly sized for the flask and that heating is applied evenly.
-
Column Chromatography
Column chromatography is an excellent technique for achieving high purity, especially for separating isomers.
Q1: I'm not getting good separation between my product and an impurity on the column. How can I improve this?
A1: Poor separation is usually due to an inappropriate solvent system (eluent).
-
Solution:
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of 0.2-0.4 and maximize the separation from impurities.
-
Solvent System: For a compound like this compound, a non-polar stationary phase like silica gel is standard. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point for substituted anisoles is a hexane/ethyl acetate mixture.
-
Gradient Elution: If a single solvent system doesn't resolve all impurities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can be very effective.
-
Q2: My compound is streaking on the column, leading to broad fractions and poor separation.
A2: Streaking can be caused by several factors:
-
Overloading the Column: Too much sample for the amount of stationary phase.
-
Solution: As a rule of thumb, use at least 50-100 g of silica gel for every 1 g of crude material.
-
-
Inappropriate Sample Loading:
-
Solution: Dissolve the crude material in the minimum amount of the initial eluent or a slightly more polar solvent. If the compound is not very soluble, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel before adding it to the column.
-
-
Column Packing Issues:
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
-
Q3: The product is taking a very long time to elute from the column.
A3: This indicates the eluent is not polar enough.
-
Solution: Gradually and carefully increase the polarity of the solvent system. Be cautious not to increase the polarity too quickly, as this can cause impurities to co-elute with your product.
Liquid-Liquid Extraction
Liquid-liquid extraction is primarily used for the initial work-up to remove water-soluble impurities, acids, and bases.
Q1: I'm forming an emulsion during the extraction that won't separate.
A1: Emulsions are common when dealing with crude reaction mixtures containing surfactants or fine particulates.
-
Solution:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Q2: How do I effectively remove unreacted 4-chloro-2-methylphenol?
A2: Unreacted phenol is acidic and can be removed with a basic wash.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic layer with a 1-2 M solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH). The phenoxide salt formed will be soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Caption: Liquid-liquid extraction workflow for removing phenolic impurities.
Frequently Asked Questions (FAQs)
Q: Can this compound be purified by crystallization?
A: this compound is a liquid at room temperature, so standard recrystallization is not a suitable primary purification method. However, if your crude product is a solid due to a high concentration of solid impurities, a preliminary crystallization or trituration might be useful to enrich the desired compound in the liquid phase. For closely related liquid isomers, fractional freezing could be a possibility but is often less practical than distillation or chromatography in a standard laboratory setting.
Q: What is the best way to remove isomeric impurities?
A: The separation of isomers with very similar boiling points can be challenging.
-
Fractional Vacuum Distillation: A highly efficient fractionating column is required. The separation may be difficult and require careful control of the reflux ratio.
-
Preparative HPLC or Column Chromatography: This is often the most effective method for separating closely related isomers. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water could be effective.[1] For column chromatography, extensive screening of solvent systems on TLC is necessary to find conditions that provide baseline separation.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used:
-
Gas Chromatography (GC): This is an excellent method for assessing the purity of volatile compounds and quantifying the levels of any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help to identify the structure of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the desired product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
Q: What are the key safety precautions when handling this compound?
A: this compound is a chemical that requires careful handling.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any work.
References
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- University of Rochester, Department of Chemistry.
- MIT OpenCourseWare.
- Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Understanding this compound: Properties and Supply Chain Insights. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Reddit.
- Williamson Ether Synthesis. [Link]
- U.S. Environmental Protection Agency. Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/M). [Link]
- MH Chem.
- PubChem. 2-Methylanisole. [Link]
- PubChem. 3-Chloro-2-methylanisole. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Organomation.
- PubMed Central.
- YouTube.
- LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- PubMed. HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. [Link]
- ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
- PubChem. 4-Chloro-2-methylanisole. [Link]
- MDPI. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
- ResearchGate. Separation of o- and p-chloronitrobenzene by solvent extraction. I. [Link]
- LCGC International. Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. [Link]
- Google Patents.
- ResearchGate.
Sources
troubleshooting low yield in Suzuki coupling with 5-Chloro-2-methylanisole
A Guide for Senior Application Scientists
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-methylanisole. This document is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered when working with this particularly demanding substrate. Our approach moves beyond simple procedural lists to explain the chemical reasoning behind each recommendation, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Low Yields
The primary challenge with this compound stems from its electronic and steric properties. As an electron-rich and sterically hindered aryl chloride, it is particularly resistant to the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1][2] The following Q&A section addresses the most common failure modes and provides targeted solutions.
Question 1: I am observing very low or no conversion of my starting material. What is the likely cause and how can I fix it?
This is the most common issue and almost always points to a slow or stalled oxidative addition step. The strong Carbon-Chlorine bond, combined with deactivating electronic effects from the methoxy group and steric hindrance from the ortho-methyl group, creates a significant kinetic barrier.[3][4][5]
Primary Cause: Inefficient Oxidative Addition
-
Expert Insight: Your catalyst system is likely not active enough to break the C-Cl bond efficiently. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this class of substrate. The key is to use a palladium center that is both highly electron-rich and sterically accessible to facilitate its insertion into the C-Cl bond.
-
Solution 1: Select an Appropriate Ligand. The choice of phosphine ligand is the most critical parameter for activating aryl chlorides.[6] You require bulky, electron-rich ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is the highly active catalytic form.
| Ligand Class | Example Ligands | Key Characteristics |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Promotes fast oxidative addition and reductive elimination. Generally considered the first choice for challenging aryl chlorides.[6][8] |
| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Extremely electron-rich but can be sensitive to air. Very effective for promoting oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes. Excellent for activating unreactive chlorides.[5] |
-
Solution 2: Use a Modern Precatalyst. To ensure the efficient and reliable generation of the active Pd(0) catalyst, the use of well-defined precatalysts is strongly recommended over separate Pd(II) sources and ligands.[2] Buchwald G3 or G4 precatalysts, for example, are designed for clean and rapid activation, minimizing side reactions.[1]
-
Solution 3: Optimize the Base and Solvent. A strong, non-nucleophilic base is required to facilitate the transmetalation step without causing substrate degradation.[9][10]
-
Base Selection: Switch from weaker bases like Na₂CO₃ to stronger options such as K₃PO₄ or Cs₂CO₃.[6] The enhanced basicity and solubility of these alternatives can significantly accelerate the reaction.
-
Solvent System: A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is often beneficial. Water helps to dissolve the inorganic base, increasing its effective concentration and facilitating the formation of the active boronate species.[11]
-
Question 2: My reaction starts, but stalls at partial conversion. What's causing catalyst deactivation?
Catalyst deactivation can occur through several pathways, including oxidation of the active Pd(0) species or the formation of inactive palladium aggregates (palladium black).[2][12]
Primary Cause: Presence of Oxygen or Impurities
-
Expert Insight: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen. Incomplete degassing is a frequent cause of catalyst death, leading to stalled reactions.
-
Solution: Implement Rigorous Inert Atmosphere Techniques.
-
Ensure all solvents are thoroughly degassed before use. For optimal results, a minimum of three freeze-pump-thaw cycles is recommended for the reaction solvent.[13]
-
Assemble your reaction under a positive pressure of an inert gas like Argon or Nitrogen.
-
Purge the sealed reaction vessel by evacuating and backfilling with inert gas several times before adding the solvent and heating.[14]
-
Question 3: I am forming the desired product, but also significant side products. How can I improve selectivity?
The most common side products in Suzuki couplings are from protodeboronation of the boronic acid and homocoupling of the starting materials.
Side Product 1: Protodeboronation
-
Cause: The boronic acid C-B bond can be cleaved by water under harsh basic conditions, especially at elevated temperatures, replacing the boronic acid group with a hydrogen atom.[6][15]
-
Solution:
-
Use a Milder Base: Potassium fluoride (KF) is known to minimize protodeboronation while still being effective for transmetalation.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more resistant to hydrolysis.[2][6]
-
Employ Anhydrous Conditions: For extremely sensitive substrates, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[6]
-
Side Product 2: Homocoupling of the Boronic Acid
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and initiate a separate catalytic cycle leading to biaryl formation from the boronic acid.[1]
-
Solution: As with catalyst deactivation, the primary solution is to ensure the reaction is maintained under a strictly inert atmosphere through rigorous degassing of all reagents and solvents.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate? This substrate combines three challenging features:
-
Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition the slowest step in the catalytic cycle.[4][16]
-
Electron-Rich Arene: The methoxy group donates electron density into the aromatic ring, further deactivating the C-Cl bond towards oxidative addition by the electron-rich palladium catalyst.[2]
-
Steric Hindrance: The methyl group in the ortho position physically blocks the palladium catalyst from easily accessing the C-Cl bond, adding a steric barrier to the kinetic one.[3][17]
Q2: What is the specific role of the base in the Suzuki-Miyaura coupling? The base is essential for the transmetalation step. It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center.[9] There are two accepted pathways for this: the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻) or the formation of a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[10]
Q3: Is it better to use a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst? While Pd(0) sources can be effective, they often suffer from instability and can be inconsistent. Modern Pd(II) precatalysts, such as the Buchwald G3 and G4 precatalysts, are air-stable, easy to handle, and are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution.[2] For challenging substrates where catalyst activity is paramount, using a well-defined precatalyst is highly recommended to ensure reproducibility and high yields.
Experimental Protocol: Screening Reaction Setup
This protocol provides a robust starting point for optimizing the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Deionized Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a fully inert atmosphere.[6]
-
Solvent Addition: Through the septum, add degassed toluene and then degassed water to create a 10:1 toluene/water solvent system (concentration ~0.2 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously to ensure proper mixing of the biphasic solution.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals and analyzing by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Google Scholar.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2022).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv | Cambridge Open Engage. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (n.d.).
- Preformed Pd(II)
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv | Cambridge Open Engage. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
preventing demethylation of 5-Chloro-2-methylanisole during reactions
Welcome to the technical support center for 5-Chloro-2-methylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address a common and critical challenge encountered during its use: the unwanted cleavage of the methyl ether (demethylation) to form the corresponding phenol, 5-chloro-2-methylphenol. This guide provides in-depth troubleshooting strategies, preventative measures, and answers to frequently asked questions to help you maintain the integrity of your starting material and achieve your desired synthetic outcomes.
Understanding the Challenge: Why Does Demethylation Occur?
The aryl methyl ether linkage in this compound, while generally stable, is susceptible to cleavage under specific, often common, reaction conditions. Understanding the underlying mechanisms is the first step toward prevention.
The cleavage of the O–CH₃ bond is typically facilitated by one of two primary pathways:
-
Acid-Catalyzed Cleavage : This is the most frequent cause of unintentional demethylation. The reaction can be initiated by both Lewis acids and Brønsted acids.
-
Lewis Acids (e.g., BBr₃, AlCl₃) : These electron-deficient reagents coordinate to the Lewis basic oxygen atom of the methoxy group. This coordination makes the ether oxygen a better leaving group and activates the methyl group for nucleophilic attack by a counter-ion (e.g., Br⁻). Boron tribromide (BBr₃) is a classic and highly efficient reagent for this transformation, and even catalytic amounts or exposure at non-cryogenic temperatures can lead to significant byproduct formation.[1][2][3][4][5]
-
Brønsted Acids (e.g., HBr, HI) : Strong protic acids protonate the ether oxygen, forming an oxonium ion. This dramatically increases the leaving group ability of the resulting phenol. The conjugate base of the acid (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to yield the demethylated phenol and a methyl halide.[5][6][7][8] This process is often accelerated by high temperatures.[7][9]
-
-
Nucleophilic Cleavage : Potent, soft nucleophiles can directly attack the electrophilic methyl group of the anisole in an Sₙ2 fashion. Thiolates (RS⁻) are particularly effective for this transformation, especially at elevated temperatures in polar aprotic solvents like DMF.[7][10][11]
Below is a generalized workflow illustrating the decision-making process when encountering demethylation.
Caption: Troubleshooting workflow for addressing demethylation.
Troubleshooting Guide
This section is formatted to directly address issues you may be facing in the lab.
Q1: I'm using a Lewis acid (e.g., TiCl₄, AlCl₃, SnCl₄) for a Friedel-Crafts or other electrophilic substitution and observing significant formation of 5-chloro-2-methylphenol. How can I prevent this?
This is a classic case of reagent-induced demethylation. Your primary goal is to find conditions where your desired reaction proceeds faster than the undesired ether cleavage.
Root Cause Analysis: Strong Lewis acids readily coordinate with the methoxy oxygen, initiating the demethylation cascade. This process is often thermally driven.
Troubleshooting & Optimization Steps:
-
Drastically Lower the Reaction Temperature: This is the most critical parameter. Many Lewis acid-catalyzed reactions can be initiated at low temperatures (e.g., -78 °C, -40 °C, or 0 °C).[9] Begin your reaction at a very low temperature and monitor for product formation while slowly allowing the mixture to warm. The goal is to find a temperature window where your desired reaction occurs without significant demethylation.
-
Control Stoichiometry and Addition: Use the minimum catalytic or stoichiometric amount of Lewis acid required. Add the Lewis acid dropwise to a cooled solution of your substrates to avoid localized heating and high concentrations. Remember that for some reagents like BBr₃, one equivalent can theoretically cleave up to three equivalents of the ether, making substoichiometric amounts potentially effective for your desired reaction while minimizing the side reaction.[3][4]
-
Screen Milder Lewis Acids: Not all Lewis acids have the same affinity for oxygen. If your reaction allows, consider screening weaker or oxophilic Lewis acids that may still promote your desired transformation but are less aggressive towards the methoxy group.
| Lewis Acid | Relative Strength | Typical Demethylation Conditions | Notes on Prevention |
| BBr₃ | Very Strong | -78 °C to RT | The quintessential demethylation agent. Avoid if possible. If required, use <1 equivalent at ≤ 0 °C.[1][7][9] |
| AlCl₃ | Strong | 0 °C to Reflux | Prone to causing demethylation, especially at elevated temperatures.[5][12] Use at low temperatures. |
| TiCl₄, SnCl₄ | Moderate to Strong | RT to Reflux | Generally less aggressive than AlCl₃ but can still cause cleavage. Low-temperature protocols are essential. |
| MgI₂ | Mild | RT to Reflux | A much milder option, often used for selective demethylation but under less harsh conditions.[13] May be a suitable alternative. |
| ZnCl₂ | Mild | High Temp | Typically requires higher temperatures for ether cleavage and might be a good, milder alternative for other processes. |
Q2: My protocol requires refluxing in strong aqueous acid (e.g., HBr/AcOH, conc. HCl), and my starting material is being consumed to form the phenol. What are my options?
Using hot mineral acids creates classic conditions for aryl ether cleavage.[6][7] The combination of a high concentration of protons and nucleophilic halides at high temperatures is highly effective at demethylating anisoles.
Troubleshooting & Optimization Steps:
-
Switch to Anhydrous Conditions: If water is not essential for your reaction, switching to an anhydrous acid source (e.g., HCl gas in dioxane, or anhydrous HBr) may reduce the rate of demethylation, as the activity of the halide nucleophile can be attenuated.
-
Use a Non-Nucleophilic Acid: If your reaction is general acid-catalyzed and does not require a halide, switch to a non-nucleophilic acid like sulfuric acid (H₂SO₄) or a sulfonic acid (p-TsOH, MsOH). The conjugate bases of these acids (HSO₄⁻, TsO⁻) are poor nucleophiles and are much less likely to attack the methyl group.
-
Explore Alternative Systems: The acidic concentrated lithium bromide (ACLB) system has been shown to effectively cleave aryl methyl ethers under more moderate conditions (e.g., 110 °C) than traditional HBr reflux.[8][14] By carefully controlling the temperature and reaction time with this system, you may be able to favor your desired reaction.
Q3: I need to perform a reaction that is fundamentally incompatible with the methoxy group (e.g., using a reagent known to cleave ethers). Is there a way to work around this?
Yes, this is a common scenario in multi-step synthesis that is solved using a "protect-operate-deprotect" strategy. Since the methyl group itself is acting as a protecting group (for a phenol), but is not robust enough, the solution is to replace it with one that is.
Workflow: Protecting Group Exchange
Caption: A protecting group exchange strategy workflow.
Choosing the Right Protecting Group:
The key is to choose a protecting group that is stable to your reaction conditions but can be removed cleanly later ("orthogonal" stability).
| Protecting Group | Abbreviation | Protection Reagents | Stable To... | Cleavage Conditions |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | Most non-acidic, non-fluoride conditions | Fluoride (TBAF), Acid (HCl, AcOH)[15] |
| Benzyl Ether | Bn | BnBr, NaH or K₂CO₃ | Acid, Base, many redox reagents | Hydrogenolysis (H₂, Pd/C)[15] |
| Acetate Ester | Ac | Ac₂O, Pyridine | Mild Acid, Hydrogenation | Base (K₂CO₃/MeOH), Acid (HCl/H₂O)[15][16] |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA | Base, Nucleophiles, Hydrogenation | Strong Acid (e.g., HCl in THF)[15][16] |
Frequently Asked Questions (FAQs)
Q: How can I reliably detect and quantify demethylation in my reaction mixture?
A: Several standard analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative check. The product phenol (5-chloro-2-methylphenol) is more polar than the starting anisole and will have a lower R_f value. It may also visualize differently with stains like KMnO₄ or ceric ammonium molybdate.
-
¹H NMR Spectroscopy: This is an excellent method for quantification. Look for the disappearance of the sharp singlet for the methoxy group (-OCH₃) protons, typically around 3.8-3.9 ppm. Concurrently, a new, broad singlet for the phenolic hydroxyl (-OH) proton will appear (its chemical shift is concentration and solvent dependent). The aromatic proton signals will also experience slight shifts. You can determine the ratio of starting material to product by integrating the methoxy signal against a distinct aromatic proton signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds. You will see distinct peaks for the starting material (M.W. 156.61 g/mol ) and the demethylated product (M.W. 142.58 g/mol ), providing definitive identification and allowing for quantitative analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reactions with non-volatile components, providing both retention time data and mass confirmation of the species in your mixture.
Q: Are there any "methoxy-friendly" reagents I should prefer for common transformations?
A: Yes, making smart reagent choices from the start can prevent issues.
-
For C-C bond formation: Instead of harsh Friedel-Crafts conditions, consider modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which are catalyzed by palladium complexes and are typically performed under basic or neutral conditions that are fully compatible with aryl methyl ethers.
-
For introducing functional groups: Use milder electrophilic sources where possible (e.g., NBS for bromination instead of Br₂/FeBr₃ if conditions allow).
-
For reductions: Most standard reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd-C) are compatible with the methoxy group.
Q: My desired reaction is an ortho-lithiation next to the methoxy group. Does this increase the risk of demethylation?
A: Yes, it can. The methoxy group is an excellent director for ortho-lithiation using reagents like n-BuLi or s-BuLi. The lithium reagent coordinates to the methoxy oxygen, facilitating deprotonation at the adjacent C-H bond. While the O–CH₃ bond is generally stable during the lithiation itself (at low temperatures), it can become more labile. The risk is highest during the quench or workup . Adding an electrophile or protic source can lead to complex formation and subsequent demethylation, especially if the workup is acidic or involves localized heating.
Best Practice: Always perform the lithiation at low temperatures (-78 °C) and quench the reaction at that same low temperature before allowing the mixture to warm to room temperature. Use a buffered or neutral aqueous workup if possible.
References
- Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
- Lord, R. L., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
- ChemTalk. Protecting Groups in Organic Synthesis. ChemTalk. [Link]
- Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Wikipedia. Protecting group. Wikipedia. [Link]
- Wikipedia.
- RSC Publishing (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research. [Link]
- Common Organic Chemistry.
- ResearchGate (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers.
- Chem Help ASAP (2020).
- Semantic Scholar (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Semantic Scholar. [Link]
- NIH (PMC). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion.
- ACS Publications (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry. [Link]
- Organic Synthesis. Protecting Groups. www.organic-synthesis.com. [Link]
- ResearchGate (2009). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.
- ResearchGate. Demethylating Reaction of Methyl Ethers.
- RSC Publishing (2023).
- PubMed (2009).
- Chem-Station (2024). O-Demethylation.
- RSC Publishing (2023).
Sources
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- 2. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 13. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-methylanisole Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success through a robust understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) chlorination of 2-methylanisole.[1][2] This reaction typically employs a chlorinating agent and often a Lewis acid catalyst to activate the electrophile.[2][3]
Q2: What are the primary challenges in this synthesis?
The primary challenge is controlling regioselectivity. The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material, 2-methylanisole, are both ortho-, para-directing activators.[1] This means that chlorination can occur at multiple positions on the aromatic ring, leading to a mixture of isomers such as 3-chloro-, 4-chloro-, and the desired this compound, as well as dichlorinated byproducts.[1] Achieving high selectivity for the 5-chloro isomer is the key optimization goal.
Q3: Why is reaction temperature a critical parameter to control?
Reaction temperature is a critical parameter because it directly influences the reaction rate, selectivity, and the formation of byproducts.
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate.
-
Selectivity: Temperature can significantly impact the ratio of isomers formed. Often, lower temperatures favor the formation of a specific, kinetically preferred isomer.
-
Byproduct Formation: Elevated temperatures can provide sufficient energy to overcome activation barriers for undesired side reactions, such as dichlorination or decomposition, leading to a lower yield of the target molecule and a more complex purification process.[1]
Optimizing Reaction Temperature: A Deeper Dive
Q4: How does lowering the temperature improve selectivity for this compound?
Lowering the reaction temperature can enhance selectivity by exploiting the differences in activation energies for the formation of various isomers. The formation of each chloro-isomer proceeds through a distinct transition state with a specific activation energy. By reducing the thermal energy of the system, the reaction is more likely to proceed through the pathway with the lowest activation energy, which often leads to the desired 5-chloro product. While electrophilic chlorination can be exothermic and faster at higher temperatures, this can be detrimental to selectivity.[4]
Q5: What is the recommended temperature range for this reaction?
The optimal temperature range is highly dependent on the specific chlorinating agent and catalyst used. However, a general starting point for optimization is to begin at a low temperature, such as 0-5 °C, and gradually increase it while monitoring the reaction progress and product distribution. For some systems, temperatures as low as -20 °C may be beneficial. It is crucial to conduct a temperature screening study to determine the ideal conditions for your specific setup.
Q6: What are the risks of running the reaction at too high a temperature?
Running the chlorination at excessively high temperatures can lead to several adverse outcomes:
-
Poor Regioselectivity: Increased formation of undesired isomers.
-
Dichlorination: The formation of dichlorinated byproducts, which can be difficult to separate from the desired product.
-
Decomposition: The starting material, product, or intermediates may decompose, leading to the formation of tar and a significant reduction in yield.
-
Safety Hazards: Electrophilic chlorinations can be exothermic. At high temperatures, the reaction rate may increase uncontrollably, leading to a thermal runaway event.
Troubleshooting Guide
Q7: My yield of this compound is consistently low. What are the likely causes related to temperature?
If you are experiencing low yields, consider the following temperature-related factors:
-
Temperature is too high: This is the most common cause, leading to byproduct formation and decomposition as described above.
-
Temperature is too low: While beneficial for selectivity, an excessively low temperature may slow the reaction to a point where it does not proceed to completion within a reasonable timeframe, resulting in a low conversion of the starting material.
-
Poor Temperature Control: Fluctuations in temperature can lead to inconsistent results and the formation of a complex mixture of products. Ensure your cooling bath and temperature monitoring are accurate and stable.
Q8: I'm observing a significant amount of the 3-chloro and 4-chloro isomers in my product mixture. How can I improve selectivity for the 5-chloro isomer?
To improve selectivity for the 5-chloro isomer, the primary strategy is to lower the reaction temperature. Perform a series of small-scale reactions at incrementally lower temperatures (e.g., 20 °C, 10 °C, 0 °C, -10 °C) and analyze the product ratio at each step using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, the choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and solvent can have a profound impact on regioselectivity.[5]
Q9: The reaction mixture is turning dark brown or black. What does this indicate?
A dark coloration or the formation of tar is a strong indication of decomposition, which is often caused by excessive heat. Immediately cool the reaction mixture and reassess your temperature control strategy. This issue can also be exacerbated by the presence of impurities in the starting materials or the use of an overly aggressive catalyst.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for optimizing the reaction temperature for the chlorination of 2-methylanisole using sulfuryl chloride.
Objective: To determine the optimal reaction temperature that maximizes the yield and selectivity of this compound.
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel
-
Cooling bath (ice-water or other)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-methylanisole (1.0 eq) in anhydrous DCM.
-
Temperature Equilibration: Cool the reaction mixture to the first target temperature (e.g., 20 °C) using a cooling bath.
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq) in DCM to the reaction mixture via an addition funnel over 30-60 minutes, ensuring the internal temperature does not deviate more than ±2 °C from the target.
-
Reaction Monitoring: Stir the reaction at the target temperature and monitor its progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction is complete (or has reached a steady state), slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution while maintaining cooling.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC or ¹H NMR to determine the yield and the ratio of isomers.
-
Repeat: Repeat steps 2-7 for a range of different temperatures (e.g., 10 °C, 0 °C, -10 °C).
Data Presentation
Table 1: Effect of Temperature on the Chlorination of 2-Methylanisole
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 5-Chloro Isomer (%) | Isomer Ratio (5-Cl : 4-Cl : 3-Cl) |
| 1 | 20 | 2 | 98 | 65 | 70 : 20 : 10 |
| 2 | 10 | 3 | 95 | 75 | 80 : 15 : 5 |
| 3 | 0 | 5 | 92 | 85 | 90 : 8 : 2 |
| 4 | -10 | 8 | 80 | 75 (based on converted SM) | 95 : 4 : 1 |
Note: The data presented in this table is illustrative and will vary based on specific reaction conditions.
Experimental Workflow Visualization
Caption: Workflow for Temperature Optimization.
Logical Relationship Diagram
Caption: Impact of Temperature on Reaction Outcomes.
References
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. This patent describes a synthesis method, which while for a different final product, involves related precursors and temperature control is mentioned.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. This paper provides insights into achieving regioselectivity in halogenation reactions of substituted aromatics.
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. This patent discusses reaction temperature as a key parameter in the synthesis of a related chlorinated aromatic compound.
- CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents. Details temperature control in the preparation of sulfonyl chlorides, a related electrophilic substitution reaction.
- Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature | Request PDF - ResearchGate. Discusses chlorination reactions, noting that they are often exothermic and faster than other halogenations.
- 18.2a EAS Bromination and Chlorination - YouTube. A general overview of the mechanism of electrophilic aromatic halogenation.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Describes the preparation of related compounds with attention to reaction temperature.
- chlorination of aromatic compounds [closed] - Chemistry Stack Exchange. A discussion on the formation of various isomers during the chlorination of toluene, a related substrate.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene - Master Organic Chemistry. Provides a detailed explanation of the role of Lewis acids in activating halogens for electrophilic aromatic substitution.
- Chlorination with sulfuryl chloride - US3920757A - Google Patents. A patent describing the use of sulfuryl chloride for chlorination and the effect of catalysts and temperature.
- Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination : r/OrganicChemistry - Reddit. A forum discussion highlighting practical challenges in related organic synthesis.
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. An overview of key electrophilic aromatic substitution reactions, including chlorination.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Chloro-2-methylanisole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylanisole. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge: catalyst deactivation and poisoning. As an aryl chloride, this compound is an attractive and cost-effective substrate, but its successful application in catalytic reactions—most notably palladium-catalyzed cross-couplings—requires robust catalyst systems and a keen awareness of potential pitfalls.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems, implement effective solutions, and prevent future failures.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial signs of trouble in your reaction.
Q1: My reaction is sluggish, has stalled, or failed completely. How can I determine if catalyst poisoning is the cause?
A1: Observing low or no conversion is a classic symptom of a compromised catalytic cycle. While suboptimal reaction conditions can be a factor, catalyst poisoning or decomposition is a frequent culprit, especially with less reactive aryl chlorides.[1]
Key indicators include:
-
Visual Changes: The appearance of a black, insoluble precipitate ("palladium black") is a definitive sign of catalyst decomposition.[2][3] This consists of agglomerated, inactive palladium metal that has fallen out of the catalytic cycle.
-
Reaction Profile: Monitoring the reaction by techniques like GC-MS or LC-MS shows an initial burst of activity that quickly flatlines. This suggests the catalyst was active initially but was rapidly deactivated by a poison.
-
Inconsistent Results: Reactions that work one day but fail the next, even with the same reagent sources, may point to contamination issues, such as exposure to atmospheric oxygen.[2]
Q2: I've observed the formation of palladium black. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the active Pd(0) species is not stable under the reaction conditions and is aggregating into an inactive metallic form.[2] This is a common failure mode in cross-coupling reactions.
Causality & Prevention:
-
Ligand Instability/Insufficiency: The ligand's primary role is to stabilize the monomeric Pd(0) center. If the ligand is not bulky or electron-rich enough, it can dissociate, leaving the palladium center exposed and prone to aggregation. High temperatures can accelerate this dissociation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][2] These create a protective steric shield around the palladium, preventing agglomeration. Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1).
-
-
Presence of Oxygen: Oxygen is a potent oxidant that can convert the active Pd(0) catalyst to inactive Pd(II) oxides, which can then decompose to palladium black.[2]
Q3: Could impurities in my this compound be poisoning the catalyst?
A3: Absolutely. Commercial starting materials can contain residual impurities from their synthesis that are potent catalyst poisons.[4] For chloro-aromatics, one must be particularly vigilant.
Common Culprits & Their Mechanisms:
-
Sulfur Compounds: Many synthetic routes for aromatic precursors may involve sulfur-based reagents.[5] Thiols, thioethers, and thiophenes are notorious palladium poisons. They bind strongly and irreversibly to the palladium center, blocking active sites and rendering the catalyst inactive.[4]
-
Other Halides: While your substrate is an aryl chloride, the presence of residual iodides or bromides from other processes in the lab can interfere with the catalytic cycle.
-
Nitrogen-Containing Heterocycles: If the synthesis of your starting material involved nitrogen-based reagents, residual impurities like pyridines or quinolines can act as poisons by coordinating to the palladium center.[6]
The table below summarizes key poisons and their origins.
| Poison Class | Potential Source in this compound Reactions | Mechanism of Poisoning |
| Sulfur Compounds | Residual impurities from starting material synthesis (e.g., use of polysulfides).[4][5] | Strong, irreversible coordination to the palladium center, blocking active sites and forming stable, inactive complexes.[4] |
| Oxygen | Atmospheric leaks in the reaction setup; inadequately degassed solvents. | Oxidation of the active Pd(0) catalyst to inactive Pd(II) species, leading to decomposition.[2] |
| Coordinating Amines/N-Heterocycles | Impurities from synthesis or cross-contamination. | Coordination to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][3][6] |
| Water/Protic Solvents | Incompletely dried reagents or solvents. | Can lead to side reactions like protodeboronation in Suzuki couplings, consuming the boronic acid/ester and halting the reaction. |
Section 2: Troubleshooting Workflow & In-Depth Solutions
When a reaction fails, a systematic approach is crucial. The following workflow provides a logical path to identify and solve the problem.
Caption: Pathways for palladium catalyst deactivation.
Section 3: Essential Experimental Protocols
Here are detailed, field-proven protocols to mitigate common causes of catalyst poisoning.
Protocol 1: Purification of this compound
If you suspect sulfur or other non-volatile impurities in your starting material, a simple purification step can be highly effective.
Objective: To remove trace impurities that may act as catalyst poisons.
Methodology:
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is meticulously clean and oven-dried.
-
Charge Flask: To a round-bottom flask, add the commercial this compound and a few boiling chips.
-
Distillation: Heat the flask under vacuum (if necessary to lower the boiling point) and collect the fraction that boils at the literature value (approx. 204 °C at atmospheric pressure). [7]Discard the initial and final fractions, which are more likely to contain lower and higher boiling impurities, respectively.
-
Storage: Store the purified liquid under an inert atmosphere (argon or nitrogen) in a sealed flask with a septum to prevent re-contamination and exposure to oxygen.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the gold standard for removing dissolved oxygen from reaction solvents.
Objective: To reduce dissolved oxygen to parts-per-million (ppm) levels, protecting the Pd(0) catalyst from oxidation. [2] Methodology:
-
Flask Preparation: Place the required volume of anhydrous solvent in a thick-walled Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Chill the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes the surface area.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. You are removing the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles evolving from the liquid as dissolved gases are released into the vacuum headspace.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). After the final cycle, backfill the flask with a positive pressure of argon or nitrogen. The solvent is now ready to be used.
Protocol 3: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices for successfully coupling this compound.
Objective: To provide a reliable starting point for the cross-coupling of this compound, minimizing the risk of catalyst deactivation.
Materials:
-
Purified this compound (1.0 eq)
-
Boronic acid or ester partner (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the palladium pre-catalyst, the ligand, and the base.
-
Reagent Addition: Add the boronic acid or ester partner.
-
Solvent Addition: Add the degassed organic solvent via cannula or syringe, followed by the degassed water.
-
Substrate Addition: Finally, add the purified this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl chlorides) with vigorous stirring. [2]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Troubleshooting during Reaction: If the reaction stalls, consider a second addition of a small amount of catalyst and ligand as a freshly prepared solution. However, this is a rescue measure; prevention through the protocols above is far more effective.
Section 4: Post-Reaction Considerations
Q4: My reaction worked, but I'm concerned about residual palladium in my product. How can I remove it?
A4: This is a critical concern, especially in pharmaceutical development, as residual heavy metals can have deleterious effects. [8]Standard flash column chromatography is often insufficient for complete removal of palladium. [8] Recommended Solutions:
-
Metal Scavengers: After the reaction workup but before final purification, treat the crude product solution with a metal scavenger. These are commercially available silica-based or polymer-based reagents with functional groups (e.g., thiols, amines) that chelate strongly to palladium. Stirring the solution with the scavenger for a few hours, followed by filtration, can significantly reduce palladium levels. [8]* Activated Carbon Treatment: Stirring the product solution with activated carbon can also help adsorb residual palladium, although it may sometimes lead to loss of the desired product.
By implementing these diagnostic and preventative measures, you can significantly improve the success rate of your catalytic reactions involving this compound and obtain high-quality, reproducible results.
References
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Bioengineer.org. (2026, January 6). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
- ChemShuttle. (n.d.). This compound; CAS No.: 40794-04-5.
- Royal Society of Chemistry. (n.d.). Catalyst poisoning by methyl groups. Chemical Communications.
- ACS Publications. (2008, November 18). Cross Coupling. Accounts of Chemical Research.
- Wikipedia. (n.d.). Catalyst poisoning.
- ResearchGate. (2025, August 7). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
- Benchchem. (n.d.). 3-Chloro-2-methylanisole | 3260-88-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply Chain Insights.
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- Alfa Chemistry. (n.d.). CAS 40794-04-5 this compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results in the NMR spectrum of 5-Chloro-2-methylanisole
Welcome to the technical support guide for the NMR analysis of 5-Chloro-2-methylanisole. This resource is designed for researchers, chemists, and drug development professionals who may encounter unexpected or complex results during their spectroscopic analysis. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Predicted NMR Data for this compound
Before troubleshooting, it's essential to have a baseline for what to expect. The chemical shifts for this compound are influenced by the interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing chloro (-Cl) group. Below are the predicted chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | C-OCH₃ | - | - | ~156 |
| 2 | C-CH₃ | - | - | ~128 |
| 3 | C-H | ~7.15 | d, J ≈ 8.5 Hz | ~130 |
| 4 | C-H | ~6.75 | dd, J ≈ 8.5, 2.5 Hz | ~112 |
| 5 | C-Cl | - | - | ~125 |
| 6 | C-H | ~7.10 | d, J ≈ 2.5 Hz | ~128 |
| - | -OCH₃ | ~3.80 | s | ~56 |
| - | -CH₃ | ~2.20 | s | ~16 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Frequently Asked Questions & Troubleshooting Guides
Q1: My aromatic signals are overlapping and difficult to interpret. What's going on and how can I resolve them?
A1: Causality and Resolution
Overlapping signals in the aromatic region of substituted benzenes are common, especially on lower-field spectrometers.[1][2] This occurs when the electronic effects of the substituents do not sufficiently differentiate the chemical environments of the aromatic protons.
A powerful technique to resolve this is to utilize the Aromatic Solvent Induced Shift (ASIS) .[3] Solvents with significant magnetic anisotropy, like benzene-d₆, can induce differential shifts in solute protons based on their spatial orientation relative to the solvent molecule. Protons located on one face of the solute molecule may be shielded (shifted upfield), while others are deshielded (shifted downfield), often leading to better signal dispersion.[3][4]
Troubleshooting Protocol: Re-acquiring the Spectrum in Benzene-d₆
-
Sample Recovery: Carefully evaporate the current solvent (e.g., CDCl₃) from your NMR tube using a gentle stream of nitrogen or under vacuum.
-
Re-dissolution: Add approximately 0.6-0.7 mL of benzene-d₆ to the dried sample.[5]
-
Mixing: Ensure the sample is fully dissolved. You may need to gently vortex the tube.
-
Acquisition: Re-acquire the ¹H NMR spectrum using the same acquisition parameters.
-
Comparison: Compare the new spectrum in benzene-d₆ with the original spectrum. You should observe a significant change in the chemical shifts of the aromatic protons, which may resolve the overlap.[6]
Q2: The splitting patterns in the aromatic region are more complex than the simple doublets and doublets of doublets I predicted. Why is this happening?
A2: Understanding Complex Coupling
The "n+1 rule" is a first-order approximation that holds true when the chemical shift difference between coupled protons (in Hz) is much larger than their coupling constant (J). In many aromatic systems, this condition is not met, leading to second-order effects (also known as strong coupling). This can distort the expected multiplicities, intensities, and spacing of the peaks, often resulting in complex multiplets that are difficult to interpret directly.
Additionally, protons on a benzene ring can exhibit long-range coupling . While ortho (³J) coupling is strongest (typically 7-10 Hz), meta (⁴J) coupling (2-3 Hz) is also common and can add another layer of splitting to the signals.[7] For example, a proton with one ortho neighbor and one meta neighbor might appear as a doublet of doublets, but if it has another meta-coupled proton, the pattern can become even more complex.[8]
Workflow for Analyzing Complex Splitting
Caption: Workflow for analyzing complex splitting patterns.
Q3: How can I definitively assign each proton and carbon signal to the correct position on the molecule?
A3: Structure Elucidation with 2D NMR
For unambiguous assignment of all signals, a suite of two-dimensional (2D) NMR experiments is the most reliable approach.[9][10] These experiments add a second frequency dimension, allowing you to visualize correlations between nuclei.[11]
Recommended 2D NMR Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] In the aromatic region of this compound, you would expect to see a cross-peak between H-3 and H-4.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[10] This allows you to definitively link each aromatic proton signal to its corresponding carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[12][13]
-
The methoxy protons (~3.80 ppm) should show a correlation to the C1 carbon (~156 ppm).
-
The methyl protons (~2.20 ppm) will correlate to the C2 carbon (~128 ppm) and potentially C1 and C3.
-
The aromatic proton H-6 (~7.10 ppm) will show correlations to C-2, C-4, and C-5, helping to lock in the substitution pattern.
-
Experimental Workflow Diagram
Caption: Workflow for structure elucidation using 1D and 2D NMR.
Q4: My baseline is distorted and my integrations are inaccurate. What are the best practices for sample preparation and data processing?
A4: Ensuring Data Quality from Start to Finish
High-quality, interpretable NMR spectra begin with meticulous sample preparation and are refined through proper data processing.[14]
Sample Preparation Best Practices:
-
Concentration: For ¹H NMR of a small molecule like this, use 5-25 mg of your compound.[15][16] For ¹³C NMR, a more concentrated sample (50-100 mg) may be needed to get a good signal-to-noise ratio in a reasonable time.[17]
-
Solvent: Use a high-purity deuterated solvent. Ensure the sample is fully dissolved; any particulate matter can disrupt the magnetic field homogeneity, leading to poor shimming and broad lines.[5]
-
NMR Tubes: Use clean, high-quality NMR tubes. Scratches or contaminants on the tube can interfere with shimming.[15]
-
Filling Height: The optimal sample height in a standard 5 mm tube is ~4 cm (about 0.55 mL).[15] Incorrect sample height can make shimming difficult.
Data Processing Best Practices:
-
Fourier Transform (FT): This is the fundamental step that converts the raw time-domain data (FID) into the frequency-domain spectrum.[18]
-
Phase Correction: After FT, the peaks may be out of phase. This must be corrected manually or automatically to ensure all peaks are upright and symmetrical. An incorrect phase will lead to significant integration errors.[14]
-
Baseline Correction: The baseline of the spectrum should be flat. Distortions can arise from the instrument or from the data processing itself. Apply a baseline correction algorithm to ensure the flat baseline needed for accurate integration.[19][20]
-
Referencing: The spectrum must be correctly referenced. For most solvents, the residual solvent peak can be used as a secondary reference.[15] For CDCl₃, this peak is at 7.26 ppm.
Data Processing Workflow
Caption: Standard NMR data processing workflow.
References
- NMR sample prepar
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. [Link]
- NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. (n.d.). Scribd. [Link]
- 2D NMR Introduction. (2021, October 2). Chemistry LibreTexts. [Link]
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563. [Link]
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. [Link]
- Best Practices in NMR Data Acquisition and Analysis. (n.d.). CASSS. [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 1). Wikipedia. [Link]
- NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.).
- 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.). [Link]
- NMR D
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
- 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001, August 1).
- What are the best preprocessing methods for NMR data? (2013, September 10).
- NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry. [Link]
- 13.7: More Complex Spin-Spin Splitting Patterns. (2021, March 28). Chemistry LibreTexts. [Link]
- A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019, December 9). Thieme Connect. [Link]
- 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition. (n.d.). [Link]
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
- Tricky question-nmr splitting in arom
- Effect of N‐substituents on the 13C NMR parameters of azoles. (1988, February 1). Semantic Scholar. [Link]
- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]
- 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. [Link]
- Interpreting C-13 NMR Spectra. (2020, August 11). Chemistry LibreTexts. [Link]
- NMR Coupling Constants. (n.d.).
- Coupling constants for 1H and 13C NMR. (n.d.). [Link]
- Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (2024, May 24). MDPI. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
- Hertkorn, N., & Schmitt-Kopplin, P. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Magnetic Resonance in Chemistry, 45(S1), S33-51. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]
- 13 C NMR Chemical Shifts. (n.d.).
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (n.d.).
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
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managing side reactions during the diazotization of 5-chloro-2-methylaniline
Welcome to the technical support center for the diazotization of 5-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to help you minimize side reactions and maximize yield and purity.
Part 1: Core Principles of the Diazotization Reaction
This section addresses fundamental questions about the reaction mechanism and the critical parameters that govern its success. Understanding these principles is the first step to effective troubleshooting.
Q1: What is the fundamental mechanism for the diazotization of 5-chloro-2-methylaniline?
The diazotization of any primary aromatic amine, including 5-chloro-2-methylaniline, is a reaction with nitrous acid (HNO₂) to form a diazonium salt.[1] Because nitrous acid is unstable, it is generated in situ by reacting a stable salt like sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[2][3]
The mechanism involves several key steps:
-
Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2][4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-chloro-2-methylaniline attacks the nitrosonium ion, forming an N-N bond.[2]
-
Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion.[3][4]
The overall transformation is depicted below:
Caption: The diazotization pathway from starting amine to the final diazonium salt.
Q2: Why is strict temperature control (0–5 °C) so critical during this reaction?
Maintaining a low temperature is arguably the single most important parameter for a successful diazotization.[5] There are two primary reasons for this:
-
Stability of the Diazonium Salt: Aryldiazonium salts are thermally unstable. At temperatures above 5 °C, the diazonium salt of 5-chloro-2-methylaniline will begin to decompose, reacting with water in the solvent to form the corresponding phenol (5-chloro-2-methylphenol) and liberating nitrogen gas.[6][7] This is a major pathway for yield loss and product contamination. Keeping the reaction in an ice bath minimizes this decomposition rate.[8]
-
Stability of Nitrous Acid: The nitrous acid generated in situ is also unstable and will decompose if the solution is not kept cold. Maintaining the temperature between 0–5 °C ensures that there is a sufficient concentration of nitrous acid available to fully convert the starting amine.
Failure to maintain this temperature range is the most common cause of phenolic impurities and reduced yields.[9]
Q3: What is the role of the strong acid, and why is an excess necessary?
Using a strong mineral acid (typically HCl or H₂SO₄) in excess is essential for three reasons:
-
Generation of Nitrous Acid: As mentioned, the acid reacts with sodium nitrite to produce the necessary nitrous acid in situ.[3]
-
Formation of the Nitrosonium Ion: The acid catalyzes the formation of the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[4]
-
Suppression of Azo Coupling: This is a critical and often overlooked role. The starting material, 5-chloro-2-methylaniline, is a nucleophile. The product, the 5-chloro-2-methylbenzenediazonium ion, is an electrophile. If any unreacted (deprotonated) amine is present in the solution, it can attack the diazonium ion, leading to the formation of a highly colored triazene or other azo compound.[3][10] By using an excess of strong acid, all the starting amine is protonated to form its non-nucleophilic ammonium salt, preventing it from participating in this side reaction.[11]
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section provides direct answers to specific problems you may encounter during your experiment.
Problem 1: Low Yield & Formation of Phenolic Impurities
Q: My final product is contaminated with 5-chloro-2-methylphenol. What causes this and how can I prevent it?
Cause: The presence of 5-chloro-2-methylphenol is a direct result of the hydrolysis of your target diazonium salt.[12] The diazonium group (-N₂⁺) is an excellent leaving group, and in an aqueous acidic solution, it can be displaced by water in an Sₙ1-type reaction. This process is highly dependent on temperature.
Solutions:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an ice-water bath and that the internal temperature never exceeds 5 °C.[5][13] This is especially important during the addition of the sodium nitrite solution, which can be exothermic.
-
Minimize Reaction Time: Use the diazonium salt solution immediately in the next step of your synthesis. These salts are generally not stable enough to be stored, even at low temperatures.[9]
-
Sufficient Acidity: While high acidity doesn't stop the hydrolysis, it is necessary to suppress other side reactions.[3] Insufficient acid can lead to a complex reaction mixture where isolating the desired product is difficult. A procedure using copper salts at room temperature in a neutral solution has been developed to mitigate issues from high temperatures and acidity in conventional methods.[14]
Problem 2: Formation of Colored Azo Byproducts
Q: I'm observing an intense yellow, orange, or red color developing during my diazotization. What is it and how do I stop it?
Cause: The formation of a deep color is a classic sign of azo coupling. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. In this context, the most likely coupling partner is unreacted, free 5-chloro-2-methylaniline.[10] The product is a triazene, which is often highly colored.
Caption: The two primary side reactions in diazotization.
Solutions:
-
Ensure Sufficient Acid: Before cooling the reaction, make sure the 5-chloro-2-methylaniline is completely dissolved in at least 2.5-3 equivalents of strong acid. This ensures the amine is fully protonated to its ammonium salt, rendering it non-nucleophilic.[9]
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface if possible. This prevents localized areas of high nitrite and low acid concentration, where azo coupling can initiate.
-
Maintain Low Temperature: Azo coupling reactions are also accelerated by higher temperatures. Adhering to the 0–5 °C range helps suppress this side reaction as well.
Problem 3: Incomplete Reaction or Poor Conversion
Q: How do I test that the diazotization is complete and that I have a slight excess of nitrous acid?
Answer: The standard method is to use starch-iodide paper.[1] A slight excess of nitrous acid is necessary to ensure all the primary amine has reacted. To test for this:
-
Dip a clean glass rod into the reaction mixture.
-
Touch the rod to a piece of starch-iodide paper.
-
An instantaneous blue-black color indicates the presence of excess nitrous acid, which oxidizes the iodide (I⁻) to iodine (I₂), forming a colored complex with starch.[1]
A delayed or faint color change suggests the reaction is not yet complete, and more sodium nitrite solution may be needed.
Q: My reaction seems sluggish or never reaches completion. What are the potential causes?
Causes & Solutions:
-
Poor Amine Solubility: 5-chloro-2-methylaniline can be sparingly soluble in acidic solutions, especially if the acid concentration is not high enough.[15] Ensure the amine is fully dissolved to form the hydrochloride/hydrogensulfate salt before cooling the mixture. Gentle warming before cooling in the ice bath may be necessary.
-
Insufficient Nitrite: Ensure your sodium nitrite is dry and of high purity. Calculate the stoichiometry carefully. It is common to use a slight excess (e.g., 1.05 equivalents).
-
Loss of Nitrous Acid: If the sodium nitrite solution is added too quickly to the warm acidic amine solution before proper cooling, the nitrous acid can decompose as it's formed. Ensure the amine solution is fully cooled to 0 °C before starting the nitrite addition.
Part 3: Optimized Protocol and Safety
Q: Can you provide a standard, optimized laboratory protocol for the diazotization of 5-chloro-2-methylaniline?
This protocol is designed to minimize the side reactions discussed above.
Materials & Reagents:
-
5-chloro-2-methylaniline (Starting Material)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid or Urea
-
Starch-Iodide Test Paper
-
Deionized Water
-
Ice
Protocol:
-
Amine Salt Formation: In a flask equipped with a magnetic stirrer, add 1.0 equivalent of 5-chloro-2-methylaniline. For every 1 mole of the amine, add approximately 3.0 equivalents of concentrated hydrochloric acid and enough water to ensure complete dissolution upon stirring.
-
Cooling: Place the flask in a large ice-water bath and stir until the internal temperature of the solution is stable between 0 and 5 °C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Diazotization: Using a dropping funnel or syringe pump, add the sodium nitrite solution dropwise to the stirred, cold amine salt solution. Crucially, ensure the internal temperature does not rise above 5 °C. The addition should be slow, typically over 30-45 minutes.
-
Monitor for Completion: After the addition is complete, continue stirring at 0–5 °C for an additional 15-20 minutes. Test for a slight excess of nitrous acid using starch-iodide paper.[1] A positive test (instant blue-black color) indicates the reaction is complete.
-
Quench Excess Nitrite: Once complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative.[16] You will observe some gas evolution (N₂).
-
Immediate Use: The resulting cold solution of 5-chloro-2-methylbenzenediazonium chloride is now ready for the subsequent reaction (e.g., Sandmeyer, azo coupling, etc.). Do not attempt to isolate the diazonium salt as a solid. [9]
Q: What are the critical safety considerations?
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be violently explosive.[5][13] They should never be isolated unless you are using specialized counter-ions (like tetrafluoroborate) and following protocols designed for that purpose.[3] Always keep the diazonium salt in a cold, aqueous solution.
-
Gas Evolution: Both the main reaction and the quenching step produce nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.
-
Toxicity: 5-chloro-2-methylaniline is a suspected carcinogen and is harmful if swallowed or in contact with skin.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 4: Summary and Analytical Notes
Q: How can I analyze the reaction mixture for side products?
High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method. You can develop a method that separates the starting material, the desired product (after conversion from the diazonium salt), the phenol byproduct, and any azo impurities. Mass Spectrometry (LC-MS) can be used to confirm the identity of each peak.
Troubleshooting Summary Table
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Temperature > 5 °C (decomposition to phenol). 2. Incomplete reaction. | 1. Maintain strict 0–5 °C temperature control. 2. Use starch-iodide paper to confirm completion. |
| Phenolic Impurities | Hydrolysis of the diazonium salt.[6] | Maintain temperature below 5 °C; use the solution immediately. |
| Red/Orange Color | Azo coupling due to insufficient acid.[3][10] | Use at least 2.5-3 equivalents of strong acid; ensure full dissolution of amine before cooling. |
| Reaction Stalls | 1. Poor solubility of the amine salt. 2. Nitrous acid decomposition. | 1. Ensure complete dissolution before cooling. 2. Add nitrite solution slowly to a well-cooled amine solution. |
References
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- Benchchem. (n.d.). Enhancing the stability of diazonium salts in azo dye synthesis.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Wikipedia. (n.d.). Diazonium compound.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Hofmann, D., Hofmann, J., Hofmann, L. E., & Heinrich, M. R. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
- Hofmann, D., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
- Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- Scribd. (n.d.). Assays by Diazotization.
- OrgoSolver. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat.
- Chemguide. (n.d.). some reactions of diazonium ions.
- Cohen, T., Dietz, A. G., Jr., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- Fisher Scientific. (2025). 5-Chloro-2-methylaniline Safety Data Sheet.
- Guidechem. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
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stability of 5-Chloro-2-methylanisole in acidic versus basic conditions
Welcome to the technical support resource for 5-Chloro-2-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to its stability in acidic and basic environments, providing not just protocols but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a halogenated aromatic ether. Like most aryl alkyl ethers, it is a relatively stable and unreactive compound under neutral conditions, which is why ethers are often used as solvents for reactions.[1][2] Its stability, however, is significantly influenced by the pH and temperature of the environment. The primary point of reactivity is the ether linkage (C-O bond).
Q2: Is this compound more stable under acidic or basic conditions?
Generally, this compound is significantly less stable in strongly acidic conditions compared to basic conditions. Ethers are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[1][3] While it is relatively resistant to cleavage by bases, very strong bases or harsh conditions can lead to degradation, although through different mechanisms.
Q3: What is the primary degradation pathway for this compound in acid?
The primary degradation pathway is acid-catalyzed ether cleavage .[2][4] This reaction involves the protonation of the ether's oxygen atom, which turns the methoxy group into a good leaving group (methanol). A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks the adjacent carbon atom. For an aryl alkyl ether, this attack occurs on the less hindered alkyl (methyl) carbon via an SN2 mechanism, breaking the C-O bond.[1][2] The products are 5-chloro-2-methylphenol and a methyl halide.
Q4: What are the visible or analytical signs of degradation?
Signs of degradation can include:
-
Appearance of new peaks in your analytical chromatogram (HPLC, GC).
-
A decrease in the peak area of the this compound peak over time.
-
A change in the physical appearance of the sample, such as color change .
-
The detection of expected degradation products, primarily 5-chloro-2-methylphenol , by techniques like GC-MS or LC-MS.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments.
Scenario 1: After an acidic workup (e.g., using HCl or HBr), I see a significant loss of my product, this compound, and a new major peak in my HPLC/GC analysis.
Issue: Unexpected degradation of this compound due to acidic conditions.
Root Cause Analysis: This is a classic case of acid-catalyzed ether cleavage. Ethers are generally unreactive, but in the presence of a strong acid, the ether oxygen can be protonated.[1] This makes the molecule susceptible to nucleophilic attack. The strength of the acid and the nucleophilicity of its conjugate base are critical factors. While HCl is less reactive than HBr or HI for ether cleavage, prolonged exposure, elevated temperatures, or high concentrations can still drive the reaction.[3][4]
The mechanism proceeds as follows:
-
Protonation: The ether oxygen is protonated by the strong acid (H-X).
-
Nucleophilic Attack: The conjugate base (X⁻) attacks the methyl carbon, which is sterically unhindered. The C-O bond is cleaved.
-
Product Formation: The products are 5-chloro-2-methylphenol and methyl halide. The aromatic C-O bond is not cleaved because SN2 reactions do not occur on sp²-hybridized carbons.[2][5]
Caption: Mechanism of acid-catalyzed ether cleavage.
This protocol helps quantify the stability of this compound under specific acidic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile or a solvent relevant to your process.
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution.
-
Add the acidic solution to be tested (e.g., 1M HCl in methanol, 1M HBr in acetic acid) to achieve the desired final concentration.
-
Prepare a control vial with the stock solution and a neutral solvent (e.g., methanol).
-
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature, 50°C). Ensure proper sealing to prevent solvent evaporation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching and Dilution: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution) and dilute it with the mobile phase for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method. Monitor the peak area of this compound and look for the appearance of new peaks.
-
Data Evaluation: Plot the percentage of this compound remaining versus time to determine the degradation rate. If possible, confirm the identity of the major degradation product (likely 5-chloro-2-methylphenol) using a reference standard or MS detection.
Scenario 2: I am running a reaction under basic conditions (e.g., with NaOH or K₂CO₃) and observe the formation of minor, unidentified impurities over time.
Issue: Unexpected side-product formation in a basic medium.
Root Cause Analysis: Direct cleavage of the aryl alkyl ether bond by common bases like hydroxides or carbonates is highly unlikely under standard laboratory conditions (e.g., below 100°C).[4] Ethers are generally stable to bases. The observed impurities could stem from several sources:
-
Trace Reactants: Impurities in the starting material or reagents might be reacting under basic conditions.
-
Harsh Conditions: Extremely high temperatures and pressures in the presence of a strong base could potentially lead to nucleophilic aromatic substitution of the chlorine atom, although this is a very slow and difficult reaction.
-
Oxidative Degradation: If air (oxygen) is not excluded from the reaction, slow oxidation of the methyl group or the aromatic ring could occur, catalyzed by trace metals.
-
Microbial Degradation: In aqueous, non-sterile conditions, microorganisms can metabolize chlorophenols to chloroanisoles and potentially degrade them further.[6]
Caption: Logical workflow for impurity source identification.
This protocol is designed to test the stability of this compound under specific basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent that is miscible with your basic solution (e.g., ethanol, THF).
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution.
-
Add the basic solution to be tested (e.g., 1M NaOH in 50:50 ethanol/water) to achieve the desired final concentration.
-
Prepare a control vial with the stock solution and a neutral solvent mixture.
-
To test for oxidative degradation, prepare a parallel set of vials that have been purged with an inert gas (N₂ or Ar) before sealing.
-
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature, 80°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Quenching and Dilution: Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., dilute HCl) and dilute it with the mobile phase for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method.
-
Data Evaluation: Compare the chromatograms from the test, control, and inert atmosphere samples. A reduction in impurity formation under an inert atmosphere would strongly suggest an oxidative degradation pathway.
Summary of Stability Data
| Condition | pH Range | Recommended Max. Temp. | Primary Degradation Pathway | Recommended Analytical Method |
| Acidic | < 4 | Room Temperature | Ether Cleavage | HPLC-UV, GC-MS |
| Neutral | 4 - 9 | > 100 °C | Generally Stable | HPLC-UV, GC-FID |
| Basic | > 9 | 80 °C | Generally Stable; potential for oxidation or other reactions under harsh conditions | HPLC-UV, GC-MS |
References
- PubChem. 5-Chloro-2-methylaniline.
- Sandhya K (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res. 10: 304. [Link]
- Wikipedia. Ether cleavage. [Link]
- Zaera Research Group (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. University of California, Riverside. [Link]
- Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants.
- National University of Singapore (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. [Link]
- Stevens, Erland (2018). ether cleavage with strong acids. YouTube. [Link]
- OpenStax (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
- Master Organic Chemistry (2014). Cleavage Of Ethers With Acid. [Link]
- Journal of Chemical and Pharmaceutical Research (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
- Khan Academy. Acidic cleavage of ethers. [Link]
- Chemistry LibreTexts (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
- Scribd. Stability Testing SOP Guide. [Link]
- PubChem. This compound.
- Burwell, R. L., Jr. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. [Link]
- MDPI (2025).
- ResearchGate (2017).
- Pharma Beginners (2020). Stability Study SOP as per ICH Guideline. [Link]
- GMP SOP (2023). Stability testing overview for Pharmaceutical products. [Link]
- U.S. Environmental Protection Agency (1981). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]
- European Medicines Agency (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
- Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]
- ACS Publications. The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-2-methylanisole Production
An in-depth guide to overcoming the challenges in scaling up the production of 5-Chloro-2-methylanisole, designed for chemical researchers and drug development professionals.
Welcome to the technical support center for this compound (CAS: 40794-04-5), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Scaling up the production of this halogenated aromatic ether from the lab bench to pilot or industrial scale presents a unique set of challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis, purification, and scale-up, ensuring process robustness, safety, and high product quality.
Part 1: Synthesis Pathway & Core Challenges
The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) of 2-methylanisole (also known as o-methylanisole or 2-methoxytoluene). This reaction involves the chlorination of the aromatic ring.
The primary challenge in this synthesis is achieving high regioselectivity. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. The methoxy group is the more powerful activator, and its directing effect typically dominates. Therefore, electrophilic attack is favored at the positions ortho and para to the methoxy group (C4 and C6). The target isomer, this compound, results from chlorination at the C4 position relative to the methoxy group, which is sterically less hindered than the C6 position.
Caption: Primary synthesis route for this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Synthesis & Reaction Control
Question 1: My reaction is producing a significant amount of isomeric impurities, particularly 3-chloro-2-methylanisole. How can I improve regioselectivity for the 5-chloro isomer?
Answer: This is the most critical challenge. Poor regioselectivity arises from the competing directing effects of the methyl and methoxy groups and the reactivity of the chlorinating agent.
-
Causality: The methoxy group strongly directs para, leading to the desired 5-chloro product. However, some ortho-direction (to the C6 position) can occur. Furthermore, the methyl group directs ortho and para to itself, which can lead to minor amounts of other isomers like 3-chloro-2-methylanisole.
-
Solution Strategy:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is often more selective than using chlorine gas (Cl₂).[3]
-
Bulky Catalysts: Employing sterically hindered catalysts or catalyst systems can enhance para-selectivity. The larger the electrophilic species, the more it will favor attack at the less sterically hindered para position over the ortho position. Studies on similar phenolic compounds have shown that using certain sulfide-based catalysts in conjunction with a Lewis acid can significantly improve the para/ortho ratio.[3][4]
-
Temperature Control: Electrophilic chlorinations are often exothermic. Running the reaction at lower temperatures (e.g., 0-5 °C) can increase selectivity by favoring the product with the lowest activation energy, which is often the thermodynamically more stable para-substituted isomer.
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Experimenting with different inert solvents may yield improved isomer ratios.
-
Question 2: The reaction conversion is low, and a large amount of starting material (2-methylanisole) remains. What should I investigate?
Answer: Low conversion is typically due to issues with catalyst activity, reaction conditions, or reagent quality.
-
Causality: The Lewis acid catalyst activates the chlorinating agent to generate the electrophile. If the catalyst is inactive or used in insufficient quantity, the reaction will be sluggish or incomplete.
-
Solution Strategy:
-
Catalyst Quality & Loading: Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and fresh. Moisture will deactivate it. Catalyst loading is critical; for scale-up, ensure efficient mixing to maintain catalyst dispersion. A typical starting point is 5-10 mol% relative to the substrate.
-
Reagent Purity: Verify the purity of your 2-methylanisole and chlorinating agent. Impurities in the starting material can interfere with the catalyst.
-
Reaction Time & Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. You may need to find an optimal balance or allow for longer reaction times. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Order of Addition: Typically, the chlorinating agent is added slowly to a solution of the substrate and catalyst. This maintains a low concentration of the reactive electrophile, which can help prevent side reactions and control the exotherm.
-
Question 3: I am observing the formation of dichlorinated byproducts. How can these be minimized?
Answer: Dichlorination occurs because the product, this compound, is itself an activated aromatic ring and can undergo a second chlorination.
-
Causality: The electron-donating methoxy and methyl groups on the product ring mean it is still susceptible to further electrophilic attack, especially if there is a localized excess of the chlorinating agent.
-
Solution Strategy:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount or a maximum of 1.0-1.05 equivalents of the chlorinating agent relative to the 2-methylanisole. This ensures the starting material is consumed before significant dichlorination of the product can occur.
-
Slow Addition: Add the chlorinating agent dropwise over an extended period. This prevents a high local concentration of the electrophile and allows the more reactive starting material to be consumed preferentially.
-
Monitoring: Closely monitor the reaction progress. Stop the reaction as soon as the starting material has been consumed to an acceptable level, before byproduct formation accelerates.
-
Sources
Technical Support Center: Identifying Impurities in Commercial 5-Chloro-2-methylanisole
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 5-Chloro-2-methylanisole. This document is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in commercial batches of this critical reagent. Purity is paramount, as unidentified components can lead to unwanted side reactions, lower yields, and complications in downstream applications, particularly in pharmaceutical synthesis.[1] This guide provides field-proven insights and step-by-step protocols to ensure the quality of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Impurities in this compound (Molecular Formula: C₈H₉ClO, MW: 156.61 g/mol ) typically fall into three categories:
-
Positional Isomers: These are the most common impurities. They have the same molecular weight but differ in the substitution pattern on the benzene ring (e.g., 3-Chloro-2-methylanisole, 4-Chloro-2-methylanisole).[2][3]
-
Residual Starting Materials: Depending on the synthetic route, unreacted precursors may be present. A common precursor is 5-chloro-2-methylaniline, which is used to synthesize the target molecule.[4]
-
Synthesis Byproducts: Side reactions during synthesis can generate related substances. For example, if the synthesis involves the reduction of a nitro-group, incompletely reduced intermediates could be present.[5] Hydrolysis of the ether can also lead to the formation of 5-chloro-2-methylphenol.
Q2: Why is it critical to identify these impurities before starting my experiment?
A2: Identifying and quantifying impurities is essential for several reasons:
-
Reaction Stoichiometry: The presence of impurities affects the true molar quantity of your starting material, leading to inaccurate stoichiometry and potentially incomplete reactions.
-
Side Reactions: Impurities can be reactive under your experimental conditions, leading to the formation of unexpected and difficult-to-remove byproducts.
-
Regulatory Compliance: In pharmaceutical development, all impurities above a certain threshold (typically >0.1%) must be identified and characterized to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[6]
-
Reproducibility: Using batches with varying impurity profiles can lead to inconsistent experimental outcomes, hindering reproducibility.
Q3: What is the best first-pass analytical technique to quickly assess the purity of a new bottle of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended initial technique. It is highly effective for separating volatile and semi-volatile compounds like this compound and its likely isomers. The mass spectrometer provides immediate information on the molecular weight of any separated components, allowing for rapid confirmation of the main peak and tentative identification of impurities.[7]
Troubleshooting & Analytical Guides
This section provides detailed, question-driven troubleshooting for specific issues encountered during analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the workhorse for analyzing this compound. However, interpreting the results requires a systematic approach.
Q: My GC chromatogram shows a major peak at the expected retention time, but also several smaller peaks. How do I begin to identify them?
A: This is a common scenario. The key is to analyze the mass spectrum of each peak systematically.
-
Step 1: Analyze the Mass Spectrum of the Impurity Peak. Check the molecular ion (M+) peak. If its m/z value is 156, the impurity is likely a positional isomer. Isomers will have very similar fragmentation patterns but different retention times.
-
Step 2: Look for the Chlorine Isotope Pattern. A critical signature for a compound containing one chlorine atom is the presence of two peaks in the molecular ion region: the M+ peak and an "M+2" peak that is approximately one-third the intensity of the M+ peak.[8] This is due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes. If you see this 3:1 ratio, the impurity is a chlorinated compound.[9]
-
Step 3: Compare Molecular Weights to Potential Precursors. If the molecular ion is not 156, compare it to the molecular weights of likely starting materials or byproducts.
-
5-Chloro-2-methylaniline: MW = 141.59 g/mol .[10]
-
5-Chloro-2-methylphenol: MW = 142.58 g/mol .
-
-
Step 4: Use a Workflow. Follow a logical workflow to narrow down the possibilities.
Caption: Logical workflow for identifying unknown peaks in a GC-MS analysis.
Q: My peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by "active sites" in the GC system that interact with the analyte.[11] For chlorinated aromatic compounds, this can be a problem.
-
Probable Cause 1: Contaminated or Active Inlet Liner. The glass inlet liner can accumulate non-volatile residues or have active silanol groups.
-
Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile matrix material, but the wool itself can also be a source of activity.
-
-
Probable Cause 2: Column Contamination. The first few meters of the GC column can become contaminated with sample matrix.
-
Solution: "Trim" the column by removing the first 10-20 cm from the inlet side. This provides a fresh, clean surface for the separation to begin.[11]
-
-
Probable Cause 3: Improper Column Installation. If the column is installed too low in the inlet, it can create a dead volume, leading to poor peak shape.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC System: Agilent GC-MS or equivalent.
-
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point.
-
Injection: 1 µL injection with a 50:1 split ratio.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 m/z.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q: GC-MS suggests my sample is pure, but my reaction is giving inconsistent results. Could HPLC reveal something GC-MS cannot?
A: Absolutely. While GC-MS is excellent, some isomers may co-elute on a standard GC column. HPLC provides a different separation mechanism and can often resolve compounds that are difficult to separate by GC.[2]
-
Causality: HPLC separation is based on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. By choosing a stationary phase with different chemical properties (e.g., polarity, aromaticity), you can alter the selectivity of the separation.
-
Recommended Approach: Use a Phenyl-Hexyl or Biphenyl column. These columns provide pi-pi interactions, which are particularly effective for separating aromatic positional isomers.[2][12]
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.
-
HPLC System: Standard HPLC with UV detector (e.g., Agilent 1260, Waters Alliance).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 40% B, hold for 1 minute.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 30 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I have confirmed the presence of an isomer. How can ¹H NMR help me identify its specific structure?
A: ¹H NMR is a powerful tool for definitive structure elucidation. Each positional isomer of chloro-methylanisole will have a unique set of signals in the aromatic region due to different proton-proton coupling patterns.
-
Expertise: For the target molecule, this compound, the three aromatic protons will appear as a multiplet or as distinct doublets and doublets of doublets. The methoxy (-OCH₃) and methyl (-CH₃) groups will each appear as a singlet.
-
Validation: By comparing the chemical shifts and splitting patterns of your sample to known reference spectra or by using predictive software, you can confirm the substitution pattern. For example, the position of the chlorine atom will significantly influence the chemical shift of adjacent protons.[13][14]
| Compound | Aromatic Protons (ppm) | -OCH₃ Singlet (ppm) | -CH₃ Singlet (ppm) |
| This compound | ~6.8-7.2 (3H) | ~3.8 | ~2.2 |
| 3-Chloro-2-methylanisole | ~6.9-7.3 (3H) | ~3.9 | ~2.3 |
| 4-Chloro-2-methylanisole | ~6.8-7.1 (3H) | ~3.8 | ~2.2 |
Note: These are approximate values. Actual chemical shifts can vary based on solvent and instrument. Reference spectra for this compound are available for comparison.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q: Can FT-IR be used to confirm the identity of my material?
A: Yes, FT-IR is an excellent and rapid technique for confirming the presence of key functional groups and verifying the overall structure against a reference standard.
-
Trustworthiness: While FT-IR is generally not used for de novo identification of minor impurities, it is very reliable for confirming the identity of the bulk material. An FT-IR spectrum of your sample should be a near-perfect match to the reference spectrum of pure this compound.
-
Key Bands: Halogen substitution on a benzene ring influences the vibrational frequencies.[16][17][18] For this compound, you should look for:
-
~2850-3000 cm⁻¹: C-H stretching from methyl and methoxy groups.
-
~1250 cm⁻¹ and ~1040 cm⁻¹: Strong, characteristic asymmetric and symmetric C-O-C (ether) stretching, respectively.[19]
-
~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~700-900 cm⁻¹: C-H out-of-plane bending, which is characteristic of the aromatic substitution pattern.
-
Caption: A comprehensive strategy for identifying impurities in a new chemical batch.
References
- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
- University of Colorado Boulder. (n.d.). Interpretation of mass spectra.
- Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography. YouTube.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Bartleby. (n.d.). IR Spectrum Of Anisole.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- PubChem. (n.d.). 3-Chloro-2-methylanisole. National Center for Biotechnology Information.
- ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers.
- Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of this compound in Pharmaceutical Development.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. aidic.it [aidic.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]
- 15. This compound(40794-04-5) 1H NMR spectrum [chemicalbook.com]
- 16. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 19. IR Spectrum Of Anisole | bartleby [bartleby.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of 5-Chloro-2-methylanisole
For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 5-Chloro-2-methylanisole, offering a practical framework for interpreting the spectra of substituted aromatic compounds.
Introduction: The Significance of this compound and NMR in Structural Analysis
This compound is a substituted aromatic ether with a molecular structure that presents a valuable case study for understanding the interplay of electronic and steric effects on proton chemical shifts. Its utility as a synthetic intermediate in various chemical industries necessitates unambiguous characterization. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the electronic environment of each proton. By analyzing the chemical shifts (δ), coupling constants (J), and integration values, we can confidently assign each signal to a specific proton on the benzene ring and its substituents. This guide will dissect the ¹H NMR spectrum of this compound, compare it with structurally related compounds, and provide a robust experimental protocol for data acquisition.
Decoding the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), displays distinct signals for the aromatic protons and the methyl and methoxy substituents. The assignments are based on the foundational principles of NMR theory, considering the electronic influence of the chloro, methyl, and methoxy groups on the aromatic ring.
Substituent Effects on Aromatic Proton Chemical Shifts:
The chemical shifts of protons on a benzene ring are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents.
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is electron-withdrawing through induction due to its high electronegativity. However, its lone pairs of electrons participate in resonance with the aromatic ring, leading to an overall electron-donating effect. This resonance effect is most pronounced at the ortho and para positions, increasing electron density and causing the protons at these positions to be shielded (shifted to a lower chemical shift, upfield).
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation, which also increases electron density at the ortho and para positions, leading to shielding.
-
Chloro Group (-Cl): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deshields nearby protons (shifts them to a higher chemical shift, downfield). While chlorine also has lone pairs that can participate in resonance, its inductive effect is dominant in determining the chemical shifts of aromatic protons.
Based on these principles, we can assign the proton signals of this compound.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C6 | 6.72 | Doublet | 8.4 | 1H |
| H-C4 | 7.04 | Doublet of Doublets | 8.4, 2.4 | 1H |
| H-C3 | 7.09 | Doublet | 2.4 | 1H |
| -OCH₃ | 3.82 | Singlet | - | 3H |
| -CH₃ | 2.21 | Singlet | - | 3H |
Data obtained from the PhD thesis of A. G. M. T. Maliakel, University of Fribourg, 1999.
Analysis of the Assignments:
-
H-C6: This proton is ortho to the electron-donating methoxy group and experiences significant shielding, resulting in the most upfield chemical shift among the aromatic protons. It appears as a doublet due to coupling with the adjacent H-C4 proton.
-
H-C4: This proton is meta to the methoxy group and ortho to the electron-withdrawing chloro group. The deshielding effect of the chlorine atom shifts it downfield compared to H-C6. It appears as a doublet of doublets due to coupling with both H-C3 and H-C6.
-
H-C3: This proton is ortho to the chloro group and meta to the methyl group, placing it in the most deshielded environment of the aromatic protons. It appears as a doublet due to coupling with the adjacent H-C4 proton.
-
-OCH₃ and -CH₃: The protons of the methoxy and methyl groups appear as sharp singlets, as they are not coupled to any other protons. The methoxy protons are deshielded by the adjacent oxygen atom, hence their downfield shift compared to the methyl protons.
A Comparative Analysis: Understanding Substituent Effects in Action
To further solidify our understanding of the substituent effects on the ¹H NMR spectrum of this compound, a comparison with structurally related molecules is invaluable.
Table 2: Comparison of ¹H NMR Chemical Shifts (Aromatic Protons) of Substituted Anisoles
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |
| Anisole | 6.88 (d) | 7.27 (t) | 6.92 (t) | 7.27 (t) | 6.88 (d) |
| 2-Methylanisole | - | 6.88 (t) | 7.15 (t) | 6.78 (d) | 7.15 (m) |
| 4-Chloroanisole | 6.83 (d) | 7.24 (d) | - | 7.24 (d) | 6.83 (d) |
| This compound | - | 7.09 (d) | 7.04 (dd) | - | 6.72 (d) |
Note: Chemical shifts are in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
This comparison clearly illustrates the influence of the chloro and methyl groups on the chemical shifts of the anisole protons. The introduction of the electron-withdrawing chlorine atom in this compound causes a general downfield shift of the aromatic protons compared to 2-methylanisole.
Visualizing Substituent Effects
The following diagram illustrates the key through-bond and through-space effects influencing the proton chemical shifts in this compound.
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 5-Chloro-2-methylanisole
In the landscape of analytical chemistry, particularly within drug development and materials science, the precise structural elucidation of substituted aromatic compounds is paramount. Mass spectrometry (MS), specifically under electron ionization (EI), serves as a cornerstone technique, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth, comparative analysis of the EI-MS fragmentation of 5-Chloro-2-methylanisole, a compound of interest in synthetic chemistry. Lacking a direct, published spectrum, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds—anisole, 2-methylanisole, and 4-chloroanisole—to predict and rationalize its fragmentation behavior. This approach not only illuminates the specific case of this compound but also provides a robust framework for interpreting the mass spectra of other substituted anisoles.
The Foundational Blueprint: Fragmentation of Anisole
The fragmentation of anisole under electron ionization is a well-documented process that provides a baseline for understanding its substituted derivatives.[1] The primary events involve the loss of a methyl radical (•CH₃) and a neutral formaldehyde molecule (CH₂O), leading to characteristic fragment ions. The initial ionization typically occurs at the oxygen atom, leveraging its non-bonding electrons.
A pivotal fragmentation pathway for anisole (C₇H₈O, M.W. 108.14) is the loss of formaldehyde (CH₂O), a 30 Da neutral loss, which often leads to a prominent peak in the spectrum. Another significant fragmentation is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical and the formation of a phenoxy cation.
The Influence of Substitution: A Comparative Analysis
To construct a reliable fragmentation model for this compound, we must first dissect the influence of its individual substituents—the methyl and chloro groups—by examining the mass spectra of 2-methylanisole and 4-chloroanisole.
2-Methylanisole: The Ortho-Methyl Effect
2-Methylanisole (C₈H₁₀O, M.W. 122.16) introduces a methyl group at the ortho position.[2][3] Its mass spectrum is characterized by a strong molecular ion peak at m/z 122. A prominent fragmentation pathway involves the loss of a methyl radical from the methoxy group to form an ion at m/z 107. Additionally, the presence of the ortho-methyl group can facilitate a characteristic "ortho effect," potentially leading to unique rearrangements and subsequent fragmentations. A notable fragmentation is the loss of a hydrogen atom, followed by the elimination of formaldehyde, leading to a tropylium-like ion.
4-Chloroanisole: The Para-Chloro Influence
4-Chloroanisole (C₇H₇ClO, M.W. 142.58) provides insight into the fragmentation directing power of a halogen substituent.[4][5][6] The molecular ion peak is observed at m/z 142, with a characteristic M+2 isotope peak at m/z 144 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M+ peak. A primary fragmentation is the loss of a methyl radical (•CH₃) to yield a chlorophenoxy cation at m/z 127. Subsequent loss of carbon monoxide (CO) from this ion can lead to a chlorophenyl cation at m/z 99. The cleavage of the C-Cl bond is also possible, leading to a methoxyphenyl cation at m/z 107.
Predicted Fragmentation Pattern of this compound
By synthesizing the fragmentation behaviors of 2-methylanisole and 4-chloroanisole, we can predict the major fragmentation pathways for this compound (C₈H₉ClO, M.W. 156.61).[7][8]
The molecular ion is expected at m/z 156 , with a significant M+2 peak at m/z 158 due to the chlorine isotope.
Primary Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond is a highly probable initial fragmentation, leading to the formation of a stable 5-chloro-2-methylphenoxy cation at m/z 141 . This is expected to be a prominent peak in the spectrum.
-
Loss of Formaldehyde (CH₂O): Similar to anisole, the neutral loss of formaldehyde (30 Da) from the molecular ion is anticipated, resulting in a chlorotoluene radical cation at m/z 126 .
-
Benzylic Cleavage: The presence of the methyl group on the aromatic ring allows for benzylic cleavage. Loss of a hydrogen radical from the molecular ion can form an ion at m/z 155 . This ion can then undergo further fragmentation.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a 2-methylanisole cation at m/z 121 .
Secondary Fragmentation:
The primary fragment ions will likely undergo further fragmentation. For instance, the ion at m/z 141 (loss of •CH₃) could subsequently lose a molecule of carbon monoxide (CO) to form a chlorotoluene cation at m/z 113 .
The following table summarizes the predicted key ions in the mass spectrum of this compound and compares them with the known fragments of its analogues.
| m/z | Proposed Fragment Identity | Anisole | 2-Methylanisole | 4-Chloroanisole | This compound (Predicted) |
| 158 | [M+2]⁺• | - | - | ✓ | ✓ |
| 156 | [M]⁺• | - | - | ✓ | ✓ |
| 141 | [M - CH₃]⁺ | - | - | - | ✓ |
| 127 | [M - CH₃]⁺ | - | - | ✓ | - |
| 126 | [M - CH₂O]⁺• | - | - | - | ✓ |
| 122 | [M]⁺• | - | ✓ | - | - |
| 113 | [M - CH₃ - CO]⁺ | - | - | - | ✓ |
| 107 | [M - CH₃]⁺ | ✓ | ✓ | ✓ | - |
| 99 | [M - CH₃ - CO]⁺ | - | - | ✓ | - |
| 91 | [C₇H₇]⁺ | ✓ | ✓ | - | - |
| 77 | [C₆H₅]⁺ | ✓ | ✓ | ✓ | ✓ |
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways of this compound can be visualized using the following diagrams:
Caption: Predicted primary fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrum Acquisition
To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
1. Sample Preparation:
- Prepare a 100 ppm solution of this compound in a high-purity solvent such as dichloromethane or hexane.
- Vortex the solution to ensure homogeneity.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
3. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: 3 minutes.
4. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum from the apex of the peak.
- Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
- Compare the experimental spectrum with the predicted fragmentation pattern.
Conclusion
While a published mass spectrum for this compound was not directly available, a robust and scientifically sound prediction of its fragmentation pattern has been constructed through a comparative analysis of its structural analogues. This guide underscores the power of foundational knowledge in mass spectrometry and the utility of comparative analysis for the structural elucidation of novel or uncharacterized compounds. The proposed fragmentation pathways, centered around the loss of a methyl radical and formaldehyde, provide a solid framework for researchers. The provided experimental protocol offers a clear path for the empirical validation of these predictions, contributing to a more comprehensive understanding of the mass spectral behavior of substituted anisoles.
References
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- PubChem. (n.d.). 2-Methylanisole. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Chloroanisole. National Center for Biotechnology Information.
- Li, Y., et al. (2019). Experimental and Theoretical Study on the Pyrolysis Mechanism of Three Coal-Based Model Compounds. Energy & Fuels, 33(9), 8349-8358. [Link]
- SpectraBase. (n.d.). 2-Methylanisole. John Wiley & Sons, Inc.
- NIST. (n.d.). 2-Bromo-4-chloroanisole. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information.
- ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-2-methylanisole
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of 5-Chloro-2-methylanisole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, supported by experimental data and established spectroscopic principles. Our objective is to furnish a practical and scientifically rigorous resource for the structural elucidation and quality control of this important chemical intermediate.
Introduction to the Infrared Analysis of Substituted Anisoles
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can deduce the presence of specific chemical bonds, thereby fingerprinting the compound. For a molecule like this compound, which possesses an aromatic ring, an ether linkage, a methyl group, and a chlorine substituent, IR spectroscopy provides a wealth of structural information. Each of these functional groups gives rise to characteristic absorption bands in the IR spectrum. Understanding these characteristic peaks is paramount for confirming the identity and purity of this compound in a research or industrial setting.
This guide will dissect the IR spectrum of this compound by comparing it with the spectra of structurally similar molecules: 2-methylanisole and 4-chloroanisole. This comparative approach allows for a more confident assignment of the observed absorption bands and highlights the spectroscopic influence of each substituent on the anisole core.
Comparative Analysis of IR Absorption Peaks
The principal absorption peaks for this compound can be predicted based on the characteristic frequencies of its constituent functional groups. The table below provides a comparison of the expected and experimentally observed IR absorption peaks for this compound and its structural analogs.
| Vibrational Mode | Expected Range (cm⁻¹) | This compound (Observed, cm⁻¹) | 2-Methylanisole (Observed, cm⁻¹) | 4-Chloroanisole (Observed, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000[1][2][3][4] | ~3050 | ~3060 | ~3070 |
| Aliphatic C-H Stretch (CH₃) | 3000-2850[2] | ~2950, ~2840 | ~2955, ~2835 | ~2950, ~2840 |
| Aromatic C=C Stretch | 1600-1400[2][4] | ~1590, ~1480 | ~1590, ~1490 | ~1590, ~1485 |
| Asymmetric C-O-C Stretch | 1275-1200 | ~1250 | ~1245 | ~1240 |
| Symmetric C-O-C Stretch | 1075-1020 | ~1040 | ~1030 | ~1035 |
| C-Cl Stretch | 850-550[1][3] | ~800 | N/A | ~820 |
| C-H Out-of-Plane Bending | 900-675[2][4] | ~870, ~810 | ~750 | ~830 |
Note: Observed peak positions are approximate and can vary slightly based on the specific instrument and sampling conditions.
Experimental Protocol for Acquiring IR Spectra
The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid samples as it requires minimal sample preparation.[5]
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).
-
This compound sample.
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Experimental Workflow
Caption: Experimental workflow for obtaining an FT-IR spectrum of a liquid sample using an ATR accessory.
Detailed Procedure
-
Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Collection:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[6]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare them to the expected values and reference spectra.
-
-
Clean-up:
-
After the measurement is complete, clean the ATR crystal thoroughly with a solvent and a lint-free wipe to remove all traces of the sample.
-
Interpreting the Spectrum: A Deeper Dive
The IR spectrum of this compound is a composite of the vibrations of its individual functional groups. The following diagram illustrates the correlation between the key functional groups and their characteristic absorption regions.
Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.
The presence of the chlorine atom influences the electronic environment of the aromatic ring, which can cause slight shifts in the positions of the C=C stretching and C-H bending vibrations compared to an unsubstituted anisole. The C-Cl stretching vibration itself is typically found in the fingerprint region and can sometimes be difficult to assign definitively without comparative data. The out-of-plane C-H bending patterns are particularly useful for confirming the substitution pattern on the aromatic ring.[4]
Conclusion
The infrared spectrum of this compound presents a unique fingerprint that is a direct reflection of its molecular structure. By systematically analyzing the characteristic absorption peaks corresponding to the aromatic C-H, aliphatic C-H, aromatic C=C, ether C-O, and C-Cl stretching and bending vibrations, a confident identification of the compound can be achieved. The comparative analysis with 2-methylanisole and 4-chloroanisole provides a robust framework for understanding the spectroscopic contributions of the methyl and chloro substituents. The experimental protocol outlined in this guide offers a reliable method for obtaining high-quality IR spectra for this and similar liquid organic compounds.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder.
- Lumen Learning. (n.d.). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- PubChem. (n.d.). 2-Methylanisole.
- SpectraBase. (n.d.). 4-Chloroanisole - Optional[ATR-IR] - Spectrum.
- Zhang, Y., et al. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Researching.
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A Comparative Guide to the Reactivity of 5-Chloro-2-methylanisole and 3-Chloro-2-methylanisole
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, substituted aromatic compounds serve as foundational building blocks. Among these, chloro-methylanisoles are versatile intermediates, offering multiple points for synthetic modification. However, the precise placement of substituents on the aromatic ring dramatically alters the molecule's electronic and steric properties, leading to significant, and often counterintuitive, differences in reactivity.
This guide provides an in-depth comparison of two constitutional isomers: 5-Chloro-2-methylanisole and 3-Chloro-2-methylanisole . For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these isomers is not merely an academic exercise; it is critical for strategic route design, predicting reaction outcomes, and optimizing yields. We will dissect the electronic and steric factors governing their behavior in key synthetic transformations and provide field-proven experimental protocols to illustrate these principles in practice.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of an aromatic ring is dictated by the interplay of inductive and resonance effects of its substituents, as well as the steric environment around potential reaction sites.
-
Methoxy Group (-OCH₃): A potent activating group. It exerts a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The net result is a significant increase in electron density on the ring, particularly at the ortho and para positions. It is a powerful ortho, para-director.[1]
-
Methyl Group (-CH₃): A weakly activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. It is a weak ortho, para-director.
-
Chloro Group (-Cl): A deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R). The inductive effect dominates, making the ring less reactive toward electrophiles than benzene. However, due to resonance, it still directs incoming electrophiles to the ortho and para positions.
The distinct arrangement of these groups in the two isomers leads to different reactivity profiles.
| Isomer | Structure | Key Structural Features |
| This compound | Chlorine is para to the methyl group and meta to the methoxy group. The C-Cl bond is relatively unhindered. | |
| 3-Chloro-2-methylanisole | Chlorine is ortho to the methyl group and meta to the methoxy group. The C-Cl bond is sterically hindered by the adjacent methyl group. |
The following diagram illustrates the combined directing effects of the activating groups on each isomer, highlighting the positions most susceptible to electrophilic attack.
Caption: Combined directing effects of activating groups in the two isomers.
Comparative Reactivity in Key Synthetic Transformations
A. Electrophilic Aromatic Substitution (EAS)
EAS reactions are governed by the activation state of the ring and the directing influence of the existing substituents. The powerful ortho, para-directing methoxy group is the dominant influence in both isomers.[2]
Causality and Prediction:
-
This compound: The primary sites for electrophilic attack are C4 and C6, which are para and ortho to the methoxy group, respectively. The C6 position is sterically hindered by the adjacent C2-methyl group. Therefore, substitution is strongly favored at the C4 position.
-
3-Chloro-2-methylanisole: The directing effects are similar, favoring the C4 and C6 positions. However, the overall reaction rate is expected to be slower than its isomer due to the proximity of the electron-withdrawing chloro group to the activating methyl group. Direct chlorination of 2-methylanisole often yields a mixture of isomers, indicating that achieving high regioselectivity can be challenging and that the C4 and C6 positions are the most activated.[3]
Comparative Data (Predicted Major Products):
| Reaction | Electrophile | This compound (Major Product) | 3-Chloro-2-methylanisole (Major Product) |
| Bromination | Br⁺ | 4-Bromo-5-chloro-2-methylanisole | 4-Bromo-3-chloro-2-methylanisole |
| Nitration | NO₂⁺ | 5-Chloro-2-methyl-4-nitroanisole | 3-Chloro-2-methyl-4-nitroanisole |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-5-chloro-2-methylanisole | 4-Acyl-3-chloro-2-methylanisole |
Experimental Protocol: Bromination of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.57 g, 10 mmol) and 20 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.76 g, 11 mmol) in 5 mL of glacial acetic acid dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-Bromo-5-chloro-2-methylanisole.
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate.[4][5]
Causality and Prediction:
Neither isomer is well-suited for classical SNAr. Both possess electron-donating methoxy and methyl groups, which destabilize the required carbanionic intermediate and deactivate the ring towards nucleophilic attack.[5] Therefore, forcing conditions (high temperatures, strong nucleophiles) are necessary, and reactivity is expected to be very low for both compounds. Any marginal difference would be dictated by the electron density at the carbon atom bearing the chlorine. Given the substituent patterns, both are poor substrates, and this transformation is not a recommended synthetic route.
C. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, is paramount in modern drug discovery.[6][7] The critical step is the oxidative addition of a Pd(0) catalyst to the carbon-chlorine bond.[8] The efficiency of this step is highly sensitive to both electronic and steric factors.
Causality and Prediction:
-
Electronic Effects: Both isomers have electron-donating groups that slightly increase the electron density of the C-Cl bond, making oxidative addition more challenging compared to an unsubsituted chlorobenzene.
-
Steric Effects: This is the key differentiator.
-
In This compound , the C5-Cl bond is relatively unhindered, allowing facile approach of the bulky Pd-ligand complex.
-
In 3-Chloro-2-methylanisole , the C3-Cl bond is flanked by the C2-methyl group. This ortho substituent creates significant steric hindrance, which can dramatically slow down or even inhibit the oxidative addition step.[3]
-
Therefore, This compound is predicted to be a significantly better substrate for cross-coupling reactions.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Comparative Data (Predicted Reactivity):
| Reaction | This compound | 3-Chloro-2-methylanisole | Rationale |
| Suzuki-Miyaura Coupling | Good to Excellent | Poor to Moderate | Lower steric hindrance around the C-Cl bond allows for efficient oxidative addition. |
| Buchwald-Hartwig Amination | Good to Excellent | Poor to Moderate | Severe steric hindrance from the ortho-methyl group impedes catalyst approach. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from standard procedures for coupling aryl chlorides.[9][10]
-
Setup: In an oven-dried Schlenk tube, combine this compound (783 mg, 5 mmol), phenylboronic acid (732 mg, 6 mmol), potassium phosphate (K₃PO₄, 2.12 g, 10 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃ (46 mg, 0.05 mmol) and a suitable ligand like SPhos (41 mg, 0.1 mmol)).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Solvent Addition: Add 20 mL of anhydrous toluene and 2 mL of degassed water via syringe.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with 30 mL of ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biphenyl product.
Summary and Conclusion
The reactivity of this compound and 3-Chloro-2-methylanisole is not interchangeable. Their isomeric nature dictates profoundly different behaviors in key synthetic transformations, a critical consideration for any synthetic chemist.
Reactivity Summary:
| Feature / Reaction Type | This compound | 3-Chloro-2-methylanisole | Advantage |
| Steric Hindrance at C-Cl | Low | High | This compound |
| Electrophilic Substitution | Highly regioselective (C4) | Regioselective (C4), but potentially slower | This compound (predictability) |
| Nucleophilic Substitution | Very Low Reactivity | Very Low Reactivity | Neither |
| Cross-Coupling (Suzuki, Buchwald) | High Reactivity | Low Reactivity | This compound (Significant) |
This compound emerges as the more versatile and reactive intermediate for synthetic applications that involve modification at the chlorine-bearing carbon. Its relatively unhindered C-Cl bond makes it a superior substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are central to the construction of complex molecules in drug discovery.
Conversely, 3-Chloro-2-methylanisole is a challenging substrate for cross-coupling due to severe steric hindrance. Its utility is likely confined to reactions where the chloro group serves as a blocking group or is retained in the final product, with transformations occurring elsewhere on the ring, primarily via electrophilic substitution at the C4 position.
For the synthetic chemist, the choice between these two isomers should be a deliberate one, guided by the strategic requirements of the synthetic route. For building molecular complexity via cross-coupling, this compound is the unequivocally superior choice.
References
- TMP Chem. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained [Video]. YouTube.
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76749, 3-Chloro-2-methylanisole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292858, this compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
A Comparative Spectroscopic Guide to 5-Chloro-2-methylanisole and 4-Chloro-2-methylanisole for Researchers and Drug Development Professionals
In the nuanced field of synthetic chemistry and drug development, the precise identification of constitutional isomers is paramount. The subtle shift of a single substituent on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 5-Chloro-2-methylanisole and 4-Chloro-2-methylanisole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that enable unambiguous identification, ensuring the integrity of your research and development pipeline.
The Challenge of Isomeric Differentiation
This compound and 4-Chloro-2-methylanisole share the same molecular formula (C₈H₉ClO) and molecular weight (156.61 g/mol ), making them indistinguishable by simple mass determination. Their structural similarity presents a significant analytical challenge, as they are likely to exhibit comparable physical properties, such as boiling point and solubility. Therefore, a multi-faceted spectroscopic approach is essential for definitive characterization.
Molecular Structures
Caption: Chemical structures of this compound and 4-Chloro-2-methylanisole.
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating these isomers by probing the chemical environment of the hydrogen atoms. The substitution pattern on the benzene ring dictates the chemical shift and splitting pattern of the aromatic protons.
This compound: Expected and Observed Spectra
In this compound, the aromatic protons are in a 1,2,4-trisubstituted pattern. We anticipate three distinct signals in the aromatic region, each corresponding to a single proton.
-
H-3: This proton is ortho to both the methoxy and methyl groups, and meta to the chlorine atom.
-
H-4: This proton is ortho to the chlorine atom and meta to the methyl and methoxy groups.
-
H-6: This proton is ortho to the methyl group and meta to the methoxy and chlorine groups.
The electron-donating methoxy group will shield ortho and para protons, shifting them upfield, while the electron-withdrawing chlorine atom will deshield them, shifting them downfield.
An experimental ¹H NMR spectrum for this compound is available and shows the following key features:
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (-CH₃) | ~2.2 | Singlet |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |
| Aromatic Protons | ~6.7 - 7.2 | Multiplet |
The complex multiplet in the aromatic region arises from the distinct chemical environments and spin-spin coupling of the three aromatic protons.
4-Chloro-2-methylanisole: A Predicted Spectrum
For 4-Chloro-2-methylanisole, we also expect three aromatic proton signals.
-
H-3: This proton is ortho to the methoxy and methyl groups.
-
H-5: This proton is ortho to the chlorine atom and meta to the methoxy group.
-
H-6: This proton is ortho to the methyl group and meta to the chlorine atom.
Based on established substituent effects, we can predict the ¹H NMR spectrum. The proton at H-3, being ortho to two electron-donating groups, is expected to be the most shielded (furthest upfield). The proton at H-5, ortho to the electron-withdrawing chlorine, will be the most deshielded (furthest downfield).
Predicted ¹H NMR Data for 4-Chloro-2-methylanisole
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Methyl Protons (-CH₃) | ~2.2 | Singlet |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |
| Aromatic Proton (H-3) | ~6.7 | Doublet |
| Aromatic Proton (H-6) | ~7.0 | Doublet of Doublets |
| Aromatic Proton (H-5) | ~7.1 | Doublet |
The key differentiator in the ¹H NMR spectra will be the splitting patterns of the aromatic protons, which are directly influenced by the relative positions of the substituents.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon-13 NMR provides complementary information by revealing the chemical environment of each carbon atom. The number of signals and their chemical shifts are indicative of the molecular symmetry and the electronic effects of the substituents.
This compound
For this compound, we expect eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.
4-Chloro-2-methylanisole
Similarly, 4-Chloro-2-methylanisole should also exhibit eight signals in its ¹³C NMR spectrum. The primary difference will be in the chemical shifts of the aromatic carbons due to the different substitution pattern.
Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | This compound (Predicted ppm) | 4-Chloro-2-methylanisole (Predicted ppm) |
| -CH₃ | ~16 | ~16 |
| -OCH₃ | ~55 | ~55 |
| Aromatic C-H | 110 - 130 | 110 - 130 |
| Aromatic C-Cl | 125 - 135 | 125 - 135 |
| Aromatic C-CH₃ | 120 - 130 | 120 - 130 |
| Aromatic C-OCH₃ | 150 - 160 | 150 - 160 |
While the exact chemical shifts require experimental determination or high-level computational prediction, the distinct pattern of shifts for the aromatic carbons will serve as a reliable fingerprint for each isomer.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many of the fundamental vibrations will be similar for both isomers, there will be subtle but measurable differences in the "fingerprint region" (below 1500 cm⁻¹) that can be used for differentiation.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 3000 - 2850 | From -CH₃ and -OCH₃ groups |
| C=C stretch (aromatic) | 1600 - 1450 | Pattern of overtones can be diagnostic |
| C-O stretch (aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | [1] |
| C-Cl stretch | 850 - 550 |
An experimental IR spectrum for 4-Chloro-2-methylanisole is available and shows characteristic absorptions in these regions. The precise positions of the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can be a key diagnostic tool.
Mass Spectrometry: Fragmentation Patterns as Clues
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The differentiation will rely on the relative abundances of the fragment ions. The fragmentation pathways are influenced by the stability of the resulting carbocations and radical cations, which in turn are affected by the positions of the substituents.
Expected Fragmentation Pathways
A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to form a chlorophenoxy cation, followed by the loss of carbon monoxide (CO).
Caption: A plausible fragmentation pathway for chloro-2-methylanisoles.
While this primary fragmentation is expected for both isomers, the relative stability of the intermediate ions may differ, leading to variations in the relative intensities of the fragment peaks in the mass spectrum. An experimental mass spectrum is available for 4-Chloro-2-methylanisole, which can be compared with the spectrum of the 5-chloro isomer when available.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the chloro-2-methylanisole isomer into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[3]
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
IR Spectroscopy (Neat Liquid)
For liquid samples like the chloro-2-methylanisoles, a neat (undiluted) spectrum can be obtained:
-
Plate Cleaning: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, rinse with a volatile solvent like acetone and allow to dry completely.
-
Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.[4]
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4][5]
-
Analysis: Mount the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to a desiccator for storage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile isomers.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent) suitable for separating aromatic compounds.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Employ a temperature gradient to ensure good separation of the isomers and any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
-
MS Conditions:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify the compound.
Conclusion
The differentiation of this compound and 4-Chloro-2-methylanisole, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive distinction through the unique splitting patterns of the aromatic protons. ¹³C NMR offers a complementary fingerprint of the carbon skeleton. IR spectroscopy, particularly in the fingerprint region, and the fragmentation patterns in mass spectrometry provide further confirmatory data. By employing these techniques in concert, researchers and drug development professionals can confidently establish the identity and purity of their materials, a critical step in ensuring the validity and reproducibility of their scientific endeavors.
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A Comparative Guide to the Validation of 5-Chloro-2-methylanisole Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final product are built. 5-Chloro-2-methylanisole (CAS: 40794-04-5), a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1] Ensuring its purity is paramount, and Gas Chromatography (GC) stands as the definitive analytical technique for this purpose.
This guide provides an in-depth, experience-driven comparison of the methodologies used to validate the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind instrumental choices, protocol design, and data interpretation, establishing a framework for a robust, self-validating analytical system.
The Rationale for Gas Chromatography: A Method Tailored for Volatility
The selection of an analytical technique is the first critical decision. For a compound like this compound, which is a volatile liquid with a boiling point of approximately 145°C, Gas Chromatography is the inherently superior method.[1][2] The technique's principle—partitioning a volatile analyte between a gaseous mobile phase and a stationary phase—is perfectly suited for this class of molecules.
In contrast, High-Performance Liquid Chromatography (HPLC), while a powerful tool for non-volatile or thermally labile compounds, would be an inefficient choice here.[3] It would necessitate dissolving the analyte in a mobile phase where its high volatility could introduce sample preparation errors and detection challenges, offering no distinct advantage over the more direct GC approach.
Building a Self-Validating GC Method: From Theory to Practice
A reliable analytical method is one that validates itself with every run. This is achieved by integrating System Suitability Testing (SST) into the workflow, a principle rigorously outlined in pharmacopeial guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[4][5][6] Before any sample analysis, SST confirms that the entire chromatographic system—from injector to detector—is performing with the required precision, linearity, and resolution.
Instrumental & Column Selection: The Causality Behind the Choices
The foundation of a robust GC method lies in the judicious selection of its components.
-
Injector: A split/splitless inlet is standard. For purity analysis where the main component is at a high concentration, a high split ratio (e.g., 100:1) is employed. This prevents column and detector overload while ensuring that trace-level impurities can still be detected and quantified.[7]
-
Carrier Gas: Helium or Hydrogen are the typical choices for the mobile phase, offering high efficiency. The choice is often dictated by laboratory availability and safety considerations.
-
GC Column: This is the heart of the separation. A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is the logical choice. This stationary phase separates compounds primarily based on their boiling points and slight differences in polarity, which is ideal for resolving potential isomers (e.g., o-chloro anisole, p-chloro anisole) or process-related impurities from the main this compound peak.[8]
-
Detector: The Flame Ionization Detector (FID) is the workhorse for quantitative analysis of organic compounds. Its key advantages are its high sensitivity to hydrocarbons, a wide linear dynamic range, and robustness.[7] This allows for the accurate quantification of the main peak (at >99%) and trace impurities (at <0.1%) in the same analytical run.
Experimental Protocol: Purity Determination of this compound
This protocol is designed to be a self-validating system, compliant with the principles of analytical procedure validation as described in the ICH Q2(R1) guideline.[9][10][11]
1. Preparation of Solutions:
-
Diluent: High-purity Acetone or Acetonitrile.
-
System Suitability Solution (SSS): Prepare a solution in the diluent containing ~1 mg/mL of this compound and spiked with ~0.005 mg/mL (0.5%) each of potential impurities (e.g., 2-methylanisole, 4-chloro-2-cresol). This solution is used to verify the system's ability to separate and detect key analytes.
-
Test Solution: Accurately weigh approximately 100 mg of the this compound sample, dissolve in, and dilute to 10.0 mL with the diluent.
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Modern system with electronic pressure control for high reproducibility. |
| Column | DB-5, 30 m x 0.32 mm ID, 0.25 µm film | Standard non-polar column for robust separation of aromatic isomers. |
| Inlet | Split/Splitless @ 250°C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 100:1 | Prevents detector saturation by the main peak. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Provides optimal efficiency and stable retention times. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) | Temperature gradient ensures elution of both volatile and less volatile impurities in a reasonable time with good peak shape. |
| Detector | FID @ 280°C | High temperature prevents condensation and ensures uniform response. |
3. System Suitability Testing (SST):
-
Inject the System Suitability Solution (SSS) five times.
-
The system is deemed suitable for analysis only if the following criteria are met:
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak area for the main this compound peak must be ≤ 2.0%.
-
Resolution: The resolution between the this compound peak and the closest eluting impurity peak must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the this compound peak must be between 0.8 and 1.5.
-
4. Sample Analysis Procedure:
-
Once the system passes the SST criteria, inject a blank (diluent) to ensure no carryover.
-
Inject the Test Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
5. Calculation of Purity:
-
Purity is calculated using the area percent normalization method. This assumes that all components have a similar response factor with the FID, a generally accepted practice for purity analysis of related organic compounds.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Data Presentation: A Comparative Analysis
The ultimate goal is to compare the purity profiles of different batches or sources of this compound. The data below represents a hypothetical comparison between two batches, demonstrating how the results would be presented for easy interpretation.
Table 1: Comparative Purity Analysis of this compound Batches
| Parameter | Batch A | Batch B (Alternative) | Acceptance Criteria |
| Retention Time (min) | 12.54 | 12.55 | Consistent with Reference |
| Calculated Purity (%) | 99.85 | 99.10 | ≥ 99.0% |
| Impurity 1 (RT 11.2 min) | 0.08% | 0.45% | Each Impurity ≤ 0.2% |
| Impurity 2 (RT 13.1 min) | 0.04% | 0.30% | Each Impurity ≤ 0.2% |
| Total Impurities (%) | 0.15% | 0.90% | Total Impurities ≤ 1.0% |
| Result | Pass | Fail | - |
From this table, a researcher can immediately see that Batch A meets a high-purity specification, whereas Batch B, while having an overall purity above 99%, fails due to individual impurities exceeding the specified threshold. This highlights the importance of not just overall purity but also the impurity profile.
Visualizing the Self-Validating Workflow
To ensure clarity and procedural integrity, the entire analytical workflow can be visualized. The following diagram, rendered using Graphviz, illustrates the logical flow from preparation to final report, emphasizing the critical " go/no-go " decision point of the System Suitability Test.
Alternative and Complementary Techniques: A Holistic View
While GC-FID is the ideal method for quantitative purity assessment, other techniques serve crucial complementary roles.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For impurity identification, GC-MS is unparalleled. If an unknown peak appears in the GC-FID chromatogram, GC-MS can provide its mass spectrum, allowing for structural elucidation and confirmation of its identity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the primary structural confirmation of the this compound itself and can help identify major impurities if their concentration is high enough (typically >0.5-1%).[13][14] It serves as an orthogonal technique to confirm identity.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality of advanced chemical and pharmaceutical manufacturing. Gas Chromatography with Flame Ionization Detection (GC-FID) provides the most robust, reliable, and appropriate method for this task. By building the principles of System Suitability Testing directly into the protocol, the method becomes a self-validating system, ensuring that every analysis is backed by objective evidence of the system's performance. This guide provides the framework and the scientific rationale necessary for researchers and drug development professionals to implement a scientifically sound, trustworthy, and authoritative method for purity determination, directly aligning with the stringent requirements of regulatory bodies and the fundamental principles of good science.
References
- U.S. Pharmacopeia.
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- Pinto, M. L., et al. (2007). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Analytica Chimica Acta, 599(1), 84-91. [Link]
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A Comparative Analysis of Synthetic Pathways to 5-Chloro-2-methylanisole for Pharmaceutical and Agrochemical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-2-methylanisole
This compound, also known as 4-chloro-2-methoxytoluene, is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted benzene ring structure provides a versatile scaffold for the construction of more complex molecules. This guide presents a comparative study of three distinct synthetic routes to this compound, offering an objective analysis of their respective methodologies, yields, and potential challenges. The information herein is intended to assist researchers in making informed decisions for the efficient and practical synthesis of this valuable compound.
Comparative Overview of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route 1: Electrophilic Chlorination of 2-Methylanisole
-
Route 2: Multi-step Synthesis from 4-Chloro-2-nitrotoluene
-
Route 3: Methylation of 5-Chloro-2-methylphenol
The following sections will delve into the experimental details of each route, providing a basis for comparison.
Route 1: Direct Chlorination of 2-Methylanisole
This approach represents the most direct method for the synthesis of this compound, involving the electrophilic substitution of a chlorine atom onto the 2-methylanisole backbone.
Reaction Scheme:
Caption: Direct chlorination of 2-methylanisole.
Scientific Rationale and Challenges:
The primary challenge in this route is achieving regioselectivity. The methoxy group of 2-methylanisole is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to the potential for the formation of a mixture of isomers, including 3-chloro-2-methylanisole, 4-chloro-2-methylanisole, and the desired this compound, as well as dichlorinated byproducts. The choice of chlorinating agent and reaction conditions is therefore critical to favor the formation of the 5-chloro isomer. Common chlorinating agents for aromatic systems include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Lewis acid catalysts can also be employed to enhance the electrophilicity of the chlorinating agent.
Experimental Protocol (Hypothetical):
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Potentially the most atom-economical route. | Difficult to control regioselectivity. |
| Fewer reaction steps. | May produce a mixture of isomers requiring separation. |
| Yield of the desired product can be low. |
Route 2: Synthesis from 4-Chloro-2-nitrotoluene
This multi-step pathway begins with the readily available starting material, 4-chloro-2-nitrotoluene, and proceeds through a key amine intermediate.
Reaction Scheme:
Caption: Synthesis of this compound from 4-chloro-2-nitrotoluene.
Scientific Rationale and Experimental Protocols:
Step 1: Reduction of 4-Chloro-2-nitrotoluene to 5-Chloro-2-methylaniline
The nitro group of 4-chloro-2-nitrotoluene is reduced to an amino group to form 5-chloro-2-methylaniline. A patented method for this transformation utilizes a polysulfide solution, which is a safer and more cost-effective alternative to catalytic hydrogenation.[2]
-
Experimental Protocol:
-
Dissolve a polysulfide (e.g., sodium polysulfide) in water.
-
Add an ammonium salt (e.g., ammonium chloride).
-
Heat the solution to a temperature between 30-105°C.
-
Slowly add 4-chloro-2-nitrotoluene to the reaction mixture.
-
After the reaction is complete, separate the organic phase, wash with water until neutral, and purify by distillation.[2]
-
This method has been reported to produce 5-chloro-2-methylaniline with a high yield of up to 98.94%.[2]
Step 2: Diazotization of 5-Chloro-2-methylaniline and Conversion to this compound
The amino group of 5-chloro-2-methylaniline is converted into a diazonium salt, which is then displaced by a methoxy group. This is a modification of the Sandmeyer reaction.[3][4]
-
Experimental Protocol (General Procedure):
-
Dissolve 5-chloro-2-methylaniline in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of methanol in water.
-
Slowly add the diazonium salt solution to the methanol/water mixture and heat to facilitate the substitution reaction.
-
Extract the product with an organic solvent and purify by distillation.
-
While a specific yield for the conversion of 5-chloro-2-methylaniline to this compound is not detailed in the available literature, this type of reaction generally proceeds with moderate to good yields.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Readily available and relatively inexpensive starting material. | Multi-step synthesis. |
| High yield in the reduction step.[2] | Diazonium salts are unstable and potentially explosive. |
| Good control over the final product structure. | The Sandmeyer-type reaction can have variable yields. |
Route 3: Methylation of 5-Chloro-2-methylphenol
This route involves the synthesis of the phenol precursor, 5-chloro-2-methylphenol, followed by methylation of the hydroxyl group.
Reaction Scheme:
Caption: Synthesis of this compound from 5-chloro-2-methylphenol.
Scientific Rationale and Experimental Protocols:
Step 1: Synthesis of 5-Chloro-2-methylphenol from 5-Chloro-2-methylaniline
The synthesis of 5-chloro-2-methylphenol can be achieved from 5-chloro-2-methylaniline via a diazotization reaction followed by hydrolysis of the diazonium salt.
-
Experimental Protocol (General Procedure):
-
Prepare the diazonium salt of 5-chloro-2-methylaniline as described in Route 2.
-
Heat the aqueous solution of the diazonium salt to induce hydrolysis and formation of the phenol.
-
Extract the phenolic product and purify.
-
Step 2: Methylation of 5-Chloro-2-methylphenol
The hydroxyl group of 5-chloro-2-methylphenol is methylated to form the final anisole product. The Williamson ether synthesis is a classic and effective method for this transformation.[5]
-
Experimental Protocol (Based on a similar methylation):
-
To a round-bottom flask, add 5-chloro-2-methylphenol and a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[6][7]
-
Heat the mixture (e.g., to 90°C).
-
Add a methylating agent, such as dimethyl sulfate (DMS), dropwise.[6][7]
-
Stir the reaction mixture at an elevated temperature for a specified time.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by distillation.
-
A similar methylation of salicylic acid using dimethyl sulfate and sodium bicarbonate has been reported to achieve a yield of 96%.[6][7] It is reasonable to expect a similarly high yield for the methylation of 5-chloro-2-methylphenol under optimized conditions.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High yield expected in the methylation step.[6][7] | Requires the synthesis of the phenol precursor. |
| Williamson ether synthesis is a robust and well-established reaction.[5] | Diazotization step for the phenol synthesis has associated hazards. |
| Dimethyl sulfate is a toxic and carcinogenic reagent. |
Comparative Data Summary
| Parameter | Route 1: Direct Chlorination | Route 2: From 4-Chloro-2-nitrotoluene | Route 3: From 5-Chloro-2-methylphenol |
| Starting Material | 2-Methylanisole | 4-Chloro-2-nitrotoluene | 5-Chloro-2-methylaniline |
| Number of Steps | 1 | 2 | 2 |
| Key Intermediates | None | 5-Chloro-2-methylaniline, Diazonium Salt | 5-Chloro-2-methylphenol |
| Reported Yield | Variable, often low for desired isomer | Reduction: up to 98.94%[2]; Diazotization/Methoxylation: Moderate (estimated) | Methylation: Potentially high (e.g., ~96%)[6][7] |
| Key Challenges | Regioselectivity, isomer separation | Handling of unstable diazonium salts | Synthesis of the phenol precursor, use of toxic methylating agents |
| Safety Concerns | Handling of chlorinating agents | Unstable diazonium intermediates | Unstable diazonium intermediates, toxicity of dimethyl sulfate |
Conclusion and Recommendations
Based on the available literature, Route 2 (Synthesis from 4-Chloro-2-nitrotoluene) and Route 3 (Methylation of 5-Chloro-2-methylphenol) appear to be the most viable and reliable methods for the synthesis of this compound.
-
Route 2 benefits from a high-yield initial reduction step and a well-defined pathway to the target molecule. While it involves the handling of diazonium salts, the procedures are well-established in organic synthesis.
-
Route 3 offers the potential for a very high-yield final step. The overall efficiency of this route would depend on the yield of the initial synthesis of 5-chloro-2-methylphenol. The use of the highly toxic dimethyl sulfate necessitates stringent safety precautions.
-
Route 1 (Direct Chlorination) is theoretically the most straightforward but is hampered by a lack of documented, regioselective protocols. Without significant process development to control the formation of isomers, this route is likely to be inefficient for producing high-purity this compound.
For researchers seeking a balance of high yield, predictability, and the use of a readily available starting material, Route 2 presents a strong option. For those prioritizing a high-yielding final step and who have the facilities to safely handle toxic reagents, Route 3 is also a very promising approach. Further experimental optimization of the diazotization/methoxylation step in Route 2 and the synthesis of the phenol in Route 3 would be beneficial for a more definitive comparison.
References
- PrepChem. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (2023, October 29). Sandmeyer reaction. In Wikipedia.
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers.
- Freitas, M. S., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(4), 2947–2954. [Link]
- Freitas, M. S., et al. (2021). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square. [Link]
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(21), 5951–5955. [Link]
- Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 23(4), 1035–1054. [Link]
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- Freitas, M. S., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed.
- Li, C., et al. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Chloro-2-methylanisole.
- PubChem. (n.d.). 2-Methylanisole.
- ResearchGate. (n.d.). Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5....
- Gsrs. (n.d.). 5-CHLORO-2-METHYLPHENOL.
- Science Alert. (n.d.). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
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- 7. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
Navigating Beyond Chlorides: A Comparative Guide to Alternatives for 5-Chloro-2-methylanisole in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 5-Chloro-2-methylanisole, a versatile substituted haloaromatic, has long served as a reliable building block in the synthesis of complex molecules, particularly in the construction of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its utility primarily stems from its participation in powerful cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds.
However, the landscape of organic synthesis is one of continuous evolution, driven by the pursuit of milder reaction conditions, higher yields, and improved catalyst efficiency. While aryl chlorides are often favored for their lower cost and wider availability, their inherent stability can necessitate more forcing reaction conditions, including higher catalyst loadings and temperatures, to achieve efficient transformations. This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions. We will delve into the reactivity of bromo and triflate analogs, supported by experimental data from the literature, and provide detailed protocols for their synthesis.
The Reactivity Ladder: Moving Beyond the C-Cl Bond
The efficacy of an aryl halide or pseudohalide in a palladium-catalyzed cross-coupling reaction is largely dictated by the ease of the initial oxidative addition step to the Pd(0) catalyst. The generally accepted order of reactivity for aryl halides is I > Br > Cl, with aryl triflates (OTf) also being highly reactive, often comparable to or even exceeding the reactivity of aryl bromides.[3] This established trend suggests that substituting the chloro group in this compound with a bromo or triflate group can lead to more facile and efficient coupling reactions.
Alternative 1: 5-Bromo-2-methylanisole
The bromo-analog of this compound stands as a more reactive alternative for cross-coupling reactions. The weaker C-Br bond, as compared to the C-Cl bond, facilitates a more rapid oxidative addition to the palladium catalyst, often translating to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Alternative 2: 2-Methoxy-4-methylphenyl Trifluoromethanesulfonate
Aryl triflates, readily prepared from the corresponding phenols, are excellent electrophiles in cross-coupling reactions.[4] The triflate group is a superb leaving group, making 2-Methoxy-4-methylphenyl trifluoromethanesulfonate a highly reactive alternative to this compound. This heightened reactivity can be particularly advantageous for challenging coupling reactions or when working with sensitive substrates that cannot tolerate harsh conditions.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[5] The reactivity of the aryl halide or triflate is a key determinant of the reaction's success.
dot graph TD { A[Aryl Halide/Triflate(Ar-X)] -->|Pd(0) Catalyst| B{Oxidative Addition}; B --> C{Transmetalation}; D[Organoboron Reagent(R-B(OR)2)] --> C; E[Base] --> C; C --> F{Reductive Elimination}; F --> G[Coupled Product(Ar-R)]; F --> A;
} Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
| Parameter | This compound | 5-Bromo-2-methylanisole | 2-Methoxy-4-methylphenyl Triflate |
| Reactivity | Lower | Higher | High |
| Typical Conditions | Higher temperatures (80-120 °C), higher catalyst loading, stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Milder temperatures (RT to 80 °C), lower catalyst loading, wider range of bases (e.g., K₂CO₃, KF) | Milder temperatures (RT to 80 °C), lower catalyst loading, often faster reaction times |
| Representative Yield | Good to excellent, but may require optimization | Generally high to excellent | Consistently high to excellent |
| Catalyst Choice | Often requires more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Can be effective with simpler phosphine ligands (e.g., PPh₃) or palladacycles | Pd(OAc)₂/PCy₃ or similar systems are often effective[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[7][8] Similar to the Suzuki coupling, the nature of the leaving group on the aromatic ring significantly influences the reaction efficiency.
dot graph TD { A[Aryl Halide/Triflate(Ar-X)] -->|Pd(0) Catalyst| B{Oxidative Addition}; B --> C{Amine Coordination & Deprotonation}; D[Amine(R₂NH)] --> C; E[Base] --> C; C --> F{Reductive Elimination}; F --> G[Arylamine Product(Ar-NR₂)]; F --> A;
} Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
| Parameter | This compound | 5-Bromo-2-methylanisole | 2-Methoxy-4-methylphenyl Triflate |
| Reactivity | Lower | Higher | High |
| Typical Conditions | Often requires strong, non-coordinating bases (e.g., NaOtBu, LHMDS) and elevated temperatures (80-110 °C) | Can proceed under milder conditions with a broader range of bases (e.g., Cs₂CO₃, K₃PO₄) | Generally proceeds under mild conditions, often at or near room temperature |
| Representative Yield | Good to excellent, highly dependent on ligand choice | Generally high to excellent | Consistently high to excellent |
| Ligand Choice | Typically requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) | A wider range of phosphine ligands can be effective | Can often be successful with various phosphine ligands |
Experimental Protocols: Synthesis of Alternatives
The practical utility of an alternative is contingent on its accessibility. Below are detailed, step-by-step methodologies for the synthesis of 5-Bromo-2-methylanisole and 2-Methoxy-4-methylphenyl trifluoromethanesulfonate.
Protocol 1: Synthesis of 5-Bromo-2-methylanisole from o-Cresol
This two-step procedure involves the methylation of o-cresol followed by regioselective bromination.
dot graph TD { A[o-Cresol] -->|1. Methylation (Me₂SO₄, NaOH)| B[2-Methylanisole]; B -->|2. Bromination (Br₂, Fe catalyst)| C[5-Bromo-2-methylanisole];
} Caption: Synthetic workflow for 5-Bromo-2-methylanisole.
Step 1: Methylation of o-Cresol to 2-Methylanisole
-
To a solution of o-cresol (1.0 equiv) in a suitable solvent such as methanol or water, add a solution of sodium hydroxide (1.1 equiv).
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equiv) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with an aqueous solution of ammonium hydroxide to destroy any unreacted dimethyl sulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by distillation to afford 2-methylanisole.
Step 2: Bromination of 2-Methylanisole
-
To a solution of 2-methylanisole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron powder.
-
Slowly add a solution of bromine (1.05 equiv) in the same solvent dropwise, keeping the reaction mixture in the dark to avoid radical side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or distillation to yield 5-bromo-2-methylanisole.
Protocol 2: Synthesis of 2-Methoxy-4-methylphenyl Trifluoromethanesulfonate from 2-Methoxy-4-methylphenol
This is a one-step synthesis from the corresponding phenol.[4][9]
dot graph TD { A[2-Methoxy-4-methylphenol] -->|Triflic Anhydride (Tf₂O), Pyridine| B[2-Methoxy-4-methylphenyl Trifluoromethanesulfonate];
} Caption: Synthetic workflow for 2-Methoxy-4-methylphenyl Trifluoromethanesulfonate.
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxy-4-methylphenol (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-4-methylphenyl trifluoromethanesulfonate.
Conclusion and Future Outlook
The choice of an aryl halide or pseudohalide is a critical parameter in the design of efficient and robust synthetic routes. While this compound remains a valuable and cost-effective starting material, its bromo and triflate analogs offer significant advantages in terms of reactivity in palladium-catalyzed cross-coupling reactions. The ability to perform these transformations under milder conditions can lead to higher yields, reduced catalyst loadings, and greater functional group tolerance, ultimately contributing to more sustainable and economical synthetic processes.
As the demand for complex molecular architectures continues to grow, particularly in the pharmaceutical and materials science sectors, the strategic selection of highly reactive and versatile building blocks will become increasingly important. This guide provides a framework for researchers to make informed decisions when considering alternatives to traditional aryl chlorides, empowering them to optimize their synthetic strategies and accelerate the pace of discovery.
References
- Ningbo Inno Pharmchem Co.,Ltd. The Role of this compound in Pharmaceutical Development. (2025-10-19). [Link]
- Chemistry LibreTexts.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- MURAL - Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO)
- 文学城| 博客. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023-02-19). [Link]
- PrepChem.com. Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole. [Link]
- ChemRxiv.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia.
- ResearchGate.
- KitAlysis. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]
- ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][7]-Fused Indole Heterocycles. (2014-02-27). [Link]
- PMC.
- NIH.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy-. [Link]
- ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
- Synfacts. Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
- PMC.
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). [Link]
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- Google Patents.
- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012-04-16). [Link]
- ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.. [Link]
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A Comparative Guide to the Use of 5-Chloro-2-methylanisole as a Starting Material in Biaryl Synthesis via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of a starting material is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides an in-depth cost-benefit analysis of 5-Chloro-2-methylanisole as a precursor in the synthesis of biaryl compounds, a common structural motif in drug candidates. We will objectively compare its performance in the Suzuki-Miyaura cross-coupling reaction with a common alternative, 5-Bromo-2-methylanisole, supported by experimental data and cost analysis.
Introduction: The Strategic Importance of Starting Material Selection
This compound is a versatile building block in organic synthesis, valued for its utility in constructing more complex molecules.[1][2] Its applications are found in the pharmaceutical, agrochemical, and fragrance industries.[1][2] The chloro- and methoxy- functional groups, along with the methyl substituent, provide multiple reactive sites for further chemical transformations. This guide will focus on one of the most pivotal reactions in modern organic synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of a carbon-carbon bond to create a biaryl structure.
The choice between an aryl chloride, like this compound, and its bromide or iodide counterparts is not trivial. While aryl chlorides are often more cost-effective due to the lower price of chlorine, they are generally less reactive. This trade-off between cost and reactivity is the central theme of this analysis.
The Contenders: this compound vs. 5-Bromo-2-methylanisole
For our comparative analysis, we will examine the Suzuki-Miyaura coupling of both this compound and 5-Bromo-2-methylanisole with phenylboronic acid to form the target biaryl, 2-methyl-5-phenylanisole.
| Property | This compound | 5-Bromo-2-methylanisole |
| CAS Number | 40794-04-5[1] | 67868-73-9[3] |
| Molecular Formula | C₈H₉ClO[1] | C₈H₉BrO[3] |
| Molecular Weight | 156.61 g/mol [1] | 201.06 g/mol [3] |
| Appearance | Clear colorless liquid[4] | Data not readily available |
| Boiling Point | 145°C[4] | 102-104°C @ 13 mmHg[3] |
The Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the trend: I > Br > Cl.[5] This difference in reactivity is central to our cost-benefit analysis. Aryl chlorides are less reactive than aryl bromides, which can necessitate more forcing reaction conditions, higher catalyst loadings, or more specialized and expensive ligands.[6][7]
Experimental Protocols and Comparative Data
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylanisole with Phenylboronic Acid
This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of aryl bromides.[8]
Materials:
-
5-Bromo-2-methylanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-2-methylanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on similar reactions, a high yield (typically >85%) of 2-methyl-5-phenylanisole is expected.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a modified procedure to account for the lower reactivity of the aryl chloride, often requiring a more active catalyst system.[6]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium phosphate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane and water to the tube.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, follow the workup and purification procedure as described in Protocol 1.
Expected Outcome: With the more active catalyst and harsher conditions, a moderate to good yield (60-80%) of 2-methyl-5-phenylanisole can be anticipated. The longer reaction time and potentially lower yield are key considerations.
Cost-Benefit Analysis
The decision to use this compound over its bromo- counterpart hinges on a careful evaluation of the total cost of the synthesis, which includes not only the starting materials but also the catalyst, ligands, and process-related expenses.
| Cost Component | This compound Route | 5-Bromo-2-methylanisole Route |
| Starting Material Cost | Lower | Higher |
| Catalyst | Pd(dppf)Cl₂ (more expensive) | Pd(PPh₃)₄ (less expensive) |
| Catalyst Loading | Potentially higher (e.g., 3 mol%) | Lower (e.g., 2 mol%) |
| Reaction Time | Longer (12-24 h) | Shorter (4-6 h) |
| Energy Consumption | Higher (due to longer heating time) | Lower |
| Yield | Moderate to Good (60-80%) | High (>85%) |
| Throughput | Lower | Higher |
Pricing Analysis (Illustrative):
-
This compound: Prices can range from approximately $2.50 to $6.00 per gram for research quantities, with significant price reductions at bulk scale.[1]
-
5-Bromo-2-methylanisole: Prices are generally higher, often in the range of $10.00 to $20.00 per gram for small quantities.
-
Pd(PPh₃)₄: A common catalyst, with prices around $10 to $30 per gram.[9][10][11][12]
-
Pd(dppf)Cl₂: A more specialized catalyst for less reactive substrates, with prices typically ranging from $50 to $100 per gram.[2][13][14][15]
Causality Behind the Choices:
The higher cost of 5-Bromo-2-methylanisole is directly related to the higher cost of bromine compared to chlorine. However, its higher reactivity allows for the use of a less expensive and lower loading of the palladium catalyst, shorter reaction times, and generally leads to higher yields. This can offset the initial higher cost of the starting material, especially in large-scale production where process efficiency and throughput are paramount.
Conversely, the lower initial cost of this compound is appealing. However, the need for a more expensive catalyst, potentially at a higher loading, and the longer reaction times can increase the overall cost per gram of the final product. The choice, therefore, depends on the scale of the synthesis and the relative importance of raw material cost versus process efficiency.
Expertise & Experience: Field-Proven Insights
From an industrial perspective, the decision is often nuanced. For early-stage drug discovery where small quantities of diverse analogs are needed, the higher reactivity and reliability of the bromo- derivative might be preferred to ensure rapid access to target molecules for biological screening. The higher cost is less of a concern at this stage.
For later-stage process development and manufacturing, where cost of goods is a major driver, significant effort would be invested in optimizing the reaction of the less expensive chloro- derivative. This could involve screening a wide range of ligands and reaction conditions to improve the yield and reduce the reaction time and catalyst loading. The development of highly active palladium catalysts with specialized ligands has made the use of aryl chlorides in Suzuki-Miyaura couplings increasingly feasible and economically attractive.[6][7][16][17]
Trustworthiness: A Self-Validating System
The protocols described are based on established and widely published methodologies in peer-reviewed literature. The predicted outcomes are conservative estimates based on these reports. It is crucial for researchers to perform their own optimization experiments to determine the ideal conditions for their specific setup and scale. A small-scale trial of both routes is the most reliable way to validate the cost-benefit analysis for a particular application.
Conclusion and Recommendations
The choice between this compound and 5-Bromo-2-methylanisole as a starting material for biaryl synthesis via Suzuki-Miyaura coupling is a classic example of the trade-off between raw material cost and process efficiency.
-
This compound is a cost-effective starting material that is well-suited for large-scale synthesis where the initial investment in process optimization to overcome its lower reactivity can be justified. The development of more active catalysts continues to make this an increasingly attractive option.
-
5-Bromo-2-methylanisole offers higher reactivity, leading to simpler and more reliable reaction protocols with lower catalyst loadings and shorter reaction times. This makes it an excellent choice for research and development settings where speed and predictability are of high importance, and for the synthesis of high-value products where the starting material cost is a smaller fraction of the overall value.
Ultimately, the optimal choice will depend on the specific project goals, the scale of the synthesis, and the available resources for process development. A thorough evaluation of both routes, including small-scale experimental validation, is highly recommended to make an informed decision.
References
- Azaricta Research Laboratories Private Limited. (n.d.). Powder Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%, For Laboratory.
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- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides.
- Schmidt, A. F., et al. (2019). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Pleshkova, A., et al. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 54(1), 58-65.
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- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695.
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A Comparative Guide to the 13C NMR Spectral Data of Substituted Chloroanisoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of aromatic compounds is paramount. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of molecules. This guide provides a comprehensive comparison of the 13C NMR spectral data of a series of substituted chloroanisoles. By presenting experimental data and explaining the underlying principles of chemical shift variations, this document aims to serve as a valuable resource for scientists engaged in the synthesis and characterization of these and related compounds.
The Foundational Role of 13C NMR in Structural Analysis
13C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment surrounding a carbon nucleus. Factors such as the hybridization of the carbon, the electronegativity of attached atoms, and resonance effects all contribute to the observed chemical shift. In the context of substituted anisoles, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) substituent creates a nuanced electronic landscape on the aromatic ring, which is elegantly reflected in the 13C NMR spectrum.
Experimental Protocol for 13C NMR Data Acquisition
To ensure consistency and comparability of the data presented herein, a standardized experimental protocol is outlined. This protocol represents a typical approach for acquiring high-quality 13C NMR spectra of chloroanisole derivatives.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this series of compounds due to its excellent solubilizing properties for anisole derivatives and its relatively simple 13C NMR signal (a triplet at ~77.16 ppm), which typically does not interfere with the signals of interest.[1][2]
-
Concentration: Samples are prepared by dissolving 50-100 mg of the chloroanisole derivative in approximately 0.6 mL of CDCl₃. This concentration range generally provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard and is assigned a chemical shift of 0.00 ppm.
NMR Instrument Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer (or higher field strength) is recommended for optimal signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is employed.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.
-
Number of Scans: The number of scans can range from 128 to 1024, depending on the sample concentration and the desired signal-to-noise ratio.
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase Correction: The resulting spectrum is manually or automatically phase corrected.
-
Baseline Correction: A baseline correction is applied to ensure accurate integration and peak picking.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram:
Caption: Comparison of 13C NMR chemical shifts in anisole, 2-chloroanisole, and 4-chloroanisole, highlighting the deshielding effect of the chlorine substituent.
Conclusion
The 13C NMR spectra of substituted chloroanisoles provide a rich dataset for understanding the electronic effects of substituents on aromatic systems. The predictable, yet nuanced, shifts in carbon resonances upon chlorination at different positions offer a powerful diagnostic tool for structural confirmation. This guide, by consolidating experimental data and providing a framework for its interpretation, is intended to aid researchers in the efficient and accurate characterization of this important class of compounds. The presented data and analyses underscore the indispensable role of 13C NMR spectroscopy in modern organic chemistry and drug development.
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A Senior Application Scientist's Guide to Correlating Structure and Reactivity in Chloro-Methylanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, understanding the nuanced interplay between a molecule's structure and its reactivity is paramount. The chloro-methylanisole isomers, a seemingly simple group of substituted benzenes, offer a compelling case study in these fundamental principles. The strategic placement of chloro, methyl, and methoxy groups on the aromatic ring creates distinct electronic and steric environments, profoundly influencing their behavior in chemical reactions. This guide provides an in-depth analysis of these structure-reactivity relationships, supported by experimental data and detailed protocols, to empower researchers in predicting and controlling reaction outcomes.
The Isomers: A Structural Overview
The chloro-methylanisole isomers are characterized by the presence of a chlorine atom, a methyl group, and a methoxy group attached to a benzene ring. The relative positions of these substituents give rise to numerous constitutional isomers, each with a unique chemical identity. For the purpose of this guide, we will focus on a representative set of isomers to illustrate the key principles of reactivity.
Table 1: Physical Properties of Representative Chloro-Methylanisole Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-4-methylanisole | 2-Chloro-1-methoxy-4-methylbenzene | 22002-44-4 | C₈H₉ClO | 156.61 | - | - |
| 4-Chloro-2-methylanisole | 4-Chloro-1-methoxy-2-methylbenzene | 3260-85-3 | C₈H₉ClO | 156.61 | 36-39[1][2] | 104 (at 20 mmHg)[1] |
| 3-Chloro-2-methylanisole | 1-Chloro-3-methoxy-2-methylbenzene | 3260-88-6 | C₈H₉ClO | 156.61 | - | 213-217 |
| 3-Chloro-5-methylanisole | 1-Chloro-3-methoxy-5-methylbenzene | - | C₈H₉ClO | 156.61 | - | - |
The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents, as well as by steric hindrance.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R).[3][4] This +R effect is dominant, making the methoxy group an overall activating group and an ortho, para-director for electrophilic aromatic substitution.[3][5]
-
Methyl Group (-CH₃): The methyl group is a weakly electron-donating group through an inductive effect (+I) and hyperconjugation. It is also an activating group and an ortho, para-director.[6]
-
Chloro Group (-Cl): Halogens are a unique case. Due to their high electronegativity, they exhibit a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[7] However, like the methoxy group, they possess lone pairs that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[7] The deactivating inductive effect is generally stronger than the activating resonance effect, making halogens deactivators but ortho, para-directors.[8][9]
Electrophilic Aromatic Substitution (EAS): A Tale of Directing Groups
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring.[10] The regioselectivity of this reaction on chloro-methylanisole isomers is a direct consequence of the combined directing effects of the three substituents. When the directing effects of the substituents are in agreement, the position of substitution is straightforward to predict. However, when they conflict, the most strongly activating group typically dictates the outcome.[11]
Directing effects of substituents in EAS.
Experimental Protocol: Nitration of 4-Chloro-2-methylanisole
This protocol outlines a representative electrophilic aromatic substitution reaction.
Objective: To synthesize and characterize the mononitration product(s) of 4-chloro-2-methylanisole.
Materials:
-
4-chloro-2-methylanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR Spectrometer
-
GC-MS instrument
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 1.0 g of 4-chloro-2-methylanisole to 10 mL of concentrated sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-chloro-2-methylanisole over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over 50 g of crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by TLC, ¹H NMR, and GC-MS to determine the product distribution.
Expected Outcome: The methoxy group is the strongest activating group, followed by the methyl group. Both are ortho, para-directors. The chloro group is a deactivating ortho, para-director. The positions ortho to the methoxy group are position 2 (occupied by the methyl group) and position 6. The position para to the methoxy group is position 4 (occupied by the chloro group). The positions ortho to the methyl group are position 1 (occupied by the methoxy group) and position 3. The position para to the methyl group is position 5. The positions ortho to the chloro group are position 3 and position 5. The position para to the chloro group is position 1 (occupied by the methoxy group). The directing effects of the methoxy and methyl groups reinforce each other to direct the incoming electrophile to positions 3, 5, and 6. The chloro group also directs to positions 3 and 5. Therefore, the major products are expected to be 4-chloro-1-methoxy-2-methyl-3-nitrobenzene and 4-chloro-1-methoxy-2-methyl-5-nitrobenzene. Steric hindrance from the adjacent methyl group may influence the ratio of these products.
Nucleophilic Aromatic Substitution (SNAr): The Role of Electron-Withdrawing Groups
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[12] The chloro-methylanisole isomers, without strong activating groups for SNAr (like a nitro group), are generally unreactive under standard SNAr conditions. However, their relative reactivity can still be compared under forcing conditions, and the electronic effects of the substituents play a crucial role.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[13][14] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[13][14]
General mechanism for SNAr reactions.
Comparative Reactivity in SNAr
To compare the reactivity of chloro-methylanisole isomers in SNAr, one would need to perform kinetic studies under identical, typically harsh, reaction conditions (e.g., high temperature, strong nucleophile). The rate of the reaction would be influenced by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.
-
Electron-donating groups (methoxy and methyl) will destabilize the intermediate and decrease the reaction rate.
-
The position of these groups relative to the leaving group (chlorine) is critical. An electron-donating group in the ortho or para position will have a more pronounced deactivating effect.
Table 2: Predicted Relative Reactivity of Chloro-Methylanisole Isomers in SNAr
| Isomer | Position of -OCH₃ relative to -Cl | Position of -CH₃ relative to -Cl | Predicted Relative Reactivity | Rationale |
| 2-Chloro-4-methylanisole | ortho | meta | Low | Strong deactivation from ortho -OCH₃ group. |
| 4-Chloro-2-methylanisole | meta | ortho | Low | Deactivation from ortho -CH₃ group. |
| 3-Chloro-2-methylanisole | meta | ortho | Low | Deactivation from ortho -CH₃ group. |
| 3-Chloro-5-methylanisole | meta | meta | Highest (among these isomers) | Electron-donating groups are meta to the leaving group, minimizing their destabilizing effect on the Meisenheimer complex. |
Characterization of Isomers and Reaction Products
Accurate characterization of the starting materials and products is essential for any reactivity study. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the electronic environment.
-
Protons ortho and para to the electron-donating methoxy and methyl groups will be shielded and appear at a higher field (lower ppm).[4]
-
Protons ortho to the electron-withdrawing chloro group will be deshielded and appear at a lower field (higher ppm).
¹³C NMR Spectroscopy
Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum provide valuable structural information.
-
Carbons directly attached to the electron-donating methoxy and methyl groups will be shielded.
-
The carbon bearing the chloro group will be deshielded.
GC-MS
GC-MS is a powerful technique for separating and identifying the components of a reaction mixture. The gas chromatogram will show the relative amounts of different isomers, while the mass spectrum of each component provides information about its molecular weight and fragmentation pattern, aiding in its identification.
Conclusion
The chloro-methylanisole isomers serve as an excellent model system for demonstrating the fundamental principles of structure and reactivity in aromatic compounds. The interplay of electronic and steric effects of the chloro, methyl, and methoxy substituents dictates their behavior in both electrophilic and nucleophilic aromatic substitution reactions. A thorough understanding of these principles, combined with robust experimental design and analytical characterization, is crucial for researchers aiming to control and predict the outcomes of chemical transformations in drug discovery and development.
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A Researcher's Guide to Confirming the Regiochemistry of 2-Methylanisole Chlorination
For researchers and professionals in drug development and synthetic chemistry, the precise control and confirmation of molecular structure are paramount. The electrophilic chlorination of 2-methylanisole serves as a classic yet highly relevant case study in regioselectivity, where the directing effects of existing substituents dictate the position of incoming groups. This guide provides an in-depth comparison of experimental methodologies to not only perform the chlorination of 2-methylanisole but, more critically, to definitively confirm the resulting regiochemistry of the products. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data interpretation strategies, ensuring a comprehensive and self-validating approach to this synthetic challenge.
The Mechanistic Landscape: Directing Effects in Electrophilic Aromatic Substitution
The chlorination of 2-methylanisole is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is governed by the two substituents already present on the benzene ring: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both of these groups are classified as activating, ortho, para-directors.[1][2] This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
The methoxy group is a more potent activating group than the methyl group. This is because it can donate electron density to the aromatic ring through a strong resonance effect, in addition to a weaker inductive effect.[1][3] The methyl group, on the other hand, activates the ring primarily through a weaker inductive effect.[1] When multiple activating groups are present, the most powerful activating group generally controls the position of substitution.[4]
Therefore, in the chlorination of 2-methylanisole, the methoxy group will be the primary director of the incoming chlorine atom. The positions ortho and para to the methoxy group are C4 and C6. The C6 position is also ortho to the methyl group, while the C4 position is meta to the methyl group. The C3 and C5 positions are meta to the methoxy group and therefore less favored. Steric hindrance can also play a role; the positions ortho to the bulky methoxy and methyl groups might be less accessible to the incoming electrophile.[4]
Based on these principles, the major products expected from the monochlorination of 2-methylanisole are 4-chloro-2-methylanisole and 6-chloro-2-methylanisole, with the potential for minor amounts of other isomers.
Experimental Design & Protocols
A robust experimental design for this investigation involves three key stages: synthesis, separation, and characterization. This ensures not only the successful chlorination but also the unambiguous identification and quantification of the resulting regioisomers.
Part 1: Synthesis of Chloro-2-methylanisole Isomers
The direct chlorination of 2-methylanisole can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorine source.
Experimental Protocol: Chlorination of 2-Methylanisole
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Dissolve 2-methylanisole (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1 equivalent) in the same solvent dropwise via the dropping funnel with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
It is crucial to perform this reaction in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic.
Part 2: Separation and Quantification by Gas Chromatography (GC)
Gas chromatography is an indispensable tool for separating and quantifying the volatile isomers of chloro-2-methylanisole. The choice of the GC column is critical for achieving baseline separation of the regioisomers.
GC Analysis Protocol
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-1701) is typically suitable for separating chlorinated aromatic compounds.[5]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.
-
Final temperature: Hold at 250 °C for 5 minutes.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. The peak area percentages can be used to determine the relative abundance of each isomer in the product mixture. For more definitive identification, GC-MS can be employed to obtain the mass spectrum of each separated component.[6][7][8]
Data Presentation: Regioisomer Distribution
| Isomer | Retention Time (min) | Peak Area (%) |
| 2-Methylanisole (Starting Material) | e.g., 5.2 | Trace |
| 4-Chloro-2-methylanisole | e.g., 7.8 | Major |
| 6-Chloro-2-methylanisole | e.g., 8.1 | Minor |
| Other Isomers | Variable | Trace |
Note: The exact retention times and peak area percentages will vary depending on the specific GC conditions and the outcome of the reaction.
Part 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC provides quantitative information about the product distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of the individual isomers. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
NMR Analysis Protocol
-
Sample Preparation: Purify the major isomer(s) from the crude product mixture using column chromatography or preparative GC. Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will reveal the number and connectivity of the protons.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon atoms, and their chemical shifts will provide information about their electronic environment.
-
2D NMR Techniques: For complex cases or to further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
Interpreting the NMR Data
The key to confirming the regiochemistry lies in analyzing the substitution pattern on the aromatic ring as reflected in the NMR spectra.
-
For 4-Chloro-2-methylanisole: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons. The coupling constants between these protons will be characteristic of their relative positions (ortho, meta, para).
-
For 6-Chloro-2-methylanisole: The aromatic region of the ¹H NMR spectrum is also expected to show three distinct signals, but with different coupling patterns compared to the 4-chloro isomer due to the different arrangement of the protons.
By carefully analyzing the chemical shifts and coupling constants in the ¹H NMR spectrum, and correlating them with the ¹³C NMR data, the exact substitution pattern and thus the regiochemistry of each isomer can be definitively established.
Visualizing the Workflow
To provide a clear overview of the entire process, from theoretical prediction to experimental confirmation, the following workflow diagram is presented.
Sources
A Comparative Guide to the Analysis of Trace Impurities in 5-Chloro-2-methylanisole
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 5-Chloro-2-methylanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of trace impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques used for the identification and quantification of trace impurities in this compound, supported by experimental insights and detailed methodologies.
The Importance of Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] It involves the identification, quantification, and control of impurities in drug substances and products. For a crucial intermediate like this compound, a comprehensive understanding of its impurity profile is essential to ensure the quality and safety of the final drug product.
Potential sources of impurities in this compound include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them can carry through the synthesis. A common synthetic route to a precursor of this compound involves the reduction of 4-chloro-2-nitrotoluene.[2][3]
-
By-products of the synthesis: Side reactions can lead to the formation of structurally related impurities, such as isomers.
-
Degradation products: The compound may degrade over time or under certain storage conditions due to factors like heat, light, or oxidation.[4][5][6]
-
Residual solvents: Solvents used in the synthesis and purification processes may remain in the final product.[1]
This guide will focus on the comparative analysis of three powerful analytical techniques for impurity profiling of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the physicochemical properties of the analyte and the potential impurities, as well as the specific requirements of the analysis, such as sensitivity and selectivity.[7][8]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, with detection by mass spectrometry. | Separation of compounds in the liquid phase based on their affinity for a stationary and mobile phase. | Detection and structural elucidation based on the magnetic properties of atomic nuclei. |
| Applicability | Excellent for volatile and semi-volatile impurities such as residual solvents and many reaction by-products.[9] | Suitable for a wide range of non-volatile and thermally labile compounds, including many isomers and degradation products.[10] | Provides detailed structural information for identification and quantification of known and unknown impurities without the need for reference standards for every impurity.[11][12][13][14] |
| Sensitivity | Very high, often in the parts-per-billion (ppb) range. | High, typically in the parts-per-million (ppm) range. | Generally lower sensitivity compared to GC-MS and HPLC, but can be enhanced with high-field instruments and cryoprobes. |
| Selectivity | High, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Good to excellent, depending on the column and mobile phase used. Can be enhanced with a photodiode array (PDA) or mass spectrometric detector. | Excellent for distinguishing between isomers and providing unambiguous structural information. |
| Sample Preparation | Often requires derivatization for non-volatile compounds. Direct injection or headspace analysis for volatile impurities. | Generally straightforward, involving dissolution of the sample in a suitable solvent.[10] | Simple dissolution in a deuterated solvent. |
| Quantitative Analysis | Excellent, with a wide linear range. | Excellent, highly reproducible and accurate. | Can be highly quantitative (qNMR) and does not require identical response factors for different compounds. |
Experimental Workflows and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile impurities. Its high resolution and sensitive detection make it ideal for identifying residual solvents and many synthetic by-products.
Caption: GC-MS workflow for impurity analysis.
Detailed GC-MS Protocol (Hypothetical)
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with high-purity dichloromethane.
-
Add an appropriate internal standard (e.g., 1,4-dichlorobenzene) at a known concentration.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by creating a calibration curve for each potential impurity using certified reference standards.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile impurities, such as isomers and degradation products.
Caption: HPLC workflow for impurity analysis.
Detailed HPLC Protocol (Hypothetical)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
For example: Start with 60% acetonitrile and 40% water, increasing to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 275 nm.
-
-
Data Analysis:
-
Identify impurities by comparing their retention times with those of known standards.
-
Quantify impurities using an external standard calibration curve. The percentage of each impurity can be calculated based on the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of impurities. While it may have lower sensitivity than chromatographic techniques, its ability to provide detailed structural information without the need for reference standards for every impurity is a significant advantage.[11][12][15][13][14]
Caption: NMR workflow for impurity identification.
Detailed NMR Protocol (Hypothetical)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (e.g., 64 scans).
-
-
2D NMR (if necessary for structural elucidation):
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivity within unknown impurity molecules.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Identify impurities by comparing their chemical shifts and coupling constants to known compounds or by de novo structural elucidation.
-
Quantify impurities by integrating their signals relative to a known signal of the main compound or an internal standard.
-
Conclusion and Recommendations
The comprehensive analysis of trace impurities in this compound requires a multi-faceted approach. No single technique is universally superior; rather, they are often complementary.
-
GC-MS is the method of choice for volatile and semi-volatile impurities, offering unparalleled sensitivity.
-
HPLC is the workhorse for a broad range of non-volatile impurities and is highly robust for routine quality control.
-
NMR is essential for the definitive structural elucidation of unknown impurities and for quantitative analysis without the need for specific reference standards.
For a comprehensive impurity profile, a combination of these techniques is recommended. GC-MS and HPLC should be used for routine screening and quantification, while NMR should be employed for the structural confirmation of any significant unknown impurities detected by the chromatographic methods. All analytical methods must be validated according to ICH guidelines to ensure their accuracy, precision, and reliability.[16][17][18][19]
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
- Scribd. (n.d.). GC-MS Method for Anisole Detection.
- BJSTR. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- PubMed. (n.d.). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry].
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- MedCrave online. (2016, December 14). Forced degradation studies.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- EPFL. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
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- American Chemical Society. (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles.
- ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- SIELC Technologies. (n.d.). Separation of o-Chloroanisole on Newcrom R1 HPLC column.
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- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
- International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-methylanisole for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides an in-depth, procedural overview of the proper disposal of 5-Chloro-2-methylanisole, a compound utilized in various synthetic applications, including the flavor and fragrance industry and as a starting material for novel organic compounds.[1] Understanding the chemical's properties and associated hazards is paramount to executing its disposal safely and in accordance with regulatory standards.
Foundational Knowledge: Understanding this compound
Before delving into disposal procedures, a thorough understanding of the subject compound is essential. This foundational knowledge informs the risk assessment and dictates the necessary safety precautions.
Chemical and Physical Properties:
This compound is a colorless to pale yellow liquid.[1] It is characterized by its moderate solubility in common organic solvents and poor solubility in water.[1] This immiscibility with water is a crucial factor in its disposal, as it should not be discharged into sewer systems.[2]
| Property | Value | Source |
| Molecular Formula | C8H9ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Boiling Point | ~170-172 °C (at atmospheric pressure) | [1] |
| Flash Point | 83.3 °C | [4][5] |
| Density | ~1.105 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
Hazard Identification:
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with immediate, in-lab containment and culminates in transfer to a licensed waste disposal facility. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: High-level overview of the this compound disposal workflow.
Step 1: Immediate Containment and Segregation
The cardinal rule of hazardous waste management is segregation. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[9] This is due to the different disposal methods required for these categories; co-mingling can lead to unnecessary and costly treatment of the entire waste volume as the more hazardous type.
-
Action: Immediately upon generation, collect all waste containing this compound in a dedicated, properly vetted container.
-
Rationale: This prevents cross-contamination and ensures the waste stream is correctly categorized for disposal.
Step 2: Proper Labeling of the Waste Container
Accurate and thorough labeling is a legal requirement and a critical safety measure. The label provides essential information for everyone who will handle the container, from laboratory personnel to waste disposal technicians.
-
Action: Securely affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Potential Carcinogen")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
-
Rationale: Clear labeling prevents accidental mixing of incompatible wastes and ensures that the hazards are immediately apparent to all handlers.
Step 3: Temporary, Secure On-site Storage
While awaiting pickup by a licensed disposal company, the waste must be stored in a manner that minimizes risk.
-
Action:
-
Ensure the container cap is tightly sealed to prevent the escape of vapors.[10]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.[1]
-
The storage area should have secondary containment to capture any potential leaks or spills.
-
Do not store with incompatible materials, such as strong oxidizing agents.[7]
-
-
Rationale: Proper storage mitigates the risk of accidental spills, fires, or reactions with other chemicals.
Step 4: Arrange for Licensed Hazardous Waste Disposal
The final and most critical step is the transfer of the waste to a facility equipped to handle and treat halogenated organic compounds.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Rationale: Halogenated aromatic compounds require specialized disposal methods, such as high-temperature incineration with flue gas scrubbing, to ensure their complete destruction and to prevent the release of harmful substances into the environment.[11][12][13] These processes can only be carried out by licensed and regulated facilities.
Spill and Emergency Procedures
In the event of an accidental release of this compound, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE):
Before handling this compound, including in a spill scenario, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][7]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.[11]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator may be necessary.[7]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[11]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the same procedures outlined for the chemical itself.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: As a halogenated organic compound, this compound waste falls under the EPA's regulations for hazardous waste. Specifically, it would likely be classified under the F-listed wastes for spent halogenated solvents.[14] The EPA mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from its creation to its final disposal.
-
OSHA: OSHA regulations are focused on worker safety. This includes requirements for proper hazard communication (i.e., labeling and Safety Data Sheets), the use of appropriate PPE, and training for personnel who handle hazardous chemicals.[15][16]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the chemical's properties, adhering to a structured disposal workflow, and being prepared for emergencies, researchers can ensure that their work continues to advance scientific knowledge without compromising the well-being of their colleagues or the health of the planet.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
